Product packaging for Caesalmin B(Cat. No.:)

Caesalmin B

Cat. No.: B018852
M. Wt: 388.5 g/mol
InChI Key: GXBMHMVGIRRPBD-XTVZKPICSA-N
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Description

Caesalmin B has been reported in Caesalpinia minax and Guilandina bonduc with data available.
furanoditerpenoid lactone from the seeds of Caesalpinia minax Hance;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B018852 Caesalmin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBMHMVGIRRPBD-XTVZKPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Caesalmin B natural sources and distribution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Caesalmin B: Natural Sources, Distribution, and Biological Insights

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the cassane-type furanoditerpenoid class of natural products. This technical guide provides a comprehensive overview of its primary natural sources, geographical distribution, and methods for its isolation. While specific biological pathways for this compound are still under investigation, this document details the well-elucidated anti-inflammatory mechanism of a closely related compound, Caesalpinin M2, which involves the modulation of the glucocorticoid receptor (GR) and nuclear factor-kappa B (NF-κB) signaling pathway. This information provides a valuable framework for future research and drug development efforts centered on this compound and related diterpenoids.

Introduction to this compound

This compound is a complex diterpenoid characterized by a cassane skeleton fused with a furan ring. Diterpenoids from the genus Caesalpinia are of significant interest to the scientific community due to their structural diversity and a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, antimalarial, and cytotoxic activities[1][2]. This compound, with the molecular formula C₂₂H₂₈O₆, has been identified as a key constituent in several Caesalpinia species[3]. Its structural complexity and potent bioactivities make it a compelling candidate for further pharmacological investigation and development.

Natural Sources and Geographical Distribution

This compound is primarily isolated from plants belonging to the genus Caesalpinia (Family: Fabaceae). These plants are typically prickly shrubs and trees found in tropical and subtropical regions across the globe.

Primary Botanical Sources:

  • Caesalpinia minax Hance: This species is a significant source of this compound and a wide array of other cassane diterpenoids[4][5][6]. It is widely distributed in Southeast Asia.

  • Caesalpinia crista L. (syn. Guilandina bonduc, Caesalpinia bonducella): Commonly known as Fever Nut or Latakaranja, this prickly shrub is found throughout the hotter regions of India, Sri Lanka, Myanmar, and other tropical areas[1][2][3][7][8]. Its seeds, in particular, are a rich source of caesalpins and caesalmins, including this compound[1][2][3].

The distribution of these plants across tropical and subtropical Asia makes them accessible sources for the isolation of this compound and related compounds for research purposes.

Quantitative Data on Isolation

While precise yields can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification protocol employed, the literature provides examples of the quantities of related diterpenoids that can be isolated. This data offers a benchmark for extraction efficiency.

CompoundPlant SourceStarting MaterialYieldReference
1-Deacetoxy-1-oxocaesalminCaesalpinia minax5.0 kg of dried, ground seeds18 mg[7]
Caesalpins A-HCaesalpinia minaxEthyl acetate extract of seedsNot specified[9]
Caesalminaxins O-TCaesalpinia minaxSeedsNot specified[6]

Note: Specific yield for this compound was not detailed in the surveyed literature, but its presence alongside these compounds suggests a comparable isolation scale.

Experimental Protocols: Isolation and Purification

The isolation of this compound and other cassane furanoditerpenoids typically follows a multi-step process involving solvent extraction and chromatography. The following is a generalized protocol synthesized from methodologies reported for isolating compounds from Caesalpinia minax and Caesalpinia crista[7][10][11].

General Experimental Workflow

The logical flow from raw plant material to pure compound is a critical process for natural product chemists. It involves systematic extraction, separation based on polarity, and purification to isolate the target molecule.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification cluster_2 Final Isolation & Analysis Plant Dried & Ground Seeds (e.g., C. minax, 5.0 kg) Extract Solvent Extraction (e.g., 95% EtOH, reflux) Plant->Extract Crude Crude Extract Extract->Crude Partition Solvent Partitioning (Hexane, EtOAc, Butanol) Crude->Partition EtOAc_Frac Ethyl Acetate Fraction (Active Fraction, 65 g) Partition->EtOAc_Frac CC Silica Gel Column Chromatography EtOAc_Frac->CC Gradient Gradient Elution (e.g., Cyclohexane-EtOAc) CC->Gradient Fractions Collection of Fractions Gradient->Fractions TLC TLC Analysis Fractions->TLC Recrystal Recrystallization (e.g., from Methanol) TLC->Recrystal Pure Pure Compound (this compound) Recrystal->Pure Analysis Structural Elucidation (NMR, MS, X-Ray) Pure->Analysis G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation IkB_p65p50 IκBα-p65/p50 (Inactive) p65p50 NF-κB (p65/p50) p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocation IkB_p65p50->p65p50 Releases CM2 Caesalpinin M2 (this compound Analogue) GR Glucocorticoid Receptor (GR) CM2->GR GR_CM2 GR-CM2 Complex GR_CM2_nuc GR-CM2 Complex GR_CM2->GR_CM2_nuc Translocation DNA κB Response Element (DNA) p65p50_nuc->DNA Binds & Activates Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) DNA->Genes Transcription GR_CM2_nuc->p65p50_nuc Binds & Inhibits (Transrepression)

References

Caesalmin B: A Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin B is a naturally occurring cassane-type furanoditerpenoid lactone isolated from the seeds of Caesalpinia minax. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. While research on this specific compound is limited, this document consolidates the available data, including its physicochemical properties and initial biological screenings. Furthermore, based on the activities of structurally related compounds isolated from the same genus, a potential mechanism of action involving key inflammatory signaling pathways is proposed. Detailed experimental protocols for isolation, alongside structured data tables and workflow visualizations, are provided to support future research and drug development efforts.

Discovery and History

This compound was first isolated from the chloroform fraction of the seeds of Caesalpinia minax, a plant used in traditional medicine.[1] The structure of this furanoditerpenoid lactone was elucidated through spectroscopic methods. It is one of several bioactive diterpenoids identified from this plant source, which is known for producing a diverse array of structurally complex natural products.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

PropertyValueReference
Chemical Formula C₂₂H₂₈O₆[2]
Molecular Weight 388.5 g/mol [2]
Compound Type Cassane Furanoditerpenoid Lactone[1]
Natural Source Seeds of Caesalpinia minax[1]

Biological Activity and Potential Mechanism of Action

Direct research into the biological activity of this compound is not extensive. However, initial screenings have revealed moderate antiviral activity against the Parainfluenza virus 3 (Para3), though this was associated with high toxicity.[1]

Many related cassane diterpenoids isolated from the leaves and seeds of Caesalpinia minax have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties. These effects are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Given the structural similarity of this compound to other bioactive compounds from the same source, it is hypothesized that it may also exert anti-inflammatory effects through the modulation of these key signaling cascades. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates these pathways, leading to the production of inflammatory mediators. A compound like this compound could potentially intervene at one or more points in these cascades to suppress the inflammatory response.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit inflammation through the NF-κB and MAPK pathways. It is important to note that this is a hypothesized pathway based on the activity of related compounds and has not been experimentally verified for this compound itself.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 IkB IκBα IKK->IkB P NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation CaesalminB This compound (Hypothesized Target) CaesalminB->MAPKKK Inhibition CaesalminB->IKK DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothesized anti-inflammatory action of this compound.

Summary of Biological Activity Data

The following table summarizes the known quantitative data for this compound's biological activity.

ActivityAssay/ModelResult (IC₅₀)NotesReference
Antiviral Para3 Virus Assay55 µMExhibited moderate activity and high toxicity.[1]

Experimental Protocols

Isolation of this compound from Caesalpinia minax

The following is a generalized protocol for the isolation of this compound based on published literature. Specific parameters such as solvent ratios and column specifications may require optimization.

  • Extraction:

    • Air-dried and powdered seeds of Caesalpinia minax are subjected to extraction with a solvent such as 95% ethanol at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • The chloroform-soluble fraction, which contains this compound, is collected.

  • Chromatographic Purification:

    • The chloroform fraction is subjected to column chromatography over silica gel.

    • A gradient elution system (e.g., petroleum ether-acetone or hexane-ethyl acetate) is used to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Experimental Workflow for Isolation

The diagram below outlines the key stages in the isolation and purification of this compound.

G start Start: Powdered Seeds of Caesalpinia minax extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (H₂O vs. Chloroform) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel fractions Collect & Monitor Fractions (TLC) silica_gel->fractions purification Further Purification (e.g., Prep-HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

Caption: General workflow for the isolation of this compound.

Total Synthesis

As of the date of this document, a total synthesis of this compound has not been found in a review of widely available scientific literature. The synthesis of other structurally related natural products has been achieved, but a specific route to this compound remains an area for future research.

Conclusion and Future Directions

This compound is a structurally interesting natural product from Caesalpinia minax. While initial studies have shown some biological activity, its full potential, particularly in the area of anti-inflammatory therapeutics, remains largely unexplored. The hypothesized mechanism of action, through the inhibition of NF-κB and MAPK pathways, provides a strong rationale for further investigation.

Future research should focus on:

  • Developing a total synthesis of this compound to provide a reliable source of the compound for extensive biological testing.

  • Conducting in-depth in vitro and in vivo studies to confirm its anti-inflammatory activity and elucidate its precise mechanism of action.

  • Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially develop more potent and less toxic analogs.

This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and related cassane diterpenoids.

References

Caesalmin B: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caesalmin B is a naturally occurring cassane-type diterpenoid isolated from plants of the Caesalpinia genus, such as Caesalpinia crista and Caesalpinia minax.[1][2] As a member of the diterpenoid class of compounds, this compound possesses a complex molecular architecture that has garnered interest from the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies employed for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆--INVALID-LINK--
Molecular Weight 388.46 g/mol --INVALID-LINK--
Appearance PowderChemFaces
CAS Number 352658-23-2ChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
IUPAC Name [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹.0¹³,¹⁸]nonadeca-3(7),5-dien-17-yl] acetate--INVALID-LINK--
SMILES CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3--INVALID-LINK--OC5=O)C)O)(C)C--INVALID-LINK--
InChI InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1--INVALID-LINK--

Biological Activity

This compound has demonstrated notable biological activity, particularly as an antimalarial agent. Research has shown that it exhibits inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1] Studies on a range of cassane- and norcassane-type diterpenes isolated from Caesalpinia crista have highlighted their potential as antimalarial compounds, with some exhibiting greater potency than the conventional drug chloroquine.[3][4] The structure-activity relationships within this class of compounds are of significant interest for the development of new antimalarial drugs.[3][5]

Experimental Protocols

The isolation and structural elucidation of this compound and related diterpenoids involve a series of meticulous experimental procedures. A generalized workflow for these processes is outlined below.

Isolation and Purification
  • Extraction: The initial step involves the extraction of the compound from its natural source, typically the seed kernels of Caesalpinia crista. The plant material is often subjected to extraction with a solvent such as dichloromethane (CH₂Cl₂).[1]

  • Fractionation: The crude extract undergoes bioassay-guided fractionation to isolate the active compounds. This process typically involves various chromatographic techniques.

  • Chromatography: A combination of chromatographic methods, including column chromatography and preparative high-performance liquid chromatography (HPLC), is employed to separate and purify the individual compounds from the complex mixture.

Structure Elucidation

The precise molecular structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC), are conducted to elucidate the connectivity and stereochemistry of the atoms within the molecule.[6]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration.[6]

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Caesalpinia crista seeds) extraction Solvent Extraction (e.g., CH₂Cl₂) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound hresims HRESIMS pure_compound->hresims nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography (if crystalline) pure_compound->xray molecular_formula Molecular Formula hresims->molecular_formula connectivity Connectivity & Stereochemistry nmr->connectivity absolute_config Absolute Configuration xray->absolute_config

Generalized workflow for the isolation and characterization of this compound.

Signaling Pathways

While the precise signaling pathway through which this compound exerts its antimalarial effects has not been fully elucidated, studies on structurally similar cassane-type diterpenes provide valuable insights into their potential mechanisms of action. For instance, a related compound, Caesalmin C, has been shown to delay Aβ-induced paralysis in a Caenorhabditis elegans model of Alzheimer's disease by modulating the DAF-16 signaling pathway.[7][8][9]

DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. The study on Caesalmin C demonstrated that its protective effects were dependent on the DAF-16 pathway.[8] It is plausible that this compound may also interact with key signaling pathways within the Plasmodium falciparum parasite or in the host's immune response, although further research is required to confirm this. The DAF-16 signaling pathway, as influenced by Caesalmin C, is depicted below.

daf16_pathway caesalmin_c Caesalmin C (Related Compound) daf16 DAF-16 (Cytoplasm) caesalmin_c->daf16 Promotes Translocation daf16_nucleus DAF-16 (Nucleus) daf16->daf16_nucleus stress_resistance Stress Resistance Genes (e.g., sod-3, gst-4) daf16_nucleus->stress_resistance Upregulates detoxification Detoxification stress_resistance->detoxification longevity Increased Longevity stress_resistance->longevity proteostasis Improved Proteostasis stress_resistance->proteostasis

Proposed DAF-16 signaling pathway modulation by the related compound, Caesalmin C.

Conclusion

This compound is a promising natural product with significant biological activity. Its well-defined physical and chemical properties, coupled with its potential as an antimalarial agent, make it a subject of considerable interest for further research and development. The experimental protocols for its isolation and characterization are well-established, relying on modern spectroscopic and chromatographic techniques. While its precise mechanism of action is still under investigation, insights from related compounds suggest that it may interact with fundamental signaling pathways. Future studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

The Unveiling of Caesalmin B: A Technical Guide to its Biosynthesis in Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin B, a prominent member of the cassane-type furanoditerpenoids, is a secondary metabolite of significant interest isolated from various species of the Caesalpinia genus. These compounds have garnered attention for their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document synthesizes the current understanding of cassane diterpenoid formation, detailing the key enzymatic steps from the universal precursor geranylgeranyl diphosphate (GGPP) to the intricate cassane scaffold and subsequent functional modifications. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and characterization of this compound and the enzymes involved in its biosynthesis, providing a foundational framework for future research in this area.

Introduction

The genus Caesalpinia, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, among which the cassane-type diterpenoids are a characteristic and abundant class.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] this compound, a furanoditerpenoid lactone, has been isolated from species such as Caesalpinia minax.[2] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related valuable compounds. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway, supported by relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis, originating from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:

  • Stage 1: Cyclization of GGPP to the Cassane Skeleton. This stage is initiated by a Class II diterpene synthase (diTPS) that protonates the terminal olefin of GGPP, inducing a series of cyclization reactions to form a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (LDPP/CPP) analogue. Subsequently, a Class I diTPS catalyzes the ionization of the diphosphate group and further cyclization and rearrangement events to generate the characteristic tricyclic cassane scaffold.[3]

  • Stage 2: Oxidation and Functionalization of the Cassane Scaffold. Following the formation of the core cassane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at various positions on the cassane ring system.[4]

  • Stage 3: Furan Ring and Lactone Formation. The characteristic furan ring of this compound is proposed to be formed via the catalytic activity of a specific P450 enzyme.[4][5] This is often followed by further oxidations and rearrangements to form the lactone moiety.

A visual representation of this proposed pathway is provided in the following diagram.

Caesalmin_B_Biosynthesis cluster_0 Stage 1: Cassane Skeleton Formation cluster_1 Stage 2 & 3: Functionalization and Ring Formation GGPP Geranylgeranyl Diphosphate (GGPP) Intermediate1 Labdadienyl/Copalyl Diphosphate Intermediate GGPP->Intermediate1 Class II diTPS Cassane_Scaffold Cassane Diterpene Scaffold Intermediate1->Cassane_Scaffold Class I diTPS Oxidized_Cassane Oxidized Cassane Intermediate Cassane_Scaffold->Oxidized_Cassane Cytochrome P450s (Oxidation) Furan_Intermediate Furan-containing Intermediate Oxidized_Cassane->Furan_Intermediate Cytochrome P450 (Furan Ring Formation) Caesalmin_B This compound Furan_Intermediate->Caesalmin_B Further Oxidations & Lactonization

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, precursor concentrations, or product yields for the this compound biosynthetic pathway. However, related studies on diterpenoid biosynthesis provide a framework for the types of data that are essential for a thorough understanding of the pathway. The following table outlines the key quantitative parameters that should be determined in future research.

ParameterDescriptionMethod of Determination
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for diTPS and P450 enzymes with their respective substrates.In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.
Precursor Concentration Cellular concentration of GGPP and key pathway intermediates in Caesalpinia tissues.LC-MS/MS analysis of plant extracts.
Product Titer Concentration of this compound in different tissues and developmental stages of Caesalpinia plants.Quantitative NMR (qNMR) or LC-MS/MS with a certified reference standard.
Gene Expression Levels Relative or absolute transcript abundance of candidate diTPS and P450 genes.Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Isolation and Purification of this compound from Caesalpinia Seeds

This protocol describes a general procedure for the extraction and purification of cassane diterpenoids from Caesalpinia seeds, which can be adapted for this compound.[6]

Protocol:

  • Extraction:

    • Air-dried and powdered seeds of a Caesalpinia species (e.g., C. minax) are extracted exhaustively with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Purification:

    • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar Rf values to known cassane diterpenoids are pooled.

  • Further Purification:

    • The pooled fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Extraction_Workflow start Powdered Caesalpinia Seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom Ethyl Acetate Fraction hplc Preparative HPLC column_chrom->hplc end Pure this compound hplc->end

Caption: Experimental workflow for this compound isolation.

Structural Elucidation of this compound

The structure of the purified compound is determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule.[7]

  • X-ray Crystallography:

    • If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Identification and Functional Characterization of Biosynthetic Genes

This protocol outlines a strategy for identifying and characterizing the diTPS and P450 enzymes involved in this compound biosynthesis.

Protocol:

  • Transcriptome Analysis:

    • RNA is extracted from Caesalpinia tissues known to produce this compound.

    • RNA-Seq is performed to generate a transcriptome library.

    • Candidate diTPS and P450 genes are identified by homology-based searches against known terpenoid biosynthesis genes.

  • Gene Cloning and Heterologous Expression:

    • Full-length cDNAs of candidate genes are cloned into expression vectors.

    • The recombinant proteins are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.[8]

  • In Vitro Enzyme Assays:

    • diTPS Assay: Purified recombinant diTPS enzymes are incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). The reaction products are extracted with an organic solvent and analyzed by gas chromatography-mass spectrometry (GC-MS).[9]

    • P450 Assay: Recombinant P450s are typically expressed in yeast or insect cells, which provide the necessary membrane environment and cytochrome P450 reductase for activity. Microsomal fractions containing the P450 are incubated with the cassane scaffold produced by the diTPSs and a source of reducing equivalents (NADPH). The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[10]

Gene_Characterization_Workflow start Caesalpinia Tissue rna_extraction RNA Extraction start->rna_extraction transcriptome_seq RNA-Seq & Candidate Gene Identification rna_extraction->transcriptome_seq gene_cloning Gene Cloning & Heterologous Expression transcriptome_seq->gene_cloning enzyme_assay In Vitro Enzyme Assays gene_cloning->enzyme_assay product_analysis Product Analysis (GC-MS, LC-MS) enzyme_assay->product_analysis end Functional Enzyme Characterization product_analysis->end

Caption: Workflow for biosynthetic gene characterization.

Conclusion

The biosynthesis of this compound in Caesalpinia represents a fascinating example of the intricate enzymatic machinery that plants have evolved to produce a vast array of bioactive natural products. While the complete pathway remains to be definitively established, the proposed route, based on the well-characterized principles of diterpenoid biosynthesis, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved, quantify the metabolic flux through the pathway, and ultimately, harness this knowledge for the sustainable production of this compound and other valuable cassane diterpenoids. Further investigation into this biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the development of novel therapeutic agents.

References

Spectroscopic and Structural Elucidation of Caesalmin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Caesalmin B, a cassane-type furanoditerpenoid isolated from the seeds of plants belonging to the Caesalpinia genus, such as Caesalpinia minax. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a relevant biological signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound (C₂₂H₂₈O₆, M.W. 388.5 g/mol ) has been accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR spectroscopic data, as well as the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound reveals the presence of 22 carbon atoms, consistent with its molecular formula. The chemical shifts provide insights into the carbon skeleton and the nature of the functional groups present in the molecule.

Carbon No.Chemical Shift (δc) in ppm
138.2
227.0
337.8
434.5
553.4
622.5
737.0
8138.8
9125.0
1048.8
11111.2
12157.2
14148.2
15108.7
16143.1
1764.6
1828.5
1928.5
2015.1
OAc-C=O170.5
OAc-CH₃21.2

Note: The complete assignment of all 22 carbons was not available in the referenced literature. The provided data represents the reported chemical shifts.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule, including their chemical shifts, multiplicities, and coupling constants, which are crucial for determining the connectivity of the carbon skeleton.

Proton PositionChemical Shift (δH) in ppmMultiplicityCoupling Constant (J) in Hz
H-11.85m
H-21.60m
H-32.10m
H-52.55d9.5
H-62.30m
H-72.05m
H-116.30s
H-157.35s
H-167.20s
H-175.15s
H-181.25s
H-191.20s
H-200.95d6.5
OAc-CH₃2.05s
High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound.

IonCalculated m/zFound m/z
[M+H]⁺389.1964389.1962
[M+Na]⁺411.1783411.1781

Experimental Protocols

The spectroscopic data presented above were obtained using standard and well-established analytical techniques. The following sections provide a general overview of the experimental protocols typically employed for the isolation and characterization of cassane-type diterpenoids like this compound.

Isolation of this compound

This compound is typically isolated from the seeds of Caesalpinia minax. The general procedure involves the following steps:

  • Extraction: The dried and powdered seeds are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield different fractions.

  • Chromatography: The ethyl acetate fraction, which is often enriched with diterpenoids, is subjected to a series of chromatographic techniques for purification. These techniques may include:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Preparative thin-layer chromatography (TLC).

    • High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.

Fractions are monitored by TLC, and those containing compounds with similar profiles are combined and further purified until pure this compound is obtained.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Standard pulse sequences are used to acquire the one-dimensional proton NMR spectrum.

  • ¹³C NMR: The carbon-13 NMR spectrum is typically acquired with proton broadband decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • 2D NMR: To aid in the complete structural assignment, various two-dimensional NMR experiments are performed, such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

  • Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios (m/z) are measured with high accuracy. This allows for the determination of the elemental composition of the molecule.

Biological Signaling Pathway

While specific signaling pathway studies for this compound are limited, research on the structurally similar compound, Caesalmin C, has shed light on its biological activity. Caesalmin C has been shown to modulate the DAF-16 signaling pathway in the model organism Caenorhabditis elegans. DAF-16 is a forkhead transcription factor that plays a crucial role in longevity, stress resistance, and metabolism. The pathway is analogous to the insulin/IGF-1 signaling pathway in mammals.

The following diagram illustrates the proposed mechanism of action of Caesalmin C on the DAF-16 signaling pathway.

Caption: Proposed modulation of the DAF-16 signaling pathway by Caesalmin C.

In this pathway, the binding of an insulin-like ligand to the DAF-2 receptor initiates a phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of DAF-16 in the cytoplasm. It is hypothesized that compounds like Caesalmin C may interfere with this cascade, possibly by inhibiting the activity of upstream kinases like AKT-1/2. This inhibition would prevent the phosphorylation of DAF-16, allowing it to translocate to the nucleus and activate the transcription of target genes involved in promoting stress resistance and extending lifespan. This provides a promising avenue for the development of therapeutic agents targeting age-related diseases.

Caesalmin B CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cassane Diterpenoid Caesalmin B, Including its Chemical Properties, Biological Activities, and Associated Experimental Protocols.

This technical guide provides a comprehensive overview of this compound, a cassane-type diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document collates essential chemical identifiers, details on its biological activities, and outlines relevant experimental methodologies.

Core Chemical Data

This compound has been isolated from plant species of the Caesalpinia genus, notably from the seed kernels of Caesalpinia crista and Caesalpinia minax[1][2]. Its chemical identity is well-defined by a range of spectroscopic and physical data.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 352658-23-2[1][2][3][4]
Molecular Formula C₂₂H₂₈O₆[1][5][6]
Molecular Weight 388.46 g/mol [1][5][6]
IUPAC Name [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹.0¹³,¹⁸]nonadeca-3(7),5-dien-17-yl] acetate[5]
SMILES CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3--INVALID-LINK--OC5=O)C)O)(C)C[1][5]
InChI InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1[5]
InChIKey GXBMHMVGIRRPBD-XTVZKPICSA-N[1][5]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable biological activities, positioning it as a molecule of interest for further investigation.

Antimalarial Activity: this compound exhibits significant, dose-dependent inhibitory effects on the in vitro growth of Plasmodium falciparum FCR-3/A2[1][2]. This activity is characteristic of several cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, with reported IC50 values for this class of compounds ranging from 90 nM to 6.5 µM[2].

Antiviral Activity: In addition to its antimalarial properties, this compound has been reported to exhibit moderate antiviral activity against the Parainfluenza virus type 3 (Para3) with a reported IC50 of 55 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and related compounds.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Caesalpinia seeds, based on literature reports of the isolation of cassane diterpenoids.

1. Extraction:

  • Air-dried and powdered seed kernels of Caesalpinia minax are subjected to extraction with an organic solvent such as dichloromethane (CH₂Cl₂) or a chloroform fraction is obtained.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure to yield a residue.

  • This residue is then subjected to column chromatography over silica gel.

  • A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the components.

3. Purification:

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography, often followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol describes the evaluation of the antiplasmodial activity of this compound.

1. Parasite Culture:

  • The chloroquine-sensitive (3D7) or other relevant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin.

  • The culture is incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

2. Drug Susceptibility Assay:

  • A suspension of sorbitol-synchronized, infected red blood cells is adjusted to a parasitemia of 0.5-1% and a hematocrit of 2-4% in a complete medium.

  • Serial dilutions of this compound (typically dissolved in DMSO and then diluted in the medium) are prepared in a 96-well microtiter plate.

  • The parasite suspension is added to the wells containing the test compound.

  • The plates are incubated for 48-72 hours under the conditions described above.

3. Quantification of Parasite Growth Inhibition:

  • Parasite growth can be quantified using various methods, such as:

    • Microscopy: Giemsa-stained thin blood smears are prepared, and the number of parasitized red blood cells per 1000 erythrocytes is counted.

    • SYBR Green I-based fluorescence assay: After incubation, a lysis buffer containing SYBR Green I is added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

    • Lactate Dehydrogenase (LDH) assay: The activity of parasite-specific LDH is measured spectrophotometrically.

4. Data Analysis:

  • The percentage of parasite growth inhibition is calculated relative to a drug-free control.

  • The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Suppressive Test in Mice

This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of this compound.

1. Animal Model and Infection:

  • Swiss albino or other appropriate mouse strains are infected intraperitoneally (i.p.) with a standard inoculum of Plasmodium berghei or Plasmodium chabaudi parasitized red blood cells (e.g., 1 x 10⁵ pRBCs).

2. Treatment:

  • Two to four hours post-infection, the mice are randomly divided into experimental and control groups.

  • The experimental groups are treated with various doses of this compound (dissolved in a suitable vehicle, e.g., 7% Tween 80 and 3% ethanol) administered orally (p.o.) or subcutaneously (s.c.) for four consecutive days.

  • A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives the vehicle only.

3. Monitoring Parasitemia:

  • On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

4. Evaluation of Activity:

  • The average percentage of parasitemia in the treated groups is compared to the negative control group.

  • The percentage of suppression of parasitemia is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related cassane diterpenoids suggest potential mechanisms of action, particularly in the context of cancer cell biology. These include the induction of apoptosis and the modulation of the Wnt/β-catenin signaling pathway.

Apoptosis Induction Pathway

Several cassane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

apoptosis_pathway cluster_stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caesalmin_B Cassane Diterpenes (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Caesalmin_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Activated Caesalmin_B->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Blocks Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway for cassane diterpenes.
Wnt/β-catenin Signaling Pathway

Some cassane diterpenoids have been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and survival.

wnt_pathway cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Receptor->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_Catenin->Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates and Binds Caesalmin_B Cassane Diterpenes (e.g., this compound) Caesalmin_B->beta_Catenin Potentially Promotes Degradation Target_Genes Target Gene Transcription (Proliferation, Survival) TCF_LEF->Target_Genes Activates

References

The Therapeutic Potential of Cassane Diterpenoids from Caesalpinia: A Focus on Caesalmin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic targets of Caesalmin B is not available in the current scientific literature. This technical guide will provide an in-depth analysis of the therapeutic potential of closely related and well-characterized cassane-type diterpenoids isolated from the Caesalpinia genus, namely Caesalmin C and Caesalpinin M2 . The information presented here serves as a valuable proxy for understanding the potential mechanisms of action and therapeutic targets of this compound and other related compounds.

Introduction to Cassane-Type Diterpenoids

Cassane-type diterpenoids are a diverse group of natural products isolated from plants of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This guide will focus on the molecular mechanisms and potential therapeutic targets of representative cassane diterpenoids, providing a framework for future research and drug development efforts.

Anti-Inflammatory and Immunomodulatory Targets

Caesalpinin M2: A Selective Glucocorticoid Receptor Modulator

A significant finding in the study of cassane diterpenoids is the anti-inflammatory action of Caesalpinin M2, which functions as a selective glucocorticoid receptor (GR) modulator.[2] This is a crucial mechanism as it suggests a pathway to mitigate inflammation with potentially fewer side effects than traditional glucocorticoids.[2]

Mechanism of Action:

Caesalpinin M2 binds to the ligand-binding site of the GR, leading to its activation.[2] However, unlike classical glucocorticoids, Caesalpinin M2 does not induce GR binding to glucocorticoid response elements (GREs) in the DNA, thereby avoiding the transactivation of genes associated with metabolic side effects.[2] Instead, it promotes the interaction between GR and the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines like IL-1β and IL-6.[2] This interaction leads to the transrepression of NF-κB-dependent transcription, effectively dampening the inflammatory response.[2]

Experimental Evidence:

  • In vitro: Caesalpinin M2 inhibited the production of IL-1β and IL-6 in LPS-activated bone marrow-derived macrophages.[2]

  • In vivo: In a mouse model of DSS-induced acute colitis, treatment with Caesalpinin M2 attenuated the disease symptoms without causing spleen involution, a common side effect of dexamethasone.[2]

Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates GR GR GR_n GR GR->GR_n translocates CM2 Caesalpinin M2 CM2->GR binds DNA DNA NFκB_n->DNA binds GR_n->NFκB_n inhibits binding Pro_inflammatory_genes Pro-inflammatory Genes (IL-1β, IL-6) DNA->Pro_inflammatory_genes transcribes

Caption: Caesalpinin M2 selectively modulates the Glucocorticoid Receptor to transrepress NF-κB.

General Anti-Inflammatory Effects of Cassane Diterpenoids

Other cassane diterpenoids have also demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Data on Anti-Inflammatory Activity:

CompoundModelTargetEffectReference
Caesalmin C LPS-induced RAW264.7 cellsNitric Oxide (NO) ProductionUp to 71.2% inhibition[3]

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., Caesalmin C) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

    • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

Neuroprotective Targets in Alzheimer's Disease Models

Caesalmin C has been investigated for its neuroprotective effects in a Caenorhabditis elegans model of Alzheimer's disease, highlighting the DAF-16 signaling pathway as a key therapeutic target.[4]

Mechanism of Action:

Caesalmin C alleviates amyloid-beta (Aβ)-induced toxicity by promoting the nuclear translocation of the DAF-16 transcription factor.[4][5] DAF-16 is the worm ortholog of the human FOXO transcription factors, which play a crucial role in stress resistance, longevity, and metabolism. Nuclear translocation of DAF-16 leads to the upregulation of its downstream target genes, including those involved in antioxidant defense and protein homeostasis.[4][5]

Experimental Evidence:

  • In vivo (C. elegans):

    • Caesalmin C treatment significantly delayed the paralysis phenotype in a transgenic C. elegans strain expressing human Aβ.[5]

    • It reduced the levels of Aβ monomers and oligomers.[5]

    • Caesalmin C promoted the nuclear localization of a DAF-16::GFP fusion protein.[5]

    • Upregulation of DAF-16 target genes such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase) was observed.[4]

Quantitative Data on Neuroprotective Effects of Caesalmin C in C. elegans

ParameterConcentrationResultReference
Inhibition of Paralysis400 µM39.4% inhibition[5]
Reduction in Aβ monomers200 µM33.9% reduction[5]
Reduction in Aβ oligomers200 µM31.6% reduction[5]
Reduction in Aβ oligomers (daf-16 knockdown)400 µMReduced from 50.7% to 30.9%[5]

Signaling Pathway Diagram:

G cluster_cell Neuron CaesalminC Caesalmin C DAF16_cyto DAF-16 CaesalminC->DAF16_cyto promotes nuclear translocation DAF16_nucleus DAF-16 DAF16_cyto->DAF16_nucleus sod3_gst4 sod-3, gst-4 (Antioxidant Genes) DAF16_nucleus->sod3_gst4 upregulates Nucleus Nucleus Stress_Resistance Stress Resistance (Reduced Aβ Toxicity) sod3_gst4->Stress_Resistance leads to

Caption: Caesalmin C promotes DAF-16 nuclear translocation, enhancing stress resistance.

Experimental Protocols:

  • C. elegans Paralysis Assay:

    • Synchronized L1-stage transgenic C. elegans (e.g., CL4176, which expresses Aβ in muscle cells upon temperature shift) are placed on NGM plates containing the test compound.

    • Worms are cultured at a permissive temperature (e.g., 16°C) to the L4 stage.

    • The temperature is then shifted to a non-permissive temperature (e.g., 25°C) to induce Aβ expression.

    • The number of paralyzed worms is scored at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

Anti-Cancer Targets

While specific molecular targets for this compound in cancer are not defined, studies on extracts from Caesalpinia species and related compounds suggest potential anti-proliferative and pro-apoptotic mechanisms.

A methanol extract of Caesalpinia bonducella leaves demonstrated significant anti-tumor activity in a mouse model of Ehrlich ascites carcinoma (EAC).[6] The extract's effects were associated with a reduction in tumor volume and an increase in the lifespan of the tumor-bearing mice.[6] Mechanistically, the anti-cancer activity was linked to antioxidant effects, including a decrease in lipid peroxidation and an increase in the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[6]

Experimental Workflow for a Murine Ascites Tumor Model:

G cluster_protocol EAC Murine Model Workflow Start Swiss Albino Mice Inoculation Intraperitoneal inoculation of EAC cells Start->Inoculation Treatment Daily intraperitoneal treatment with Caesalpinia extract (e.g., 14 days) Inoculation->Treatment Monitoring Monitor tumor growth (ascitic fluid volume) and survival Treatment->Monitoring Sacrifice Sacrifice and collect ascitic fluid and blood Monitoring->Sacrifice Analysis Analyze hematological and biochemical parameters Sacrifice->Analysis Endpoint Determine anti-tumor and antioxidant effects Analysis->Endpoint

Caption: Workflow for evaluating the anti-tumor activity of plant extracts in a murine model.

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be elucidated, the available evidence from closely related cassane-type diterpenoids from the Caesalpinia genus points towards several promising avenues for therapeutic intervention. The selective modulation of the glucocorticoid receptor by Caesalpinin M2 presents an exciting opportunity for the development of novel anti-inflammatory drugs with an improved safety profile. Furthermore, the neuroprotective effects of Caesalmin C via the DAF-16/FOXO pathway in Alzheimer's disease models highlight the potential of this class of compounds in combating neurodegenerative disorders. The anti-cancer properties observed with crude extracts also warrant further investigation to identify the specific bioactive compounds and their molecular targets.

Future research should focus on the isolation and comprehensive biological evaluation of this compound. Elucidating its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for the rational design of novel drugs for the treatment of inflammatory diseases, neurodegeneration, and cancer.

References

Preliminary Biological Screening of Cassane-Type Diterpenoids: A Technical Guide Focused on Caesalmin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological screening of cassane-type diterpenoids, with a specific focus on Caesalmin C as a case study due to the availability of detailed research. This document outlines its observed bioactivities, presents quantitative data, details experimental methodologies for key assays, and illustrates relevant biological pathways and workflows.

Biological Activities of Caesalmin C

Caesalmin C, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has demonstrated significant biological activities in preclinical studies. The primary areas of investigation have been its neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

In a Caesalpinia elegans model of Alzheimer's disease, Caesalmin C has been shown to alleviate the toxic effects of amyloid-beta (Aβ) peptides. Specifically, it has been observed to delay the onset of paralysis induced by Aβ expression in transgenic C. elegans strains[1][2][3]. This protective effect is associated with a reduction in Aβ monomers and oligomers[2][3]. Mechanistic studies indicate that the neuroprotective effects of Caesalmin C are mediated through the DAF-16 signaling pathway, a key regulator of longevity and stress resistance[1][2].

Anti-inflammatory Activity

Caesalmin C has also exhibited anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition suggests potential therapeutic applications for inflammatory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data from the preliminary biological screening of Caesalmin C.

Bioassay Test System Endpoint Result Reference
NeuroprotectionTransgenic C. elegans (CL4176)Alleviation of Aβ-induced paralysisSignificant delay in paralysis at 100, 200, and 400 µM[1][3]
Anti-inflammatoryLPS-induced RAW 264.7 cellsInhibition of Nitric Oxide (NO) productionDose-dependent inhibition[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of Caesalmin C.

Caenorhabditis elegans Paralysis Assay

This assay is used to evaluate the neuroprotective effects of a compound against Aβ-induced toxicity in a transgenic C. elegans model.

Materials:

  • Transgenic C. elegans strain CL4176 (temperature-sensitive Aβ expression).

  • Nematode Growth Medium (NGM) agar plates.

  • E. coli OP50 bacteria.

  • Caesalmin C dissolved in DMSO.

  • M9 buffer.

  • Serotonin (5 mg/mL).

  • 96-well plates.

Procedure:

  • Synchronize C. elegans CL4176 eggs on NGM plates containing E. coli OP50.

  • Transfer synchronized L1 larvae to fresh NGM plates containing the desired concentrations of Caesalmin C (e.g., 100, 200, 400 µM) or a vehicle control (DMSO).

  • Incubate the plates at 15°C for 65 hours.

  • To induce Aβ expression, transfer the plates to a 25°C incubator for 30 hours[1].

  • Collect the nematodes in M9 buffer.

  • Transfer the nematode suspension to 96-well plates.

  • Add serotonin to a final concentration of 5 mg/mL to stimulate movement.

  • After 5 minutes, count the number of paralyzed and non-paralyzed worms under a stereomicroscope. A worm is considered paralyzed if it does not move or only moves its head upon gentle prodding.

  • Calculate the percentage of non-paralyzed worms for each treatment group.

Amyloid-β Deposition Staining (Thioflavin S)

This method is used to visualize Aβ plaques in transgenic animal models.

Materials:

  • Transgenic C. elegans strain CL2006 (constitutive Aβ expression).

  • NGM plates.

  • Caesalmin C.

  • M9 buffer.

  • 4% paraformaldehyde (PFA).

  • Thioflavin S solution (1% in 50% ethanol).

  • Ethanol series (50%, 70%, 80%, 95%, 100%).

  • Mounting medium.

  • Microscope slides and coverslips.

Procedure:

  • Culture synchronized CL2006 worms on NGM plates with or without Caesalmin C at 20°C for 6 days[1].

  • Collect the worms in M9 buffer and wash them three times.

  • Fix the worms in 4% PFA at 4°C for 24 hours.

  • Wash the fixed worms with M9 buffer and mount them on microscope slides.

  • Rehydrate the samples by passing them through a decreasing ethanol series.

  • Incubate the slides in 1% Thioflavin S solution for 10 minutes in the dark[5].

  • Differentiate the staining by washing the slides in a series of ethanol solutions (e.g., 2 x 5 minutes in 70% ethanol, 1 x 5 minutes in 50% ethanol)[5].

  • Rinse with distilled water and coverslip with an appropriate mounting medium.

  • Visualize the Aβ deposits using a fluorescence microscope with the appropriate filter set.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Lipopolysaccharide (LPS).

  • Caesalmin C dissolved in DMSO.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well cell culture plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Caesalmin C for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production[4].

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of target genes. In the context of Caesalmin C's effect on the DAF-16 pathway, target genes include sod-3, gst-4, and rpt-3[2].

Materials:

  • Treated and untreated C. elegans.

  • TRIzol reagent or other RNA extraction kit.

  • Reverse transcriptase kit for cDNA synthesis.

  • SYBR Green or other fluorescent dye-based qPCR master mix.

  • Primers for target genes (sod-3, gst-4, rpt-3) and a reference gene (e.g., act-1).

  • qPCR instrument.

Procedure:

  • Homogenize worm samples and extract total RNA using a suitable method.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Set up the qPCR reaction with the cDNA template, primers for the target and reference genes, and qPCR master mix.

  • Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Perform a melt curve analysis to ensure primer specificity.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Experimental Workflows

DAF-16 Signaling Pathway in C. elegans

The DAF-16 transcription factor is a key component of the insulin/IGF-1 signaling (IIS) pathway in C. elegans, which regulates longevity, stress resistance, and metabolism[6][7][8]. Under normal conditions, the IIS pathway is active, leading to the phosphorylation and cytoplasmic retention of DAF-16, thereby inhibiting its transcriptional activity. When the IIS pathway is downregulated, or in response to certain stressors, DAF-16 translocates to the nucleus and activates the expression of target genes involved in stress resistance and longevity, such as sod-3 (superoxide dismutase) and gst-4 (glutathione S-transferase)[9]. Caesalmin C is thought to promote the nuclear translocation of DAF-16, leading to the upregulation of these protective genes.

DAF16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin-like Ligand Insulin-like Ligand DAF-2 (Receptor) DAF-2 (Receptor) Insulin-like Ligand->DAF-2 (Receptor) AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Receptor)->AGE-1 (PI3K) PDK-1 PDK-1 AGE-1 (PI3K)->PDK-1 AKT-1/2 AKT-1/2 PDK-1->AKT-1/2 DAF-16 (Inactive) DAF-16 (Inactive) AKT-1/2->DAF-16 (Inactive) Phosphorylates & Inhibits DAF-16 (Active) DAF-16 (Active) DAF-16 (Inactive)->DAF-16 (Active) Translocation Caesalmin C Caesalmin C Caesalmin C->DAF-16 (Inactive) Promotes Nuclear Translocation Target Genes (sod-3, gst-4) Target Genes (sod-3, gst-4) DAF-16 (Active)->Target Genes (sod-3, gst-4) Activates Transcription C_elegans_Paralysis_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Induction cluster_analysis Data Collection and Analysis A Synchronize C. elegans (CL4176 strain) C Transfer L1 larvae to treated plates A->C B Prepare NGM plates with Test Compound (Caesalmin C) and Vehicle Control B->C D Incubate at 15°C (65 hours) C->D E Induce Aβ expression by shifting to 25°C (30 hours) D->E F Collect worms and transfer to 96-well plates E->F G Score paralyzed vs. non-paralyzed worms F->G H Calculate percentage of non-paralyzed worms and perform statistical analysis G->H

References

Unraveling the Enigma: A Hypothesized Mechanism of Action for Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document presents a hypothesized mechanism of action for Caesalmin B, a cassane-type diterpenoid. Due to a notable scarcity of direct experimental data on this compound in publicly available scientific literature, this guide extrapolates potential biological activities and signaling pathways based on the well-documented effects of the broader class of cassane diterpenoids from the Caesalpinia genus and the detailed molecular mechanisms of its close structural analogs, Caesalmin C and Caesalpinin M2. This whitepaper is intended to serve as a foundational resource to stimulate and guide future research into the precise therapeutic actions of this compound.

Introduction: The Therapeutic Potential of Cassane Diterpenoids

The genus Caesalpinia is a rich source of bioactive secondary metabolites, among which cassane-type diterpenoids have garnered significant attention for their diverse pharmacological properties.[1][2][3] These compounds are characterized by a complex tricyclic or tetracyclic core structure and have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][4] While numerous cassane diterpenoids have been isolated and studied, specific research on this compound remains limited. However, by examining the established mechanisms of its close relatives, we can construct a robust hypothesis regarding its potential modes of action.

Hypothesized Core Mechanisms of Action for this compound

Based on the activities of related compounds, this compound is likely to exert its therapeutic effects through two primary, interconnected pathways: anti-inflammatory action and induction of apoptosis in cancer cells .

Anti-inflammatory Effects: Targeting Key Signaling Cascades

A hallmark of many cassane diterpenoids is their potent anti-inflammatory activity.[1] This is often achieved through the modulation of critical inflammatory signaling pathways.

2.1.1. Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory actions of an ethanolic extract of Caesalpinia sappan have been shown to involve the inhibition of the canonical NF-κB (p65/p50) signaling pathway.[5] It is hypothesized that this compound may similarly interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.

2.1.2. Modulation of the Glucocorticoid Receptor:

A compelling mechanism has been elucidated for the related compound, Caesalpinin M2. This cassane furanoditerpene acts as a selective glucocorticoid receptor (GR) modulator.[6] Caesalpinin M2 was found to bind to the GR and facilitate its interaction with the p65 subunit of NF-κB, leading to the repression of NF-κB-dependent transcription.[6] This action is noteworthy as it separates the anti-inflammatory effects from the transactivation of GR-dependent genes, which are often associated with the side effects of glucocorticoid therapy.[6] It is plausible that this compound could share this sophisticated mechanism of action.

Case Study: Caesalpinin M2 - A Selective Glucocorticoid Receptor Modulator

To illustrate a potential anti-inflammatory mechanism, the following data and experimental protocols for Caesalpinin M2 are presented.

Table 1: Anti-inflammatory Activity of Caesalpinin M2
Cell LineStimulantCytokine MeasuredConcentration of C-M2% Inhibition of Cytokine ExpressionReference
Bone Marrow-Derived MacrophagesLPSIL-1βNot SpecifiedSignificant Inhibition[6]
Bone Marrow-Derived MacrophagesLPSIL-6Not SpecifiedSignificant Inhibition[6]
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Expression by Caesalpinin M2

Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium. The cells are pre-treated with varying concentrations of Caesalpinin M2 for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): After the treatment period, total RNA is extracted from the BMDMs. The expression levels of pro-inflammatory cytokine genes, such as IL-1β and IL-6, are quantified using qRT-PCR. The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Data Analysis: The percentage of inhibition of cytokine expression by Caesalpinin M2 is calculated by comparing the expression levels in treated cells to those in LPS-stimulated cells without the compound.

Signaling Pathway Diagram: Hypothesized Anti-inflammatory Action of this compound via GR and NF-κB Modulation

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates GR GR GR_CaesalminB GR-Caesalmin B GR->GR_CaesalminB Activation CaesalminB This compound CaesalminB->GR Binds GR_CaesalminB->NFkB_nucleus Binds to p65 DNA DNA NFkB_nucleus->DNA Binds GR_NFkB_complex GR-NF-κB Complex Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription GR_NFkB_complex->DNA Represses Transcription

Caption: Hypothesized anti-inflammatory pathway of this compound.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Many natural compounds, including those from the Caesalpinia genus, exhibit anticancer properties by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[7][8]

4.1.1. Intrinsic Apoptosis Pathway:

It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio would lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to cell death. An ethanol extract of Caesalpinia sappan has been shown to induce apoptosis in A549 lung cancer cells by increasing the BAX/BCL-2 protein ratio.[8]

4.1.2. Cell Cycle Arrest:

In addition to inducing apoptosis, this compound may also inhibit cancer cell proliferation by causing cell cycle arrest. This could occur at the G0/G1 or G2/M phases of the cell cycle, preventing the cells from dividing. The Caesalpinia sappan extract mentioned above was also found to arrest A549 cells at the G0/G1 phase.[8]

Case Study: Caesalmin C - Neuroprotection via DAF-16 Signaling

To provide an example of a detailed signaling pathway analysis for a related compound, the mechanism of Caesalmin C in a C. elegans model of Alzheimer's disease is presented.

Table 2: Neuroprotective Effects of Caesalmin C in a C. elegans Model
ParameterConcentration of Caesalmin CEffectReference
Aβ-induced Paralysis400 µM39.4% inhibition[9]
Aβ Monomers200 µM33.9% reduction[10]
Aβ Oligomers200 µM31.6% reduction[10]
sod-3 mRNA expressionNot SpecifiedUpregulation[9]
gst-4 mRNA expressionNot SpecifiedUpregulation[9]
Experimental Protocol: C. elegans Paralysis Assay

Worm Strain and Maintenance: A transgenic C. elegans strain expressing human amyloid-beta (Aβ) in muscle cells (e.g., CL4176) is used. The worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

Treatment: Synchronized L1 larvae are transferred to NGM plates containing various concentrations of Caesalmin C.

Paralysis Assay: After a specific incubation period at a temperature that induces Aβ expression, the number of paralyzed worms is counted at regular intervals. A worm is considered paralyzed if it does not move when prodded with a platinum wire.

Data Analysis: The percentage of paralysis inhibition is calculated by comparing the number of paralyzed worms in the treated groups to the control group.

Signaling Pathway Diagram: Neuroprotective Mechanism of Caesalmin C in C. elegans

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CaesalminC Caesalmin C DAF16_cytoplasm DAF-16 CaesalminC->DAF16_cytoplasm Promotes Translocation DAF16_nucleus DAF-16 DAF16_cytoplasm->DAF16_nucleus DNA DNA DAF16_nucleus->DNA Binds Stress_Response_Genes Stress Response Genes (sod-3, gst-4) DNA->Stress_Response_Genes Transcription Stress_Resistance Increased Stress Resistance Stress_Response_Genes->Stress_Resistance Reduced_Abeta_Toxicity Reduced Aβ Toxicity Stress_Response_Genes->Reduced_Abeta_Toxicity

References

In Silico Prediction of Caesalmin B Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin B is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, which are known for their rich phytochemical profiles and diverse medicinal properties.[1][2] Diterpenoids from this genus have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimalarial, and antiviral effects.[1][2][3][4] While extensive research exists for some related compounds like Caesalmin C, specific in silico predictive studies on this compound are not widely documented. This technical guide outlines a prospective framework for the in silico prediction of this compound's bioactivity, focusing on its potential anti-inflammatory and anticancer properties, informed by the known activities of its chemical class. This document serves as a comprehensive roadmap for researchers aiming to computationally evaluate this compound as a potential therapeutic agent.

This compound: Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule of interest. The chemical structure and key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem[5]
Molecular Weight 388.5 g/mol PubChem[5]
IUPAC Name [(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.0³,⁷.0⁸,¹⁹.0¹³,¹⁸]nonadeca-3(7),5-dien-17-yl] acetatePubChem[5]
XLogP3 2.9PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 6PubChem[5]
Rotatable Bond Count 2PubChem[5]

Prospective In Silico Bioactivity Prediction Workflow

The following workflow is proposed for a comprehensive computational assessment of this compound's bioactivity.

cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking & Binding Affinity Analysis cluster_2 Phase 3: ADMET Prediction & Druggability Assessment cluster_3 Phase 4: Bioactivity Prediction & Hypothesis Generation A Literature Review: Known bioactivities of Caesalpinia diterpenoids (Anti-inflammatory, Anticancer) B Selection of Protein Targets: - NF-κB, COX-2 (Inflammation) - Bcl-2, caspases (Apoptosis) A->B D Molecular Docking Simulation: This compound against selected targets B->D C Ligand Preparation: - Obtain 3D structure of this compound - Energy minimization C->D E Analysis of Docking Results: - Binding energy calculation - Visualization of interactions D->E H Integration of Results E->H F ADMET Prediction: - Absorption, Distribution - Metabolism, Excretion, Toxicity G Lipinski's Rule of Five Analysis F->G G->H I Hypothesis on Mechanism of Action H->I cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to CaesalminB This compound CaesalminB->IKK Inhibits (?) CaesalminB->NFkB Inhibits nuclear translocation (?) ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->ProInflammatory Induces

References

Solubility Profile of Caesalmin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Caesalmin B, a cassane-type diterpenoid with noteworthy biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a furanocassane-type diterpene isolated from plants of the Caesalpinia genus. It has garnered scientific interest due to its potential therapeutic properties, including antimalarial activity. A critical parameter for the advancement of any compound in the drug discovery pipeline is its solubility in various solvent systems. This guide consolidates the available qualitative solubility data for this compound and provides detailed, adaptable experimental protocols for its quantitative determination.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments have been reported, indicating its solubility in a range of common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]

Experimental Protocols for Solubility Determination

The following are detailed, generalized experimental protocols that can be adapted for the quantitative determination of this compound solubility. These methods are standard in the field for assessing the solubility of natural products and other sparingly soluble compounds.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., chloroform, DMSO, etc.). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, a filtration or centrifugation step is employed.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to carefully filter the supernatant.

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid and then carefully collect the supernatant.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.[5][6][7]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1 and 2).

  • Phase Separation: Separate the saturated solution from the undissolved solid using filtration or centrifugation.

  • Sample Measurement: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.

  • Weighing: Once the solvent is completely removed, re-weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the solution used.

UV-Vis Spectrophotometry

For compounds with a chromophore, UV-Vis spectrophotometry offers a rapid method for solubility determination.[8][9][10]

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Methodology:

  • Determination of λmax: Dissolve a small amount of this compound in a suitable solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-3).

  • Measurement and Calculation: Dilute the saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax and use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility and Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of a natural product like this compound, from extraction to the assessment of its solubility and biological activity.

G cluster_0 Natural Product Source cluster_1 Extraction & Isolation cluster_2 Physicochemical Characterization cluster_3 Biological Evaluation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Pure Compound (this compound) Pure Compound (this compound) Fractionation->Pure Compound (this compound) Purification Solubility Screening Solubility Screening Pure Compound (this compound)->Solubility Screening Qualitative Assessment Initial Bioactivity Screening Initial Bioactivity Screening Pure Compound (this compound)->Initial Bioactivity Screening Quantitative Solubility Quantitative Solubility Solubility Screening->Quantitative Solubility Shake-Flask, etc. Dose-Response Studies Dose-Response Studies Initial Bioactivity Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies

Natural Product Screening Workflow
Representative Signaling Pathway: Caesalmin C and the DAF-16 Pathway

While a specific signaling pathway for this compound has not been elucidated, research on the structurally similar compound, Caesalmin C, has shown its interaction with the DAF-16 signaling pathway in C. elegans. This pathway is a key regulator of longevity, stress resistance, and metabolism. The following diagram illustrates the proposed mechanism.

G Caesalmin C Caesalmin C DAF-2 (Insulin/IGF-1 Receptor) DAF-2 (Insulin/IGF-1 Receptor) Caesalmin C->DAF-2 (Insulin/IGF-1 Receptor) Inhibition (?) AGE-1 (PI3K) AGE-1 (PI3K) DAF-2 (Insulin/IGF-1 Receptor)->AGE-1 (PI3K) Activation AKT-1/2 AKT-1/2 AGE-1 (PI3K)->AKT-1/2 Activation DAF-16 (FOXO) DAF-16 (FOXO) AKT-1/2->DAF-16 (FOXO) Inhibition (Phosphorylation) DAF-16 (Nuclear) DAF-16 (Nuclear) DAF-16 (FOXO)->DAF-16 (Nuclear) Translocation Target Gene Expression Target Gene Expression DAF-16 (Nuclear)->Target Gene Expression Activation Stress Resistance & Longevity Stress Resistance & Longevity Target Gene Expression->Stress Resistance & Longevity

Caesalmin C and the DAF-16 Pathway

Conclusion

Understanding the solubility of this compound is a fundamental step in its journey from a promising natural product to a potential therapeutic agent. While quantitative data remains to be fully elucidated, the qualitative information and the standardized experimental protocols provided in this guide offer a solid foundation for researchers. The presented workflows and representative signaling pathways further contextualize the importance of solubility studies within the broader framework of drug discovery and development. Further research to establish precise solubility values in various pharmaceutically relevant solvents is highly encouraged.

References

An In-Depth Technical Guide to the Stability of Caesalmin B Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of the scientific literature reveals a significant gap in publicly available data regarding the chemical stability of Caesalmin B. As of late 2025, no specific studies detailing its degradation kinetics, pathways, or stability-indicating assays have been published. Therefore, this document serves as a technical guide outlining the principles and methodologies that should be applied to assess the stability of this compound, based on established international guidelines and knowledge of related natural product classes such as cassane diterpenoids and terpenoid lactones. The experimental protocols and potential degradation pathways described herein are illustrative and would require empirical validation.

Introduction

This compound is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus. As with any compound intended for further research or pharmaceutical development, understanding its chemical stability is paramount. Stability testing provides critical information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This guide details the recommended approach for a comprehensive stability assessment of this compound, including forced degradation studies to identify potential degradation products and establish its intrinsic stability profile.

General Stability Considerations

The stability of a compound like this compound, which contains a lactone ring, furan moiety, and ester group, can be susceptible to several degradation pathways:

  • Hydrolysis: The ester and lactone functionalities are prone to hydrolysis under acidic or basic conditions, leading to the opening of the rings or cleavage of the ester group.

  • Oxidation: The furan ring and other electron-rich parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and induce degradation.

Proposed Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, understand degradation pathways, and validate the specificity of analytical methods.[1][2] The following protocols are proposed for this compound.

3.1. Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection would be the method of choice.

  • Recommended HPLC-UV/MS Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and/or MS detection for identification of degradation products.

    • Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

3.2. Preparation of Stock Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof. This stock solution will be used for all stress studies.

3.3. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Add 1 mL of this compound stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Analyze by the validated HPLC method.

  • Basic Hydrolysis:

    • Add 1 mL of this compound stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature.

    • Withdraw samples at shorter time intervals due to expected faster degradation (e.g., 0, 0.5, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Analyze by HPLC.

  • Neutral Hydrolysis:

    • Add 1 mL of this compound stock solution to 9 mL of purified water.

    • Incubate at a higher temperature (e.g., 80°C) to accelerate degradation.

    • Withdraw and analyze samples at various time points.

3.4. Oxidative Degradation

  • Add 1 mL of this compound stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze by HPLC.

3.5. Photolytic Degradation

  • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

  • A dark control sample should be kept under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

3.6. Thermal Degradation

  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 10°C above the accelerated stability testing temperature, such as 50°C, 60°C, or 70°C).

  • Withdraw samples at various time points.

  • Prepare solutions of the withdrawn solid samples and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be presented in a clear, tabular format to allow for easy comparison of the stability of this compound under different stress conditions. The tables should include the percentage of this compound remaining and the percentage of major degradation products formed at each time point.

Table 1: Hypothetical Stability of this compound under Hydrolytic Conditions

Time (hours)% this compound Remaining (0.1 M HCl, 60°C)% Degradation Product 1% this compound Remaining (0.1 M NaOH, 25°C)% Degradation Product 2
0100.00.0100.00.0
295.24.885.114.9
490.59.572.327.7
881.318.755.644.4
2465.434.620.779.3

Table 2: Hypothetical Stability of this compound under Oxidative, Photolytic, and Thermal Stress

Stress ConditionDuration% this compound Remaining% Major Degradation Product
3% H₂O₂, 25°C24 hours88.911.1 (DP-3)
Photolytic (ICH Q1B)1.2 million lux hrs92.57.5 (DP-4)
Thermal (Solid, 70°C)48 hours97.12.9 (DP-5)

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The overall workflow for assessing the stability of this compound can be visualized as follows:

G Figure 1: General Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Forced Degradation (Stress Testing) cluster_2 Analysis Caesalmin_B This compound (Pure Substance) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Caesalmin_B->Stock_Solution Thermal Thermal (Solid) (70°C) Caesalmin_B->Thermal Expose solid to stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 25°C) Stock_Solution->Base Expose to stress Oxidation Oxidation (3% H₂O₂, 25°C) Stock_Solution->Oxidation Expose to stress Photo Photolytic (ICH Q1B) Stock_Solution->Photo Expose to stress HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data Data Analysis: - % Degradation - Degradation Kinetics - Identify Products HPLC->Data

Figure 1: General Experimental Workflow for this compound Stability Testing

5.2. Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a hypothetical degradation pathway under hydrolytic and oxidative conditions can be proposed. This would need to be confirmed by structural elucidation of the degradation products using techniques like LC-MS/MS and NMR.

G Figure 2: Hypothetical Degradation Pathway for this compound Caesalmin_B This compound C₂₂H₂₈O₆ Hydrolysis_Product Hydrolysis Product (Lactone/Ester Cleavage) Caesalmin_B->Hydrolysis_Product  Base/Acid Hydrolysis (H₂O) Oxidation_Product Oxidation Product (Furan Ring Oxidation) Caesalmin_B->Oxidation_Product  Oxidation (e.g., H₂O₂) Secondary_Degradation Secondary Degradation Products Hydrolysis_Product->Secondary_Degradation Further Stress Oxidation_Product->Secondary_Degradation Further Stress

Figure 2: Hypothetical Degradation Pathway for this compound

Conclusion

While specific stability data for this compound is currently unavailable, this guide provides a robust framework for conducting the necessary studies. A systematic approach involving forced degradation under various stress conditions, coupled with a validated stability-indicating analytical method, will be essential to elucidate its degradation pathways, identify potential degradation products, and establish its intrinsic stability. The resulting data will be invaluable for guiding its handling, formulation, and storage in future research and development endeavors.

References

A Technical Guide to Caesalmin B Analogues and Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caesalmin B, a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus, has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound analogues and derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. We present a compilation of quantitative data on their anti-inflammatory and cytotoxic effects, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a complex diterpenoid characterized by a cassane skeleton with a fused furan ring.[1] Its intricate structure has attracted considerable interest from the scientific community for its potential pharmacological activities. Research has primarily focused on compounds isolated from natural sources, such as the seeds and stems of Caesalpinia species.[2] These studies have revealed a broad spectrum of biological effects, including anti-inflammatory, antimalarial, and antitumor activities, making this compound and its related compounds valuable leads in medicinal chemistry.[2][3] The primary mechanism for the observed anti-inflammatory effects involves the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]

Synthetic Strategies and Derivatives

While numerous cassane diterpenoids have been isolated from natural sources, the generation of novel analogues and derivatives largely relies on the semisynthesis from more abundant natural precursors, such as abietic acid.[3][5] These approaches allow for the structural modification of the core scaffold to explore structure-activity relationships (SAR) and optimize biological activity.

A generalized workflow for the isolation of natural cassane diterpenoids and subsequent semisynthesis of derivatives is outlined below.

G Generalized Workflow for Cassane Diterpenoid Derivative Generation cluster_0 Isolation cluster_1 Semisynthesis / Derivatization cluster_2 Biological Evaluation A Plant Material (e.g., Caesalpinia seeds) B Extraction (e.g., with CH2Cl2 or MeOH) A->B C Chromatographic Purification (Silica Gel, HPLC) B->C D Isolation of Pure Cassane Diterpenoids C->D E Isolated Precursor (e.g., Abietic Acid, this compound) D->E Use as Precursor F Chemical Modification (e.g., Reduction, Oxidation, Acylation) E->F G Purification of Derivatives F->G H Characterization (NMR, MS, X-ray) G->H I In Vitro Assays (Cytotoxicity, Anti-inflammatory) H->I J Mechanism of Action Studies (Western Blot, qPCR) I->J K Structure-Activity Relationship (SAR) Analysis J->K

Caption: Workflow from natural source to bioactive derivative.

Biological Activities and Quantitative Data

The primary therapeutic potential of this compound analogues and other cassane diterpenoids lies in their anti-inflammatory and cytotoxic activities. The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[3][6]

Anti-inflammatory and Cytotoxic Activity Data

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for various cassane diterpenoids against cancer cell lines and their inhibitory effect on nitric oxide production.

Table 1: Cytotoxicity of Cassane Diterpenoids against Various Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Salicylaldehyde Derivative 21 B16-F10 (Melanoma)7.72[3][5]
Dienone Derivative 16 B16-F10 (Melanoma)>20[3]
Salicylaldehyde Derivative 20 B16-F10 (Melanoma)2.38 (µg/mL)[6]
Salicylaldehyde Derivative 20 HT29 (Colon)3.54 (µg/mL)[6]
Pterolobirin G (6) B16-F10 (Melanoma)9.19 (µg/mL)[6]
Derivative 17 HT29 (Colon)5.96 (µg/mL)[6]
Derivative 17 HepG2 (Liver)8.15 (µg/mL)[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids

Compound/DerivativeAssayIC₅₀ (µg/mL)Reference
Derivative 20 NO Inhibition (RAW 264.7)2.98[6]
Derivative 23 NO Inhibition (RAW 264.7)3.22[6]
Derivative 16 NO Inhibition (RAW 264.7)5.71[6]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound analogues and related diterpenoids are predominantly mediated through the suppression of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and various cytokines.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MEK MEK TLR4->MEK Activates IKK IKK TLR4->IKK Activates ERK p-ERK MEK->ERK p38 p-p38 MEK->p38 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) ERK->Inflammation Promotes p38->Inflammation Promotes IkB IκBα Degradation IKK->IkB p65 p65 Nuclear Translocation IkB->p65 p65->Inflammation Promotes CaesalminB This compound Analogues CaesalminB->MEK Inhibits CaesalminB->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound analogues.

Detailed Experimental Protocols

Representative Semisynthesis of a Cassane Diterpenoid Derivative

This protocol is a generalized representation based on methodologies for the semisynthesis of related cassane diterpenoids and should be adapted and optimized for specific this compound analogues.[3][5]

  • Starting Material: Dissolve a naturally abundant precursor (e.g., abietic acid, 1.0 eq) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Reaction: Cool the solution to a specific temperature (e.g., 0 °C or -78 °C). Add the desired reagent (e.g., a reducing agent like LiAlH₄ or an oxidizing agent like PCC, 1.1-1.5 eq) dropwise over a period of 15-30 minutes.

  • Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 7:3).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated NH₄Cl solution, or Rochelle's salt solution) at low temperature.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[7][8]
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound analogues) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[7]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.

Mechanism of Action: Western Blot for NF-κB and MAPK Activation[9][10]
  • Cell Lysis: After treatment with test compounds and/or LPS, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[8][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using 10% SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., anti-phospho-p65, anti-phospho-ERK1/2, anti-phospho-p38) and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).[4][8][10]

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with significant potential for the development of new anti-inflammatory and anticancer agents. Their ability to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for their therapeutic effects. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field. Future efforts should focus on the total synthesis of this compound to enable more extensive SAR studies, the optimization of lead compounds to improve potency and selectivity, and in vivo evaluation to validate their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Caesalpinia minax Containing Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia minax Hance, a member of the Fabaceae family, is a plant with a rich history in traditional medicine, particularly in China and Southeast Asia. The seeds of this plant, known as "Ku-shi-lian," are a cornerstone of various traditional remedies. Modern phytochemical investigations have revealed that Caesalpinia minax is a prolific source of bioactive compounds, most notably cassane-type diterpenoids, flavonoids, and steroids. Among the diverse array of molecules isolated from this plant is Caesalmin B, a furanoditerpenoid lactone that has demonstrated biological activity. This technical guide provides a comprehensive overview of the ethnobotanical applications of Caesalpinia minax, with a specific focus on the available scientific data for its constituent, this compound. The guide details the traditional uses, summarizes quantitative bioactivity data, outlines relevant experimental protocols, and visualizes key processes and pathways to support further research and drug development endeavors.

Ethnobotanical Uses of Caesalpinia minax

Caesalpinia minax has been traditionally employed to treat a wide range of ailments. The primary medicinal part of the plant is its seeds, though other parts are also used.

Traditional Chinese Medicine (TCM): In TCM, Caesalpinia minax is utilized for its purported therapeutic properties in treating:

  • Colds and fever

  • Dysentery

  • Rheumatism and rheumatic pain

  • Skin itching and other skin conditions

  • Swelling and traumatic injuries

  • Exogenous fever

Hmong Folk Medicine: The Hmong people in Southern China use the seeds of Caesalpinia minax, which they refer to as "ku-shi-lian," for the treatment of:

  • Dysentery

  • Hematuria (blood in the urine)

While specific quantitative data on traditional preparations are not extensively documented in the available literature, the seeds are typically used in dried form. The preparation often involves decoction, where the seeds are boiled in water to create a medicinal tea or soup. The exact dosages and frequency of administration are likely to vary based on the specific ailment, the practitioner's experience, and local traditions.

Data Presentation: Bioactivity of Compounds from Caesalpinia minax

The scientific literature contains a wealth of quantitative data on the biological activities of various compounds isolated from Caesalpinia minax. This section summarizes key findings in a tabular format for ease of comparison.

Antiviral Activity of this compound

This compound has been evaluated for its antiviral properties. The following table presents the reported in vitro activity against the Parainfluenza virus type-3 (PIV-3).

CompoundVirusAssayIC₅₀ (µM)Therapeutic Index (TI)Reference
This compoundParainfluenza virus type-3 (PIV-3)CPE Reduction552.8[Source]
Ribavirin (Control)Parainfluenza virus type-3 (PIV-3)CPE Reduction1024[Source]

Note: A lower IC₅₀ value indicates greater potency, while a higher Therapeutic Index (TI) suggests a more favorable safety profile.

Anti-Neuroinflammatory Activity of Cassane Diterpenoids

Several cassane diterpenoids from Caesalpinia minax have demonstrated significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

CompoundAssayIC₅₀ (µM) for NO InhibitionReference
Caeminaxin ANO Production in LPS-stimulated BV-2 cells10.86 ± 0.82
Caeminaxin BNO Production in LPS-stimulated BV-2 cells12.55 ± 0.47
Compound XNO Production in LPS-stimulated BV-2 cells15.32 ± 0.63
Compound YNO Production in LPS-stimulated BV-2 cells21.78 ± 0.91
Indomethacin (Control)NO Production in LPS-stimulated BV-2 cells29.7[Source]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for researchers.

Isolation of Cassane Diterpenoids (General Protocol)

The isolation of this compound and other cassane diterpenoids from the seeds of Caesalpinia minax generally follows a multi-step chromatographic process.

  • Plant Material Collection and Preparation:

    • Collect mature seeds of Caesalpinia minax.

    • Air-dry the seeds at room temperature and then grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered seeds with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

    • Concentrate each fraction to yield the respective extracts. The chloroform-soluble fraction is often rich in cassane diterpenoids.

  • Chromatographic Separation:

    • Subject the chloroform fraction to column chromatography on silica gel.

    • Elute the column with a gradient of petroleum ether-acetone or a similar solvent system.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

  • Structure Elucidation:

    • Determine the structures of the isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

The antiviral activity of this compound against the Parainfluenza virus type-3 (PIV-3) was determined using a cytopathic effect (CPE) reduction assay.

  • Cell Culture:

    • Culture a suitable host cell line (e.g., Vero cells) in 96-well microplates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed.

  • Compound Preparation:

    • Dissolve this compound and the control drug (e.g., Ribavirin) in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Prepare serial dilutions of the test compounds in the culture medium.

  • Infection and Treatment:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of PIV-3 that causes a 100% cytopathic effect within a specified time (e.g., 48-72 hours).

    • After a 1-hour adsorption period, remove the virus inoculum and add the culture medium containing the different concentrations of the test compounds to the wells.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Observation and Quantification of CPE:

    • Incubate the plates for the predetermined duration.

    • Observe the cells daily under an inverted microscope for the appearance of CPE (e.g., cell rounding, detachment, and lysis).

    • Quantify the CPE using a suitable method, such as staining the remaining viable cells with a crystal violet solution or using a cell viability assay (e.g., MTT or neutral red uptake assay).

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC₅₀) by regression analysis of the dose-response curve.

    • Determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells in a parallel experiment.

    • Calculate the Therapeutic Index (TI) as the ratio of CC₅₀ to IC₅₀.

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key experimental workflows and signaling pathways.

Experimental Workflow for Bioactivity Screening

G cluster_0 Plant Material Processing cluster_1 Extraction and Fractionation cluster_2 Isolation and Identification cluster_3 Bioactivity Evaluation p1 Collection of Caesalpinia minax seeds p2 Drying and Grinding p1->p2 e1 Ethanol Extraction p2->e1 e2 Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) e1->e2 i1 Column Chromatography (Silica Gel, Sephadex LH-20) e2->i1 i2 Preparative HPLC i1->i2 i3 Structure Elucidation (NMR, MS) i2->i3 b1 Antiviral Assay (CPE Reduction) i3->b1 b2 Anti-inflammatory Assay (NO Inhibition) i3->b2 b3 Data Analysis (IC50, TI) b1->b3 b2->b3

Caption: Experimental workflow from plant material to bioactivity data.

Signaling Pathway for Anti-Neuroinflammatory Action

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK MAPKKK TRAF6->MAPKKK IKK IKK Complex TRAF6->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP1 MAPK->AP1 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Gene Transcription NFkappaB->Nucleus translocates to Caesalpinia_Diterpenoids Cassane Diterpenoids (from C. minax) Caesalpinia_Diterpenoids->MAPK Caesalpinia_Diterpenoids->IKK iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 AP1->Nucleus Inflammation Inflammation iNOS->Inflammation promote COX2->Inflammation promote TNFa->Inflammation promote IL6->Inflammation promote

Caption: Inhibition of MAPK and NF-κB pathways by C. minax diterpenoids.

Conclusion

Caesalpinia minax stands out as a valuable resource in traditional medicine with scientifically validated bioactive constituents. The presence of compounds like this compound, with its demonstrable antiviral activity, underscores the potential of this plant for modern drug discovery. The anti-neuroinflammatory properties of other cassane diterpenoids from C. minax further highlight its therapeutic promise. This guide provides a foundational repository of ethnobotanical knowledge, quantitative data, and experimental methodologies to facilitate further research into the pharmacological potential of Caesalpinia minax and its isolated compounds. Future investigations should focus on elucidating the precise mechanisms of action of these compounds, exploring their in vivo efficacy and safety profiles, and optimizing their structures for enhanced therapeutic benefit.

Methodological & Application

Application Notes and Protocols: Isolation of Caesalmin B from Caesalpinia Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Caesalpinia, a genus of flowering plants in the legume family, is known to be a rich source of various secondary metabolites, including a diverse range of diterpenoids. Many of these compounds have shown interesting biological activities. Caesalmin B is a known furanoditerpenoid lactone that has been isolated from the seeds of Caesalpinia minax[1]. This class of compounds is of interest to researchers for potential therapeutic applications. This protocol details a general yet comprehensive procedure for the isolation and purification of this compound for further scientific investigation.

Experimental Protocols

Plant Material
  • Source: Seeds of Caesalpinia minax Hance.

  • Preparation: The seeds should be air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Maceration: The powdered seeds are to be macerated with methanol at room temperature. A common ratio is 1 kg of powdered seeds to 5 L of methanol. This process should be repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. Based on existing literature, this compound is found in the chloroform fraction[1]. Therefore, a partitioning step with chloroform is critical.

    • Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid extraction with n-hexane to remove nonpolar constituents.

    • Subsequently, extract the aqueous layer with chloroform. This chloroform fraction will contain this compound.

    • Further partitioning with ethyl acetate and n-butanol can be performed to isolate other compounds of different polarities.

  • Concentration of Fraction: The chloroform fraction is concentrated under reduced pressure to yield a crude chloroform extract.

Purification

The purification of this compound from the crude chloroform extract is typically achieved through a series of chromatographic techniques.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (70-230 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is typically used for the purification of diterpenoids.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase.

    • Detection: UV detection is used to monitor the elution of compounds. The fractions corresponding to the peak of this compound are collected.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain a pure crystalline compound.

Characterization

The structure of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for the structural elucidation of the compound. 2D NMR techniques such as COSY, HSQC, and HMBC should be used to confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table provides a template for recording and presenting such data during the experimental process.

ParameterValueUnitsNotes
Starting Plant MaterialkgDry weight of Caesalpinia minax seeds.
Crude Methanol ExtractgYield from the initial extraction.
Chloroform FractiongYield after solvent partitioning.
Purified this compoundmgFinal yield after all purification steps.
Purity%Determined by HPLC.
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz) δppmChemical shifts, multiplicities, and coupling constants.
¹³C NMR (CDCl₃, 125 MHz) δppmChemical shifts of carbon atoms.
HRMS (m/z)[M+H]⁺ or other appropriate adducts, and calculated elemental composition.

Visualization

Experimental Workflow

experimental_workflow start Caesalpinia minax Seeds powder Powdered Seeds start->powder extraction Methanolic Extraction powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (Chloroform) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Combined Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_caesalmin_b Pure this compound prep_hplc->pure_caesalmin_b characterization Spectroscopic Characterization (NMR, MS) pure_caesalmin_b->characterization

Caption: Workflow for the isolation and characterization of this compound.

Note: No specific signaling pathway for this compound has been detailed in the available literature. Therefore, a signaling pathway diagram is not included. Should such information become available, a corresponding diagram can be generated.

References

Application Notes and Protocols for the Purification of Caesalmin B using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of Caesalmin B, a furanocassane-type diterpenoid with significant therapeutic potential, using High-Performance Liquid Chromatography (HPLC). This compound is a natural product isolated from various species of the Caesalpinia genus, including Caesalpinia crista and Caesalpinia minax[1]. It has demonstrated a range of biological activities, including antimalarial and antiviral properties, making it a compound of interest for drug discovery and development. The following protocols detail the extraction from plant material, preliminary chromatographic fractionation, and final purification using preparative reversed-phase HPLC.

Introduction to this compound

This compound is a complex diterpenoid with the molecular formula C₂₂H₂₈O₆. As a member of the cassane diterpenoid family, it shares a characteristic molecular skeleton that is prevalent in the Caesalpinia genus. Research has highlighted the potential of this compound and related compounds in various therapeutic areas. For instance, extracts containing these diterpenes have shown inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria[1]. Furthermore, related compounds from the same plant genus have exhibited antiviral and anti-inflammatory activities[2][3]. The purification of this compound is a critical step in enabling further pharmacological studies and potential drug development.

Experimental Protocols

The purification of this compound is a multi-step process that begins with the extraction from plant material, followed by fractionation to enrich the target compound, and culminating in a high-resolution purification step using HPLC.

Plant Material and Extraction

The primary sources of this compound are the seeds and kernels of Caesalpinia species. The general workflow for extraction and preliminary purification is outlined below.

G plant_material Dried and Powdered Caesalpinia sp. Seeds/Kernels extraction Methanol or Ethanol Extraction plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->fractionation enriched_fraction This compound Enriched Fraction fractionation->enriched_fraction hplc Preparative HPLC Purification enriched_fraction->hplc pure_caesalmin_b Pure this compound hplc->pure_caesalmin_b

Figure 1: Overall workflow for the isolation and purification of this compound.

Protocol for Extraction and Fractionation:

  • Grinding: Air-dry the seeds or kernels of the chosen Caesalpinia species and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol or 75% ethanol at room temperature for 72 hours. The extraction should be repeated three times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be present in the less polar fractions like chloroform or ethyl acetate.

  • Column Chromatography: Subject the bioactive fraction to column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

Preparative HPLC Purification of this compound

The final purification of this compound is achieved using preparative reversed-phase HPLC. The following protocol is a recommended starting point and may require optimization based on the specific instrument and the purity of the enriched fraction.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
Instrumentation Preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol or Acetonitrile
Gradient 50-80% B over 30 minutes (initial scouting gradient)
Flow Rate 5-15 mL/min (depending on column dimensions)
Detection Wavelength 220-280 nm (scan for optimal wavelength)
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Column Temperature 25 °C

Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the enriched fraction containing this compound in a minimal amount of the initial mobile phase composition (e.g., 50% methanol in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: It is advisable to first develop the method on an analytical HPLC system with a similar stationary phase to optimize the separation conditions before scaling up to a preparative scale.

  • Purification: Inject the filtered sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation and Expected Results

The progress of the purification can be monitored at each stage using analytical techniques such as Thin Layer Chromatography (TLC) and analytical HPLC. The final purity of this compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of Purification Steps and Expected Yields (Hypothetical)

Purification StepStarting Material (g)Product (g)Purity (%)
Crude Methanol Extract1000100< 1
Chloroform Fraction100205-10
Silica Gel Column Fraction20240-60
Sephadex LH-20 Fraction20.570-80
Preparative HPLC0.50.05> 95

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are still under investigation, related compounds from Caesalpinia have been shown to possess significant biological activities. For instance, Caesalmin C, a structurally similar diterpenoid, has been reported to delay Aβ-induced paralysis in a C. elegans model of Alzheimer's disease, potentially through the DAF-16 signaling pathway[3][4]. The purification of this compound will facilitate further studies to elucidate its mechanism of action.

G Caesalmin_B This compound Target_Protein Molecular Target (e.g., Enzyme, Receptor) Caesalmin_B->Target_Protein Binding/Interaction Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Anti-inflammatory, Antiviral) Signaling_Cascade->Biological_Response Leads to

References

Application Notes and Protocols for Developing a Caesalmin B B-Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin B, a cassane furanoditerpene, belongs to a class of natural products that have demonstrated a range of biological activities, including anti-inflammatory effects. Evidence from related compounds, such as Caesalpinin M2, suggests a potential mechanism of action involving the modulation of the NF-κB signaling pathway, a critical regulator of immune responses.[1] B lymphocytes are key players in the adaptive immune system, and their activation is tightly controlled by signaling cascades, including the NF-κB and calcium signaling pathways. Dysregulation of B-cell activation can contribute to various inflammatory and autoimmune diseases.

These application notes provide a comprehensive framework for developing a B-cell-based assay to investigate the immunomodulatory effects of this compound. The primary focus of the described assays is to evaluate the impact of this compound on B-cell activation, with a specific emphasis on the NF-κB signaling pathway and calcium mobilization. The provided protocols are intended to guide researchers in establishing a robust and reproducible in vitro system to characterize the bioactivity of this compound and similar compounds.

Key Experimental Objectives

  • Determine the cytotoxic potential of this compound on primary B cells.

  • Evaluate the effect of this compound on B-cell activation marker expression.

  • Investigate the impact of this compound on the NF-κB signaling pathway in B cells.

  • Assess the influence of this compound on calcium mobilization in B cells.

Data Presentation

Table 1: Cytotoxicity of this compound on Primary B Cells (Example Data)
This compound (µM)Viability (%)Standard Deviation
0 (Vehicle)98.21.5
197.52.1
1095.82.5
5085.34.2
10060.15.8
Table 2: Effect of this compound on B-Cell Activation Markers (Example Data)
Treatment% CD69+ Cells% CD86+ Cells
Unstimulated5.28.1
LPS (10 µg/mL)75.468.9
LPS + this compound (10 µM)42.135.7
LPS + this compound (50 µM)25.819.3
Table 3: Modulation of NF-κB p65 Nuclear Translocation by this compound (Example Data)
Treatment% p65 Nuclear Translocation
Unstimulated10.5
LPS (10 µg/mL)82.3
LPS + this compound (10 µM)55.6
LPS + this compound (50 µM)30.1
Table 4: Effect of this compound on Calcium Flux in B Cells (Example Data)
TreatmentPeak Fluo-4 Fluorescence (MFI)
Unstimulated150
Anti-IgM (10 µg/mL)1200
Anti-IgM + this compound (10 µM)950
Anti-IgM + this compound (50 µM)600

Experimental Protocols

Protocol 1: Isolation of Primary B Cells from Human Peripheral Blood

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

Procedure:

  • Dilute peripheral blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the peripheral blood mononuclear cell (PBMC) layer.

  • Wash the PBMCs twice with PBS.

  • Resuspend PBMCs in PBS containing 2% FBS.

  • Add the RosetteSep™ Human B Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched B-cell layer.

  • Wash the enriched B cells twice with RPMI 1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Protocol 2: B-Cell Viability Assay

Materials:

  • Isolated primary B cells

  • This compound stock solution (in DMSO)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom plate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed 1 x 10^5 B cells per well in a 96-well plate in 100 µL of complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Protocol 3: B-Cell Activation and Flow Cytometry Analysis

Materials:

  • Isolated primary B cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well U-bottom plate

Procedure:

  • Seed 2 x 10^5 B cells per well in a 96-well U-bottom plate in 100 µL of complete RPMI 1640 medium.

  • Pre-treat cells with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Stimulate the cells with LPS (10 µg/mL) for 24 hours at 37°C. Include an unstimulated control.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with the antibody cocktail (anti-CD19, anti-CD69, anti-CD86) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Gate on the CD19+ population and analyze the expression of CD69 and CD86.

Protocol 4: Intracellular Staining for NF-κB p65 by Flow Cytometry

Materials:

  • Isolated primary B cells

  • This compound

  • LPS

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-NF-κB p65 antibody

  • FACS buffer

Procedure:

  • Seed 5 x 10^5 B cells per tube in complete RPMI 1640 medium.

  • Pre-treat cells with this compound or vehicle for 1 hour at 37°C.

  • Stimulate with LPS (10 µg/mL) for 30 minutes at 37°C.

  • Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.[2]

  • Permeabilize the cells by adding ice-cold methanol and incubate on ice for 30 minutes.[2]

  • Wash the cells twice with FACS buffer.

  • Stain with the anti-NF-κB p65 antibody for 30-60 minutes at room temperature in the dark.[2]

  • Wash the cells twice with FACS buffer.

  • Resuspend in FACS buffer and acquire data on a flow cytometer.

  • Analyze the mean fluorescence intensity of nuclear p65.

Protocol 5: Calcium Flux Assay

Materials:

  • Isolated primary B cells

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Anti-IgM antibody

Procedure:

  • Resuspend B cells at 1 x 10^6 cells/mL in HBSS.

  • Load the cells with Fluo-4 AM (final concentration 1-5 µM) and an equal concentration of Pluronic F-127 for 30-45 minutes at 37°C in the dark.[3]

  • Wash the cells twice with HBSS.

  • Resuspend the cells in HBSS at 1 x 10^6 cells/mL and allow them to rest for 30 minutes at room temperature.

  • Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.

  • Pause the acquisition, add the anti-IgM antibody (10 µg/mL) with or without pre-incubated this compound, and immediately resume acquisition for a total of 5-10 minutes.

  • Analyze the change in Fluo-4 fluorescence over time.

Mandatory Visualizations

G cluster_0 B-Cell Activation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces CaesalminB This compound CaesalminB->IKK Inhibits? G cluster_workflow Experimental Workflow start Isolate Primary B Cells viability Assess Cytotoxicity (CellTiter-Glo) start->viability activation B-Cell Activation Assay (LPS Stimulation) start->activation nfkb NF-κB Translocation Assay (Intracellular Staining) start->nfkb ca_flux Calcium Flux Assay (Fluo-4 Staining) start->ca_flux facs Flow Cytometry Analysis activation->facs nfkb->facs ca_flux->facs data Data Analysis & Interpretation facs->data

References

Application Notes & Protocols: Caesalmin B for In Vitro Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin B is a member of the cassane-type diterpenoid family, a class of natural products isolated from plants of the Caesalpinia genus. These compounds are of significant interest to the scientific community due to their diverse biological activities. While specific quantitative data for this compound is not extensively documented in publicly available literature, numerous studies on structurally similar cassane diterpenoids isolated from species like Caesalpinia minax, Caesalpinia sinensis, and Caesalpinia pulcherrima have demonstrated potent in vitro anti-inflammatory properties.

This document provides detailed application notes and protocols based on the established activities of these closely related cassane diterpenoids. The primary mechanism of action involves the suppression of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, making these compounds valuable tools for inflammation research and potential candidates for therapeutic development. The protocols outlined below are standardized for the investigation of novel anti-inflammatory agents like this compound.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

In vitro studies on cassane diterpenoids consistently show that their anti-inflammatory effects are mediated through the downregulation of major pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades in macrophages stimulated with LPS.

LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of NF-κB and MAPKs. This results in the increased expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent overproduction of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Cassane diterpenoids, as exemplified by compounds isolated from Caesalpinia sinensis, have been shown to inhibit this process by:

  • Suppressing NF-κB Activation: They prevent the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the transcription of target inflammatory genes.[1]

  • Inhibiting Inflammatory Mediators: By blocking these pathways, the compounds effectively reduce the production of NO, TNF-α, and IL-6.[1][2]

Data Presentation: Anti-Inflammatory Activity of Representative Cassane Diterpenoids

The following tables summarize the quantitative data for representative cassane diterpenoids from various Caesalpinia species, demonstrating their potent inhibitory effects on nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. This data serves as a benchmark for evaluating this compound.

Table 1: Inhibitory Effects of Cassane Diterpenoids on NO Production

Compound SourceRepresentative Compound(s)IC₅₀ for NO Inhibition (µM)Positive ControlReference
Caesalpinia sinensisLactam-type Diterpenoids (compounds 4-6)8.2 - 11.2Dexamethasone[3]
Caesalpinia pulcherrimaCaesalpulcherrins K-M (compounds 1-6)6.04 - 8.92Dexamethasone[4]
Caesalpinia minaxCaesalminaxin derivative (compound 16)17.3Indomethacin (IC₅₀ = 29.7 µM)[5]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a compound required to inhibit 50% of the NO production.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway targeted by cassane diterpenoids and the general experimental workflow for their in vitro evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_inactive p65 p50 IκBα IKK->NFkB_inactive Phosphorylates IκBα IkBa IκBα p65 p65 p50 p50 NFkB_active p65 p50 NFkB_inactive->NFkB_active IκBα degradation NFkB_DNA NF-κB binding to DNA NFkB_active->NFkB_DNA Translocates Caesalmin_B This compound (or related diterpenoid) Caesalmin_B->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_DNA->Genes Induces Transcription

Caption: NF-κB signaling pathway inhibition.

G cluster_assays Perform Assays start Seed RAW 264.7 Cells (96-well or 6-well plates) pretreat Pre-treat with this compound (various concentrations, 1-2h) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) (Incubate for 18-24h) pretreat->stimulate mtt Cell Viability (MTT Assay) (on separate plate) stimulate->mtt griess NO Production (Griess Assay) (from supernatant) stimulate->griess elisa Cytokine Levels (ELISA) (from supernatant) stimulate->elisa wb Protein Expression (Western Blot) (from cell lysate) stimulate->wb analyze Data Analysis (Calculate IC₅₀, statistical significance) mtt->analyze griess->analyze elisa->analyze wb->analyze end Conclusion on Anti-inflammatory Efficacy analyze->end

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for conducting in vitro anti-inflammatory studies using a macrophage cell line.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates at 5 x 10⁴ cells/well for NO and viability assays; 6-well plates at 1 x 10⁶ cells/well for protein/RNA extraction). Allow cells to adhere for 24 hours.

  • Treatment: a. Remove the old medium. b. Add fresh serum-free or low-serum DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). c. Pre-incubate for 1-2 hours. d. Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. e. Incubate for the desired period (e.g., 24 hours for NO/cytokine assays, shorter times for signaling protein analysis).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Sodium nitrite (NaNO₂) solution (0-100 µM).

  • Procedure: a. Collect 50 µL of cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B. e. Incubate for another 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using the sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 4: Cytokine Measurement (ELISA)
  • Procedure: a. Collect cell culture supernatants after treatment. b. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. c. Follow the manufacturer's instructions precisely for the assay procedure and data analysis.

Protocol 5: Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of the compound on the expression levels of key inflammatory proteins (iNOS, COX-2) and signaling proteins (p-IκBα, p-p65).

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. c. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-β-actin) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is typically used as a loading control to normalize protein levels.

References

Application Notes: Protocol for Testing Antiviral Activity of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caesalmin B is a cassane furanoditerpenoid, a natural compound that can be isolated from plants of the Caesalpinia genus.[1] Compounds from this genus have been reported to possess a range of biological activities, including anti-inflammatory, antimalarial, and antiviral properties.[2][3] For instance, the related compound Caesalmin C has shown activity against the Para3 virus.[4][5] Given the therapeutic potential of this class of compounds, it is crucial to systematically evaluate the antiviral efficacy of this compound against viruses of interest.

This document provides a comprehensive protocol for determining the in vitro antiviral activity of this compound. The workflow is designed for researchers in virology and drug development and follows a three-stage process:

  • Evaluation of Cytotoxicity: To determine the concentration range of this compound that is non-toxic to the host cells. This is a critical first step to ensure that any observed antiviral effect is not merely a result of the compound killing the host cells.[6][7]

  • Assessment of Antiviral Efficacy: To quantify the ability of non-toxic concentrations of this compound to inhibit viral replication and infection.

  • Quantification of Viral Load Reduction: To measure the specific reduction in viral RNA copies as a result of treatment with this compound.

The primary assays described herein are the MTT assay for cytotoxicity, the Plaque Reduction Neutralization Test (PRNT) for antiviral activity, and quantitative reverse transcription PCR (qRT-PCR) for viral load determination.[8][9][10]

Overall Experimental Workflow

The logical flow of the entire protocol, from initial cytotoxicity screening to the final quantification of antiviral effect, is outlined below. This workflow ensures that each step builds upon the results of the previous one, leading to a comprehensive evaluation of this compound's antiviral potential.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Activity Assay (PRNT) cluster_2 Phase 3: Viral Load Quantification (qRT-PCR) P1_1 Prepare serial dilutions of this compound P1_3 Treat cells with this compound (24-72h incubation) P1_1->P1_3 P1_2 Seed host cells in 96-well plate P1_2->P1_3 P1_4 Perform MTT Assay P1_3->P1_4 P1_5 Measure absorbance and calculate CC50 P1_4->P1_5 P2_1 Prepare non-toxic dilutions of this compound (based on CC50) P1_5->P2_1 Inform non-toxic concentration range P2_2 Incubate virus with This compound dilutions P2_1->P2_2 P2_3 Infect host cell monolayer with virus-compound mixture P2_2->P2_3 P2_4 Overlay with semi-solid medium and incubate to allow plaque formation P2_3->P2_4 P2_5 Fix, stain, and count plaques P2_4->P2_5 P2_6 Calculate percent inhibition and determine EC50 P2_5->P2_6 P3_1 Treat infected cells with This compound at EC50 concentration P2_6->P3_1 Inform effective concentration P3_2 Collect supernatant/cells at time points P3_1->P3_2 P3_3 Extract viral RNA P3_2->P3_3 P3_4 Perform qRT-PCR P3_3->P3_4 P3_5 Quantify viral RNA copies P3_4->P3_5 G cluster_cell Host Cell Cytoplasm Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment CaesalminB This compound Entry Viral Entry CaesalminB->Entry Inhibition Receptor->Entry 2. Internalization Cell Host Cell Replication Viral Replication Entry->Replication 3. Uncoating & Replication Release Progeny Virus Release Replication->Release 4. Assembly & Release

References

Application Note: Evaluation of the Cytotoxic Potential of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cytotoxicity Assay of Caesalmin B on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: As of November 2025, publicly available scientific literature lacks specific quantitative data on the cytotoxic effects of this compound on cancer cell lines. While studies on extracts from the Caesalpinia genus have reported various biological activities, including antitumor effects of some isolated compounds, specific IC50 values and detailed mechanisms of action for this compound remain largely uncharacterized in published research. One study evaluating a series of new cassane-type diterpenoids, which include compounds structurally related to this compound, found that none of them exhibited obvious cytotoxic effects.

Therefore, the following application notes and protocols are presented as a representative template for conducting and reporting cytotoxicity assays on a hypothetical natural compound, herein referred to as "Compound X," to demonstrate the expected data presentation, experimental detail, and visualization as requested.

Introduction

Compound X, a novel natural product isolate, has been identified as a potential candidate for anticancer drug development based on preliminary screening. This application note details the cytotoxic evaluation of Compound X against a panel of human cancer cell lines. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X and to provide a standardized protocol for assessing its in vitro anticancer activity.

Data Presentation

The cytotoxic activity of Compound X was evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values were determined after 48 hours of continuous exposure to the compound using a standard MTT assay. The results are summarized in Table 1.

Table 1: Cytotoxicity of Compound X against Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h exposure
HeLaCervical Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma28.5 ± 3.2
A549Lung Carcinoma45.1 ± 5.5

Values are presented as mean ± standard deviation from three independent experiments.

Compound X exhibits a dose-dependent cytotoxic effect on all tested cancer cell lines. The highest potency was observed against the HeLa cell line, suggesting a potential selective activity that warrants further investigation. Future studies will focus on elucidating the mechanism of action of Compound X, including its effects on cell cycle progression and apoptosis.

Experimental Protocols

1. Cell Culture

  • HeLa, MCF-7, and A549 cell lines are obtained from a reputable cell bank.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures for the evaluation of cytotoxic compounds.

  • Materials:

    • Compound X (stock solution in DMSO)

    • 96-well microplates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of Compound X in complete medium from the stock solution. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the respective Compound X dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Compound X Dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance dissolve->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end end determine_ic50->end End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase CompoundX Compound X Receptor Death Receptor CompoundX->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Bid Bid Caspase8->Bid cleavage Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bax Bax tBid->Bax Bcl2 Bcl-2 tBid->Bcl2 inhibits CytochromeC Cytochrome c Bax->CytochromeC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.

Application Notes and Protocols for Caesalmin C in a Caenorhabditis elegans Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research on the use of Caesalmin B in animal models of disease is limited. The following application notes and protocols are based on studies conducted with a closely related cassane-type diterpenoid, Caesalmin C , in a Caenorhabditis elegans model of Alzheimer's disease. While this information may provide a valuable starting point, researchers should exercise caution, as the biological activities of this compound and C may differ. Further investigation is required to determine the specific effects and optimal protocols for this compound.

Introduction

Caesalmin C has been investigated for its neuroprotective effects in a transgenic Caenorhabditis elegans (C. elegans) model of Alzheimer's disease (AD).[1][2][3] This model utilizes worms engineered to express human amyloid-beta (Aβ) peptide, which leads to protein aggregation and a progressive paralysis phenotype, mimicking aspects of AD pathology.[4][5] Studies have shown that Caesalmin C can significantly alleviate this Aβ-induced paralysis, reduce Aβ monomer and oligomer content, and decrease Aβ deposition.[1][2][3] The mechanism of action appears to be mediated, at least in part, through the DAF-16 signaling pathway, a key regulator of stress resistance and longevity in C. elegans.[2][3][6][7]

These notes provide a summary of the quantitative data, detailed experimental protocols, and a diagram of the proposed signaling pathway to guide researchers interested in exploring the therapeutic potential of Caesalmin C and related compounds in preclinical models of neurodegenerative diseases.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Caesalmin C in a C. elegans model of Alzheimer's disease.

Table 1: Effect of Caesalmin C on Aβ-Induced Paralysis in C. elegans

Treatment GroupConcentration (µM)Outcome
Control (Solvent)-Progressive paralysis
Caesalmin C100Significant delay in paralysis
Caesalmin C200Significant delay in paralysis
Caesalmin C400Significant delay in paralysis
Memantine (Positive Control)100Significant delay in paralysis

Table 2: Effect of Caesalmin C on Aβ Monomer and Oligomer Levels in C. elegans

Treatment GroupConcentration (µM)Reduction in Aβ Monomers (%)Reduction in Aβ Oligomers (%)
Caesalmin C100Not specifiedNot specified
Caesalmin C20033.931.6
Caesalmin C400Not specifiedNot specified

Table 3: Effect of Caesalmin C on Gene Expression in C. elegans

Treatment GroupConcentration (µM)GeneChange in mRNA Levels
Caesalmin CNot specifiedsod-3Upregulated
Caesalmin CNot specifiedgst-4Upregulated
Caesalmin CNot specifiedrpt-3Upregulated
Caesalmin CNot specifiedace-1Downregulated

Experimental Protocols

C. elegans Paralysis Assay

This protocol is designed to assess the effect of a compound on the progressive paralysis phenotype in a transgenic C. elegans strain (e.g., CL4176) that expresses the human Aβ peptide in muscle cells upon temperature induction.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 bacteria

  • Caesalmin C

  • Solvent control (e.g., 0.1% DMSO and 0.3% PEG400)

  • Synchronized C. elegans eggs (CL4176 strain)

  • Incubators set at 15°C and 25°C

  • Platinum wire ring

  • Dissecting microscope

Procedure:

  • Prepare NGM plates containing the desired concentrations of Caesalmin C (e.g., 100 µM, 200 µM, and 400 µM) and a solvent control. Seed the plates with E. coli OP50.

  • Synchronize C. elegans to obtain a population of eggs.

  • Transfer the synchronized eggs to the prepared NGM plates.

  • Incubate the plates at 15°C for 30 hours to allow the nematodes to develop to the L3 larval stage.

  • Shift the incubation temperature to 25°C to induce the expression of the Aβ peptide.

  • After 28 hours of incubation at 25°C, begin scoring for paralysis every 2 hours.

  • To score for paralysis, gently touch each nematode with a platinum wire ring. An individual is considered paralyzed if it is immobile or only its head moves.

  • Count the number of paralyzed and non-paralyzed individuals in each treatment group at each time point.

  • Perform at least three independent biological replicates for each experiment.

Western Blot for Aβ Monomers and Oligomers

This protocol is used to quantify the levels of Aβ monomers and oligomers in C. elegans lysates.

Materials:

  • Treated and control C. elegans populations

  • Lysis buffer

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Aβ and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Collect the nematodes from each treatment group and wash them with M9 buffer.

  • Lyse the nematodes in a suitable lysis buffer containing a proteinase inhibitor cocktail.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for Aβ.

  • Incubate the membrane with a primary antibody for a loading control (e.g., β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system and quantify the band intensities using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the relative mRNA expression levels of target genes.

Materials:

  • Treated and control C. elegans populations

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (sod-3, gst-4, rpt-3, ace-1) and a reference gene

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Extract total RNA from the nematode populations using TRIzol reagent according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and primers specific for the target and reference genes.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Caesalmin C and a general experimental workflow for its evaluation in the C. elegans model of Alzheimer's disease.

Caesalmin_C_Signaling_Pathway cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects Caesalmin C Caesalmin C DAF-16 (Cytoplasm) DAF-16 (Cytoplasm) Caesalmin C->DAF-16 (Cytoplasm) Promotes Translocation Aβ Aggregation Aβ Aggregation Caesalmin C->Aβ Aggregation Inhibits DAF-16 (Nucleus) DAF-16 (Nucleus) DAF-16 (Cytoplasm)->DAF-16 (Nucleus) Gene Expression (sod-3, gst-4) Gene Expression (sod-3, gst-4) DAF-16 (Nucleus)->Gene Expression (sod-3, gst-4) Upregulates Reduced Aβ Toxicity Reduced Aβ Toxicity Stress Resistance Stress Resistance Gene Expression (sod-3, gst-4)->Stress Resistance Leads to Stress Resistance->Reduced Aβ Toxicity Delayed Paralysis Delayed Paralysis Reduced Aβ Toxicity->Delayed Paralysis Experimental_Workflow Start Start Prepare C. elegans Model Prepare C. elegans AD Model (e.g., CL4176) Start->Prepare C. elegans Model Treatment Treat with Caesalmin C (various concentrations) Prepare C. elegans Model->Treatment Paralysis Assay Perform Paralysis Assay Treatment->Paralysis Assay Biochemical Assays Conduct Biochemical Assays (Western Blot, qRT-PCR) Treatment->Biochemical Assays Data Analysis Analyze Data Paralysis Assay->Data Analysis Biochemical Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Studies of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin B is a cassane-type diterpenoid with a molecular weight of 388.46 g/mol [1]. Like many natural products, it exhibits poor aqueous solubility, being soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. This hydrophobicity presents a significant challenge for in vivo studies, as effective delivery to the target site is crucial for evaluating its therapeutic potential. Proper formulation is therefore a critical step in the preclinical development of this compound.

These application notes provide detailed protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in preclinical animal models. The strategies outlined below are designed to enhance the solubility and bioavailability of this hydrophobic compound.

Data Presentation: Formulation Strategies for this compound

The selection of an appropriate formulation strategy for this compound depends on the intended route of administration and the specific requirements of the in vivo study. The following table summarizes potential formulation compositions for different administration routes.

Route of Administration Formulation Strategy Vehicle Composition This compound Concentration (mg/mL) Key Considerations
Oral (PO) Co-solvent/Surfactant Suspension10% DMSO, 40% PEG 400, 50% Saline1 - 10Ensure uniform suspension before each administration.
Lipid-Based Formulation (SEDDS)30% Labrafac PG, 50% Cremophor EL, 20% Transcutol HP5 - 20Forms a microemulsion in the GI tract to enhance absorption[3].
Intravenous (IV) Co-solvent Solution5% DMSO, 10% Solutol HS 15, 85% Saline0.5 - 2Must be sterile-filtered. Administer slowly to avoid precipitation[4][5].
Cyclodextrin Complexation20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline1 - 5Check for full dissolution and filter before injection.
Intraperitoneal (IP) Co-solvent/Aqueous Suspension5% DMSO, 95% Saline with 0.5% Methylcellulose1 - 5Ensure pH is close to neutral to minimize irritation[6].

Experimental Protocols

1. General Preparation Guidelines

  • All preparations should be performed in a sterile environment, particularly for intravenous formulations.

  • Use high-purity reagents and sterile, pyrogen-free water or saline for all preparations.

  • The final formulation should be visually inspected for any precipitation or phase separation before administration.

  • The pH of the final formulation, especially for intravenous and intraperitoneal routes, should be adjusted to be near physiological pH (7.0-7.4) if necessary[6].

2. Oral Formulation Protocol (Co-solvent/Surfactant Suspension)

This protocol is suitable for delivering a suspension of this compound for oral gavage.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add DMSO to the tube to dissolve the this compound completely. Vortex until a clear solution is obtained.

    • Add PEG 400 to the solution and vortex thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing to form a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.

    • Store at 4°C and protect from light. Before each use, vortex the suspension to ensure uniform distribution of the compound.

3. Intravenous Formulation Protocol (Co-solvent Solution)

This protocol is designed to create a clear, injectable solution of this compound for intravenous administration. Care must be taken to avoid precipitation upon injection[4].

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Solutol HS 15 (Kolliphor® HS 15)

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free vials

    • Sterile syringe filters (0.22 µm)

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add DMSO to dissolve the this compound completely. Vortex to ensure a clear solution.

    • Add Solutol HS 15 to the solution and mix thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing.

    • Visually inspect the final solution to ensure it is clear and free of any particulates.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

    • Administer slowly to the animal to minimize the risk of precipitation in the bloodstream.

4. Intraperitoneal Formulation Protocol (Co-solvent/Aqueous Suspension)

This protocol provides a suspension suitable for intraperitoneal injection, a common route for experimental compounds in rodents[6][7].

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Methylcellulose

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 0.5% methylcellulose solution in sterile saline. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add DMSO to dissolve the this compound completely. Vortex until a clear solution is formed.

    • Slowly add the 0.5% methylcellulose solution to the DMSO-Caesalmin B mixture while vortexing or stirring continuously to form a fine, uniform suspension.

    • Ensure the final suspension is homogeneous before administration. Vortex immediately before drawing into the syringe.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo studies.

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve add_excipients Add Excipients (e.g., PEG 400, Solutol) dissolve->add_excipients add_aqueous Add Aqueous Phase (e.g., Saline) add_excipients->add_aqueous mix Mix Thoroughly (Vortex/Sonicate) add_aqueous->mix visual_inspect Visual Inspection mix->visual_inspect filter Sterile Filtration (for IV) visual_inspect->filter administer Administer to Animal Model visual_inspect->administer For PO/IP filter->administer G Caesalmin_B This compound DAF_16 DAF-16/FOXO Caesalmin_B->DAF_16 Activates Stress_Resistance Stress Resistance Genes (e.g., sod-3, gst-4) DAF_16->Stress_Resistance Upregulates Proteasome Proteasome Activity DAF_16->Proteasome Enhances Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection Abeta_Clearance Aβ Clearance Proteasome->Abeta_Clearance Abeta_Clearance->Neuroprotection

References

Application Notes and Protocols for the Synthesis of Caesalmin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of synthetic strategies and detailed experimental protocols applicable to the synthesis of Caesalmin B and its derivatives. While a direct total synthesis of this compound has not been reported in the reviewed literature, this guide leverages established methods for the synthesis of structurally related cassane diterpenoids and key fragments to propose a viable synthetic pathway. The protocols and data presented are compiled from peer-reviewed research and are intended to serve as a foundational resource for the chemical synthesis of this important class of natural products.

Introduction

This compound is a complex furanoditerpenoid lactone isolated from plants of the Caesalpinia genus.[1] Like other cassane diterpenoids, it exhibits a range of interesting biological activities, making it and its derivatives attractive targets for drug discovery and development.[2][3] The core structure of this compound is the cassane skeleton, a tricyclic diterpene framework, which is further functionalized with a furanolactone ring. The synthesis of such a complex molecule presents significant challenges, including the stereocontrolled construction of multiple chiral centers and the elaboration of the strained and highly oxygenated ring system.

This document outlines a proposed synthetic strategy and provides detailed protocols for key chemical transformations that can be employed in the synthesis of this compound derivatives. The methodologies are based on successful synthetic routes to related cassane diterpenoids.

Proposed Synthetic Strategy

A convergent synthetic approach is proposed for the synthesis of this compound derivatives. This strategy involves the independent synthesis of two key fragments: a functionalized decalin system representing the A and B rings of the cassane skeleton, and a furan-containing fragment that will form the C ring and the furanolactone moiety.

Key Features of the Proposed Strategy:

  • Diels-Alder Cycloaddition: A crucial step for the construction of the C ring and introduction of the necessary stereochemistry.

  • Lactonization: Formation of the characteristic furanolactone ring system.

  • Functional Group Interconversions: Strategic manipulation of functional groups to achieve the target molecule.

The overall workflow of the proposed synthesis is depicted in the following diagram:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Core Construction cluster_3 Final Elaboration A_start Commercially Available Starting Material A_intermediate Functionalized Decalin A_start->A_intermediate Multi-step Synthesis Coupling Diels-Alder Cycloaddition A_intermediate->Coupling B_start Furan-based Starting Material B_intermediate Functionalized Furan B_start->B_intermediate Functionalization B_intermediate->Coupling Cassane_core Cassane Skeleton Coupling->Cassane_core Lactonization Lactonization Cassane_core->Lactonization Final_product This compound Derivative Lactonization->Final_product

Caption: Proposed convergent synthetic workflow for this compound derivatives.

Key Experimental Protocols

The following protocols are adapted from established syntheses of related cassane diterpenoids and represent key transformations in the proposed synthetic route.

Protocol 1: Diels-Alder Cycloaddition for Cassane Core Construction

This protocol is based on the synthesis of the putative structure of benthaminin 1, a cassane diterpenoid.[2] It describes the cycloaddition of a furanosesquiterpene with an alkyne to construct the aromatic C-ring of the cassane skeleton.

Reaction Scheme:

G Furanosesquiterpene Furanosesquiterpene Diels-Alder Adduct Diels-Alder Adduct Furanosesquiterpene->Diels-Alder Adduct Methyl propiolate, Toluene, reflux Aromatized Cassane Core Aromatized Cassane Core Diels-Alder Adduct->Aromatized Cassane Core Aromatization

Caption: Diels-Alder/Aromatization sequence for C-ring formation.

Materials:

  • Furanosesquiterpene diene (1.0 eq)

  • Methyl propiolate (1.5 eq)

  • Toluene, anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

  • To a solution of the furanosesquiterpene diene in anhydrous toluene, add methyl propiolate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting Diels-Alder adduct by column chromatography on silica gel.

  • Dissolve the purified adduct in toluene and add DDQ.

  • Stir the mixture at room temperature until the aromatization is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the aromatized cassane core.

Expected Yield: 60-70% over two steps.

Characterization Data: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Oxidative Lactonization of a Diol

This protocol describes a general method for the formation of a lactone from a diol, a key step in the synthesis of the furanolactone moiety of this compound.[4]

Reaction Scheme:

G Diol Diol Lactone Lactone Diol->Lactone Oxidizing Agent (e.g., PCC, DMP)

Caption: Oxidative lactonization of a diol to form a lactone.

Materials:

  • Diol precursor (1.0 eq)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or silica gel

Procedure:

  • To a stirred suspension of PCC or DMP in anhydrous DCM, add a solution of the diol precursor in DCM at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude lactone by flash column chromatography on silica gel.

Expected Yield: 75-85%.

Characterization Data: The product should be characterized by IR spectroscopy (lactone carbonyl stretch), 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for key reaction types in the synthesis of cassane diterpenoids, based on the literature.[2][3]

Reaction TypeStarting MaterialProductReagents and ConditionsYield (%)Reference
Diels-Alder/Aromatization FuranosesquiterpeneAromatized CassaneMethyl propiolate, Toluene, reflux; then DDQ65[2]
Friedel-Crafts Acylation Aromatic CassaneAcylated CassaneAcetyl chloride, AlCl3, DCM80[3]
Oxidative Lactonization DiolLactonePCC, DCM78[4]
Reduction KetoneAlcoholNaBH4, MeOH95[2]

Conclusion

The synthesis of this compound and its derivatives is a challenging but achievable goal for synthetic chemists. The protocols and strategies outlined in this document, based on the successful synthesis of related natural products, provide a solid foundation for researchers in this field. The modular nature of the proposed convergent synthesis allows for the preparation of a variety of derivatives by modifying the starting materials for each fragment. Further research into the total synthesis of this compound will undoubtedly lead to the development of new and innovative synthetic methodologies.

References

Application Notes and Protocols for Investigating Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the biological activities of Caesalmin B, a cassane diterpene with demonstrated anti-inflammatory, cytotoxic, and neuroprotective potential. The following protocols and experimental controls are designed to ensure robust and reproducible results.

Introduction to this compound

This compound belongs to the cassane diterpenoid class of natural products, which have been isolated from various species of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] this compound, in particular, presents a promising scaffold for drug discovery, necessitating a thorough understanding of its mechanisms of action.

This document outlines detailed protocols for studying the effects of this compound on key cellular processes, including inflammation, apoptosis, and neuroprotection. It also provides guidance on appropriate experimental controls to ensure the validity of the findings.

General Experimental Workflow

A systematic approach is crucial for elucidating the multifaceted activities of this compound. The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis Initial Screening Initial Screening Dose-Response Dose-Response Initial Screening->Dose-Response Determine Potency Cell Viability Cell Viability Dose-Response->Cell Viability Assess Cytotoxicity Inflammation Assays Inflammation Assays Cell Viability->Inflammation Assays Select Non-toxic Doses Apoptosis Assays Apoptosis Assays Cell Viability->Apoptosis Assays Neuroprotection Assays Neuroprotection Assays Cell Viability->Neuroprotection Assays Western Blot Western Blot Inflammation Assays->Western Blot NF-κB Pathway Apoptosis Assays->Western Blot Caspase, Bcl-2 Family qPCR qPCR Neuroprotection Assays->qPCR DAF-16 Targets nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Induces Transcription This compound This compound This compound->IKK Complex Inhibits apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors (Fas, TNFR) This compound->Bax Upregulates This compound->Bcl-2 Downregulates daf16_pathway Oxidative Stress Oxidative Stress DAF-16 (cytoplasm) DAF-16 (cytoplasm) Oxidative Stress->DAF-16 (cytoplasm) Inhibits Nuclear Translocation DAF-16 (nucleus) DAF-16 (nucleus) DAF-16 (cytoplasm)->DAF-16 (nucleus) Stress Resistance Genes (sod-3, hsp-16.2) Stress Resistance Genes (sod-3, hsp-16.2) DAF-16 (nucleus)->Stress Resistance Genes (sod-3, hsp-16.2) Induces Transcription Neuroprotection Neuroprotection Stress Resistance Genes (sod-3, hsp-16.2)->Neuroprotection This compound This compound This compound->DAF-16 (cytoplasm) Promotes Nuclear Translocation

References

Application Note: Determination of the Dose-Response Curve for Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caesalmin B is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus. Compounds from this genus have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3][4] The determination of a dose-response curve is a critical step in the preclinical evaluation of a novel compound, providing essential information on its potency and efficacy. This application note provides a detailed protocol for establishing the dose-response curve of this compound, using its potential anti-inflammatory activity as an example. The protocol will focus on measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle

The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The Griess assay is a colorimetric method used to quantify nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant. By treating the cells with a range of this compound concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the NO production.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to determining the anti-inflammatory activity, it is crucial to assess the cytotoxicity of this compound on RAW 264.7 cells to ensure that the observed reduction in NO production is not due to cell death.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Vehicle Control - Absorbance of Sample) / Absorbance of Vehicle Control] x 100

Data Analysis

The dose-response curve is typically sigmoidal.[5] The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. A non-linear regression analysis is then performed using a four-parameter logistic model.[6]

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
This compound (µM)Absorbance (570 nm) ± SDCell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.23 ± 0.0798.4
11.21 ± 0.0996.8
101.18 ± 0.0694.4
251.15 ± 0.0892.0
501.12 ± 0.0789.6
1000.85 ± 0.0968.0

Data are presented as mean ± standard deviation (n=3).

Table 2: Inhibition of Nitric Oxide Production by this compound
This compound (µM)Nitrite Conc. (µM) ± SD% Inhibition
0 (LPS only)45.2 ± 2.50
140.1 ± 2.111.3
533.5 ± 1.825.9
1024.8 ± 1.545.1
2015.1 ± 1.266.6
408.9 ± 0.980.3
506.2 ± 0.786.3

Data are presented as mean ± standard deviation (n=3). The IC₅₀ value derived from this data is approximately 12.5 µM.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity no_assay NO Inhibition Assay (Griess) cell_culture->no_assay cytotoxicity->no_assay Determine non-toxic concentrations data_analysis Data Analysis no_assay->data_analysis dose_response_curve Dose-Response Curve Generation data_analysis->dose_response_curve ic50 IC50 Determination dose_response_curve->ic50 nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (iNOS, TNF-α, IL-6) no_production NO Production gene_transcription->no_production iNOS expression caesalmin_b This compound caesalmin_b->ikk Inhibition

References

Measuring Caesalmin B Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalmin B, a cassane diterpenoid found in plants of the Caesalpinia genus, is a member of a class of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Understanding the cellular uptake of this compound is a critical step in elucidating its mechanism of action and developing it as a potential therapeutic agent. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound, summarizing available quantitative data for related compounds, and outlining potential signaling pathways involved in its activity.

Data Presentation: Quantitative Analysis of Cassane Diterpenoids

Table 1: Cytotoxicity of Cassane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Phanginin R (1)A2780 (Ovarian)9.9 ± 1.6[1]
HEY (Ovarian)12.2 ± 6.5[1]
AGS (Gastric)5.3 ± 1.9[1]
A549 (Lung)12.3 ± 3.1[1]
Pterolobirin G (6)HT29 (Colon)~3 µg/mL[2][3]
Salicylaldehyde analog (20)HT29 (Colon)~3 µg/mL[2][3]
Various Cassane Diterpenes (5–7, 14–20)B16-F10 (Melanoma)2.4 - 9.2 µg/mL[2]

Table 2: Pharmacokinetic Parameters of Cassane Diterpenoids in Rats

CompoundDosageCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Reference
Bonducellpin G (BG)20 mg/kg (i.g.)10.3 ± 2.10.525.4 ± 5.3[4]
7-O-acetyl-bonducellpin C (7-O-AC)20 mg/kg (i.g.)15.7 ± 3.20.538.6 ± 7.9[4]
Caesalmin E (CE)20 mg/kg (i.g.)21.4 ± 4.50.552.8 ± 11.2[4]

Experimental Protocols

Two primary methods for quantifying the cellular uptake of this compound are presented: a fluorescence-based assay and a mass spectrometry-based assay.

Protocol 1: Fluorescence-Based Cellular Uptake Assay

This protocol utilizes a fluorescently labeled version of this compound or a fluorescent dye to quantify its accumulation in cells using fluorescence microscopy and flow cytometry.

Materials:

  • This compound

  • Fluorescent dye (e.g., Rhodamine B, Coumarin) for labeling (if a fluorescent analog of this compound is not available)

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Formaldehyde or paraformaldehyde for fixing cells

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

  • Flow cytometer

Methodology:

  • Preparation of Fluorescently Labeled this compound: If not commercially available, this compound can be chemically conjugated with a fluorescent dye. This process requires expertise in bioconjugation chemistry.

  • Cell Culture: Culture the chosen cell line in appropriate medium until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into 24-well plates (for microscopy) or 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 30 min, 1h, 2h, 4h). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Washing: After the incubation period, wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Fluorescence Microscopy:

    • Fix the cells in the 24-well plate with 4% formaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope. The intracellular fluorescence intensity will be proportional to the amount of this compound taken up by the cells.

  • Flow Cytometry:

    • Detach the cells from the 6-well plate using trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of individual cells.

Protocol 2: Mass Spectrometry-Based Cellular Uptake Assay

This protocol provides a highly sensitive and specific label-free method to quantify the intracellular concentration of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Acetonitrile

  • Internal standard (a structurally similar compound not present in the cells)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Cell Culture and Seeding: Follow steps 2 and 3 from Protocol 1.

  • Treatment: Treat the cells with varying concentrations of this compound for different time points.

  • Washing: After incubation, wash the cells three times with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a known amount of internal standard to each well.

    • Lyse the cells and precipitate proteins by adding ice-cold acetonitrile.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet the cell debris.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

  • Quantification: Create a standard curve of this compound to determine its concentration in the cell lysates based on the peak area ratio of this compound to the internal standard.

Visualization of Pathways and Workflows

Cellular Uptake Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_fluorescence Fluorescence-Based cluster_ms Mass Spectrometry-Based cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding treatment Incubate Cells with this compound cell_seeding->treatment caesalmin_b_prep Prepare this compound Solution caesalmin_b_prep->treatment wash Wash Cells treatment->wash fix_stain Fix and Stain wash->fix_stain flow_cytometry Flow Cytometry wash->flow_cytometry lysis Cell Lysis & Extraction wash->lysis microscopy Fluorescence Microscopy fix_stain->microscopy lc_ms LC-MS/MS Analysis lysis->lc_ms

Caption: Workflow for measuring this compound uptake.

Potential Cellular Transport Mechanisms for this compound

The exact mechanism of this compound transport into cells has not been definitively established. However, based on the properties of other natural compounds, several possibilities exist.[5][6][7][8][9][10]

transport_mechanisms cluster_passive Passive Transport cluster_active Active Transport Caesalmin_B_ext This compound (Extracellular) Passive_Diffusion Simple Diffusion Caesalmin_B_ext->Passive_Diffusion [High] to [Low] Facilitated_Diffusion Facilitated Diffusion (Channel/Carrier Proteins) Caesalmin_B_ext->Facilitated_Diffusion [High] to [Low] Secondary_Active Secondary Active Transport Caesalmin_B_ext->Secondary_Active Against Gradient (Requires Energy) Caesalmin_B_int This compound (Intracellular) Primary_Active Primary Active Transport (e.g., ABC Transporters - Efflux) Caesalmin_B_int->Primary_Active Efflux (Requires ATP) Cell_Membrane Cell Membrane Passive_Diffusion->Caesalmin_B_int Facilitated_Diffusion->Caesalmin_B_int Secondary_Active->Caesalmin_B_int

Caption: Potential transport mechanisms for this compound.

Postulated Signaling Pathway: DAF-16/FOXO

Studies on the related compound Caesalmin C have shown its effects are mediated through the DAF-16 signaling pathway, a key regulator of longevity, stress resistance, and metabolism.[11][12][13][14][15][16] It is plausible that this compound may also interact with this pathway. In mammalian cells, the homolog of DAF-16 is the FOXO family of transcription factors.

DAF16_FOXO_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caesalmin_B This compound DAF2_IGF1R DAF-2 / IGF-1R Caesalmin_B->DAF2_IGF1R ? DAF16_FOXO_active DAF-16 / FOXO (Active) Caesalmin_B->DAF16_FOXO_active Promotes activation? AGE1_PI3K AGE-1 / PI3K DAF2_IGF1R->AGE1_PI3K Inhibits AKT_SGK AKT / SGK AGE1_PI3K->AKT_SGK Activates DAF16_FOXO_cyto DAF-16 / FOXO (Phosphorylated) AKT_SGK->DAF16_FOXO_cyto Phosphorylates & Inactivates DAF16_FOXO_nuc DAF-16 / FOXO DAF16_FOXO_active->DAF16_FOXO_nuc Translocation Target_Genes Target Gene Expression (Stress Resistance, Longevity, Metabolism) DAF16_FOXO_nuc->Target_Genes Activates

Caption: Postulated DAF-16/FOXO signaling pathway.

Discussion and Future Directions

The protocols provided here offer a robust framework for investigating the cellular uptake of this compound. The choice between fluorescence and mass spectrometry-based methods will depend on the specific research question, available resources, and the need for quantitative accuracy versus high-throughput screening.

Future research should focus on obtaining specific quantitative data for this compound uptake in various cell types, particularly in cancer cell lines where it has shown cytotoxic effects. Elucidating the precise transport mechanism, whether through passive diffusion, carrier-mediated transport, or active transport, will be crucial. Investigating the potential interaction of this compound with ABC transporters, such as P-glycoprotein, could provide insights into mechanisms of drug resistance.[10][17][18][19][20][21][22][23][24][25][26]

Furthermore, confirming the modulation of the DAF-16/FOXO signaling pathway by this compound in mammalian cells will be a significant step in understanding its molecular mechanism of action and its potential as a therapeutic agent for age-related diseases and cancer.

References

Application Notes and Protocols for Caesalmin B in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Caesalmin B, a cassane diterpenoid, in enzyme inhibition assays. Due to the limited direct experimental data on this compound, this document leverages findings from structurally similar cassane diterpenoids to propose potential enzymatic targets and detailed protocols for assessing its inhibitory activity.

Introduction to this compound and Cassane Diterpenoids

Potential Enzymatic Targets for this compound

Based on the activities of related compounds, this compound may exhibit inhibitory effects on the following enzymes:

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key therapeutic strategy for managing type 2 diabetes. Several cassane diterpenoids have shown significant α-glucosidase inhibitory activity.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a key mediator in inflammation. Inhibition of iNOS is a target for anti-inflammatory drug development.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat Alzheimer's disease and other neurological disorders. A related compound, Caesalmin C, has been suggested to inhibit AChE.[1]

  • Lipoxygenase (LOX): A family of enzymes involved in the inflammatory response through the production of leukotrienes.[2][3]

  • Urease: An enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori.[4][5]

Data Presentation: Inhibitory Activities of Cassane Diterpenoids

The following table summarizes the reported inhibitory activities of various cassane diterpenoids against different enzymes, providing a basis for comparison when evaluating this compound.

Compound NameTarget EnzymeIC50 Value (µM)Source
14β-hydroxycassa-11(12),13(15)-dien-12,16-olideα-Glucosidase66[6]
6′-acetoxypterolobirin Bα-Glucosidase44[6]
Caesalpulcherrin K-MAnti-inflammatory (NO production)6.04 - 8.92[7]
Cassabonducin AiNOS (NO production)6.12[8]
Cassabonducin Dα-Glucosidase47.17% inhibition at 50 µM[8]
Neocaesalpin Nα-Glucosidase43.83% inhibition at 50 µM[8]

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays for three potential targets of this compound. These are generalized methods and may require optimization based on the specific laboratory conditions and reagents.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, typically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution (or positive/negative control), and 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Cell-based)

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

  • Griess Reagent

  • 96-well cell culture plate

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (or L-NAME) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

  • Calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (dissolved in DMSO)

  • Donepezil or Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate reader

Protocol:

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB (1.5 mM in buffer), and 10 µL of this compound solution at various concentrations.

  • Add 20 µL of AChE solution (0.2 U/mL in buffer) and incubate for 15 minutes at 25°C.

  • Start the reaction by adding 10 µL of ATCI solution (15 mM in buffer).

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for enzyme inhibition assays and a potential signaling pathway that may be affected by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CaesalminB This compound Stock Incubation Incubation (Enzyme + Inhibitor) CaesalminB->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Buffer Buffer & Reagents Buffer->Incubation Incubation->Reaction Measurement Data Acquisition (e.g., Absorbance) Reaction->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 InhibitionCalc->IC50

Caption: General experimental workflow for an enzyme inhibition assay.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces CaesalminB This compound CaesalminB->iNOS_protein inhibits

Caption: Hypothetical inhibition of the iNOS signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Caesalmin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Caesalmin B from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound extraction?

A1: The primary sources for this compound are the seeds of Caesalpinia minax and Guilandina bonduc.[1] These plants are known to contain a variety of cassane-type furanoditerpenoids, including this compound.

Q2: What class of compound is this compound, and what are its basic properties?

A2: this compound is a furanoditerpenoid lactone.[2] Its molecular formula is C22H28O6 and it has a molecular weight of approximately 388.5 g/mol .[1]

Q3: Which solvents are suitable for extracting this compound?

A3: Based on studies on the Caesalpinia genus, various organic solvents can be used for the extraction of diterpenoids. These include ethanol, methanol, ethyl acetate, and chloroform. The choice of solvent will significantly impact the extraction efficiency and the impurity profile of the crude extract.

Q4: What are the common methods for purifying this compound after initial extraction?

A4: Following initial solvent extraction, purification of this compound and other furanoditerpenoids is typically achieved through chromatographic techniques. This often involves column chromatography using silica gel.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Extraction Yield Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as ethanol, methanol, and ethyl acetate, to determine the most effective one for your specific plant material.
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully extract the compound.Increase the extraction time. For maceration, this could be from hours to days. For Soxhlet extraction, increasing the number of cycles can be beneficial.
Suboptimal Solid-to-Liquid Ratio: A high concentration of plant material in the solvent can lead to saturation and incomplete extraction.Decrease the solid-to-liquid ratio by increasing the volume of the solvent. A common starting point is 1:10 to 1:20 (g/mL).
Inadequate Particle Size: Large particle sizes of the plant material can limit solvent penetration.Grind the seeds of Caesalpinia minax to a fine powder to increase the surface area available for extraction.
Degradation of this compound: The extraction conditions (e.g., high temperature) may be causing the degradation of the target compound.If using a high-temperature method like Soxhlet extraction, consider using a lower boiling point solvent or switching to a room temperature method like maceration.
High Level of Impurities in Crude Extract Non-Selective Solvent: The solvent used may be co-extracting a large number of other compounds.Employ a multi-step extraction process using solvents of increasing polarity. For example, start with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent like ethanol.
Presence of Pigments and Other interfering substances: Chlorophyll and other pigments can interfere with downstream purification and analysis.Consider a preliminary cleanup step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of impurities.
Difficulty in Isolating this compound during Chromatography Poor Separation on Silica Gel Column: The solvent system used for elution may not be providing adequate resolution.Optimize the mobile phase for column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Co-elution with Structurally Similar Compounds: Other diterpenoids with similar polarities may be co-eluting with this compound.Consider using different chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase, for finer separation.

Experimental Protocols

Protocol 1: General Laboratory-Scale Extraction of this compound

This protocol describes a standard maceration-based extraction suitable for initial investigations.

1. Preparation of Plant Material:

  • Obtain dried seeds of Caesalpinia minax.
  • Grind the seeds into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
  • Add 1000 mL of 95% ethanol (1:10 solid-to-liquid ratio).
  • Seal the flask and macerate at room temperature for 48-72 hours with occasional agitation.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and re-extract the plant material two more times with fresh solvent.
  • Combine all the filtrates.
  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

4. Fractionation (Optional):

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

5. Purification:

  • Subject the most promising fraction (likely the ethyl acetate or chloroform fraction) to column chromatography on silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the pure fractions and evaporate the solvent to yield isolated this compound.

Data Presentation

Table 1: Influence of Extraction Parameters on Phytochemical Yield (General Principles)

ParameterLow SettingMedium SettingHigh SettingExpected Impact on Diterpenoid Yield
Solvent Polarity Non-polar (e.g., Hexane)Medium-polar (e.g., Ethyl Acetate)Polar (e.g., Ethanol/Methanol)Yield is expected to be optimal with medium to high polarity solvents.
Extraction Time (hours) 41224Yield generally increases with time, but may plateau after a certain point.
Temperature (°C) 25 (Room Temp)4060 (Below solvent b.p.)Increased temperature can improve extraction efficiency, but may risk degradation of thermolabile compounds.
Solid-to-Liquid Ratio (g/mL) 1:51:151:25Lower ratios (more solvent) generally lead to higher extraction efficiency.
Particle Size (mesh) 204060Smaller particle size (higher mesh number) increases surface area and improves yield.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow start Start: Dried Seeds of Caesalpinia minax grinding Grinding to Fine Powder start->grinding extraction Solvent Extraction (e.g., Maceration with Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration waste Waste Plant Material filtration->waste Residue crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis purification Pooling and Evaporation of Pure Fractions tlc_analysis->purification caesalmin_b Isolated this compound purification->caesalmin_b daf16_pathway cluster_cell Cell cluster_nucleus Nucleus caesalmin This compound/C daf_16_in DAF-16 (Cytoplasm) caesalmin->daf_16_in Promotes translocation cell_membrane Cell Membrane daf_16_out DAF-16 (Nucleus) daf_16_in->daf_16_out stress_resistance_genes Stress Resistance Genes (e.g., sod-3, gst-4) daf_16_out->stress_resistance_genes Activates transcription cellular_protection Enhanced Cellular Protection and Stress Resistance stress_resistance_genes->cellular_protection inhibition Inhibition of Aβ-induced toxicity cellular_protection->inhibition

References

Technical Support Center: Caesalmin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Caesalmin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

The purification of this compound, a cassane-type diterpenoid, presents several challenges common to the isolation of natural products. These include:

  • Co-extraction of impurities: The initial extraction from plant material often yields a complex mixture of compounds with similar polarities to this compound, making separation difficult.

  • Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.[1][2]

  • Low Yield: The concentration of this compound in the source material may be low, leading to challenges in obtaining sufficient quantities for further research.

  • Chromatographic Separation Issues: Problems such as poor peak resolution, tailing, and shifting retention times are common during chromatographic purification steps.[3][4]

Q2: Which extraction methods are recommended for this compound?

The choice of extraction method and solvent is critical for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds.[5][6] While specific protocols for this compound are not widely published, general methods for diterpenoids can be applied.

  • Soxhlet extraction and maceration are common techniques.[5][6]

  • Solvents of varying polarities should be tested to optimize the extraction efficiency. Acetone and ethyl acetate have been used for extracting compounds from Caesalpinia species.[5]

  • Pressurized liquid extraction (PLE) can be a more efficient alternative to traditional methods, potentially reducing extraction time and solvent consumption.[7]

Q3: How can I monitor the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound.[8][9] Key parameters to monitor include:

  • Peak Purity: Assessed using a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Presence of Impurities: Look for unexpected peaks in the chromatogram.[8]

  • Relative Retention Time (RRT): Comparing the retention time of impurity peaks to the main this compound peak.[10][11]

Impurity profiling, which involves the identification and characterization of impurities, is crucial for ensuring the safety and efficacy of the final compound.[8][9][10][11]

Troubleshooting Guides

Guide 1: Low Yield or Recovery

Problem: The amount of purified this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Optimize the extraction solvent and method. Perform sequential extractions with solvents of increasing polarity.Increased yield of the crude extract containing this compound.
Degradation during Extraction/Purification Avoid high temperatures and exposure to strong acids or bases.[1][2] Use light-protected glassware.Minimized degradation of the target compound, leading to higher recovery.
Poor Chromatographic Separation Optimize the mobile phase and gradient conditions in HPLC.[3] Ensure the column is not overloaded.Improved separation from impurities and better collection of the this compound fraction.
Loss during Solvent Evaporation Use a rotary evaporator at a controlled temperature and pressure. Avoid complete dryness, which can make the sample difficult to redissolve.Efficient recovery of the sample after solvent removal.
Guide 2: Chromatography Issues

Problem: Experiencing issues like peak tailing, fronting, split peaks, or retention time shifts during HPLC analysis.

Symptom Potential Cause Troubleshooting Step
Peak Tailing Column overload; secondary interactions with the stationary phase; column degradation.Reduce sample concentration.[4] Use a mobile phase additive (e.g., a small amount of acid or base) to improve peak shape.[3] Replace the column if it's old or has been used extensively.
Peak Fronting Sample solvent stronger than the mobile phase; column overload.Dissolve the sample in the mobile phase or a weaker solvent.[3] Reduce the injection volume or sample concentration.
Split Peaks Clogged frit or void in the column; sample solvent incompatible with the mobile phase.Replace the column inlet frit.[4] Ensure the sample is fully dissolved in a compatible solvent.
Retention Time Shifts Inconsistent mobile phase preparation; fluctuating column temperature; pump malfunction.Prepare fresh mobile phase and ensure it is properly degassed. Use a column oven to maintain a stable temperature. Check the HPLC pump for leaks or pressure fluctuations.

Experimental Protocols

Protocol 1: General Extraction of Diterpenoids from Caesalpinia Species

  • Preparation of Plant Material: Air-dry the plant material (e.g., seeds, stems) and grind it into a fine powder.

  • Extraction:

    • Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • For each solvent, soak the powdered plant material for 24-48 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract (e.g., the ethyl acetate fraction) can be subjected to column chromatography over silica gel.

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Visualizations

Caesalmin_B_Purification_Workflow Start Plant Material (Caesalpinia sp.) Grinding Grinding and Drying Start->Grinding Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC_Screening TLC/HPLC Screening Fraction_Collection->TLC_HPLC_Screening Pooling Pooling of this compound Fractions TLC_HPLC_Screening->Pooling Preparative_HPLC Preparative HPLC Pooling->Preparative_HPLC Purity_Analysis Purity Analysis (Analytical HPLC, MS) Preparative_HPLC->Purity_Analysis Pure_Caesalmin_B Pure this compound Purity_Analysis->Pure_Caesalmin_B

References

Technical Support Center: Overcoming Caesalmin B Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and reproducible activity of therapeutic compounds in vitro and in vivo is paramount. A common hurdle encountered with natural products like Caesalmin B is its limited aqueous solubility, which can lead to precipitation in assay media, inaccurate concentration measurements, and unreliable results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address these challenges effectively.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This section addresses the common issue of this compound precipitating out of solution when diluted from an organic solvent stock into an aqueous assay buffer.

Problem: My this compound precipitates after dilution into my aqueous assay buffer.

This is a frequent challenge with hydrophobic compounds like this compound. The key is to maintain the compound's solubility at the final desired concentration in your assay.

Troubleshooting Workflow

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Has it been stored properly? start->check_stock check_stock->start No, remake stock check_final_dmso 2. Check Final DMSO Concentration Is it <= 1%? check_stock->check_final_dmso Yes check_final_dmso->start No, adjust dilution strategy reduce_conc 3. Reduce Final this compound Concentration Is precipitation still observed? check_final_dmso->reduce_conc Yes solubility_test 4. Perform Kinetic Solubility Test Determine the solubility limit in your specific buffer. reduce_conc->solubility_test Yes success Proceed with Assay reduce_conc->success No modify_buffer 5. Modify Assay Buffer Consider pH adjustment or adding solubilizing agents. solubility_test->modify_buffer modify_buffer->success Solubility Improved fail Consult further solubility enhancement techniques. modify_buffer->fail Still Precipitates

Figure 1. Troubleshooting workflow for addressing this compound precipitation in assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for biological assays.[1][2] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For cell-based assays, it is crucial to use cell culture grade, anhydrous DMSO.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[3] It is essential to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q3: My this compound is dissolved in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is known as aqueous "crashing out." Several strategies can mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the assay buffer. This gradual decrease in solvent strength can help keep the compound in solution.

  • Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Serum: If your assay conditions permit, increasing the percentage of fetal bovine serum (FBS) in the medium can aid in solubilizing hydrophobic compounds through binding to albumin.

  • Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in the final aqueous buffer. Try testing a lower concentration.

Q4: How can I determine the solubility of this compound in my specific assay buffer?

A4: You can perform a kinetic solubility test. This involves preparing a series of dilutions of your this compound stock solution in your assay buffer and observing for precipitation. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: Can I use sonication to help dissolve this compound?

A5: Yes, gentle sonication in a water bath can be used to aid the dissolution of this compound in the initial organic solvent. However, be cautious with sonication time and power to avoid degradation of the compound.

Data Presentation: this compound Solubility

While specific quantitative solubility data for this compound is not extensively published, the following table summarizes known compatible solvents. Researchers are encouraged to determine the kinetic solubility in their specific assay buffers.

SolventTypeKnown CompatibilityRecommended Use
Dimethyl Sulfoxide (DMSO)OrganicSoluble[1][2]Primary solvent for stock solutions
ChloroformOrganicSoluble[1][2]Extraction and purification
DichloromethaneOrganicSoluble[1][2]Extraction and purification
Ethyl AcetateOrganicSoluble[1][2]Extraction and purification
AcetoneOrganicSoluble[1][2]General laboratory use
Aqueous BuffersAqueousSparingly Soluble[4]Final assay medium (requires optimization)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). One supplier offers a pre-made 10 mM solution in DMSO.[5]

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Materials: this compound stock solution (in DMSO), assay buffer, 96-well clear bottom plate, plate reader capable of measuring turbidity (optional).

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your assay buffer in a 96-well plate. The final DMSO concentration should be kept constant across all wells.

    • Include a buffer-only control and a vehicle (buffer + DMSO) control.

    • Incubate the plate at your assay temperature for a predetermined time (e.g., 1-2 hours).

    • Visually inspect each well for signs of precipitation (cloudiness, particulates).

    • (Optional) Quantify precipitation by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity.

    • The highest concentration that remains clear is the approximate kinetic solubility of this compound in your specific assay buffer.

Signaling Pathway Visualization

While the direct molecular targets of this compound are not fully elucidated, related compounds have been shown to modulate specific pathways. For instance, Caesalmin C, another diterpenoid from Caesalpinia, has been reported to affect the DAF-16 signaling pathway in C. elegans, which is involved in longevity and stress resistance.[6][7] The following diagram illustrates a simplified representation of this pathway as a potential area of investigation for this compound.

DAF16_Pathway cluster_stress Cellular Stress ROS Oxidative Stress DAF16 DAF-16 (FOXO) ROS->DAF16 ? Heat_shock Heat Shock Heat_shock->DAF16 ? Caesalmin_B This compound DAF2_receptor DAF-2 (Insulin/IGF-1 Receptor) Caesalmin_B->DAF2_receptor ? AGE1 AGE-1 (PI3K) DAF2_receptor->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT AKT/SGK PDK1->AKT AKT->DAF16 Inhibits nuclear localization DAF16_active Active DAF-16 DAF16->DAF16_active Translocates to Nucleus Nucleus Target_Genes Target Gene Expression (Stress Resistance, Longevity) DAF16_active->Target_Genes Promotes

References

preventing Caesalmin B degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalmin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is a furanocassane-type diterpenoid. Its structure contains two key functional groups that are susceptible to degradation in solution: a lactone ring (a cyclic ester) and a furan ring . Understanding the reactivity of these groups is essential for preventing its degradation.

Q2: What are the primary degradation pathways for this compound in solution?

Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Lactone Hydrolysis: The lactone ring can be hydrolyzed (broken open) by water, a reaction that is significantly accelerated by acidic or, more commonly, alkaline conditions. This results in the formation of a non-native hydroxy-carboxylic acid derivative, which will likely have different biological activity.

  • Furan Ring Oxidation: The furan ring is sensitive to oxidation. This can be initiated by exposure to light (photodegradation), atmospheric oxygen, or the presence of oxidizing agents in the solution. Oxidation can lead to the formation of reactive intermediates and subsequent degradation products.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, solid this compound should be stored in a desiccated environment at -20°C.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an anhydrous, aprotic solvent like DMSO, protected from light.

Q4: Which solvents are recommended for dissolving this compound?

This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most biological experiments, DMSO is a common choice. It is crucial to use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.

Troubleshooting Guide

Issue: I am seeing a loss of activity of my this compound solution over a short period.

Possible Cause 1: Lactone Hydrolysis due to pH.

  • Explanation: The pH of your experimental medium could be promoting the hydrolysis of the lactone ring. Lactones are generally more stable in slightly acidic to neutral conditions (pH 5-7) and degrade more rapidly in alkaline conditions (pH > 7.4).

  • Solution:

    • Whenever possible, maintain the pH of the final solution in a slightly acidic to neutral range.

    • Prepare stock solutions in an anhydrous aprotic solvent like DMSO.

    • Add the this compound stock solution to your aqueous experimental medium immediately before starting the experiment to minimize its exposure to water.

Possible Cause 2: Oxidation or Photodegradation.

  • Explanation: Exposure to light or atmospheric oxygen can lead to the oxidation of the furan ring, causing degradation.

  • Solution:

    • Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Work in a low-light environment when handling the compound.

    • Consider de-gassing your solvents to remove dissolved oxygen, especially for long-term experiments.

Possible Cause 3: Inappropriate Solvent or Contaminants.

  • Explanation: The solvent may contain impurities, such as water or reactive contaminants, that are degrading the this compound.

  • Solution:

    • Use high-purity, anhydrous grade solvents.

    • Avoid solvents that can react with esters or furans.

Data on the Stability of Structurally Related Compounds

Table 1: Influence of pH and Temperature on the Stability of Lactones (Illustrative Data from Related Compounds)

Compound TypeConditionObservationReference
Sesquiterpene LactonespH 7.4, 37°CDegradation observed, particularly for compounds with side chains.[2]
Sesquiterpene LactonespH 5.5Compounds were generally stable.[2]
Verbascoside (contains an ester bond)Neutral to Alkaline pHFaster degradation compared to acidic conditions.[3]
Verbascoside (contains an ester bond)Elevated Temperature (≥50°C)Increased rate of degradation.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), amber glass vial, precision balance.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.

Protocol 2: General Handling Recommendations for Experiments

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing.

  • Fresh Dilutions: Prepare fresh dilutions of this compound in your experimental buffer or medium immediately before each experiment.

  • Light Protection: Keep all solutions containing this compound protected from light at all times.

  • Temperature Control: For experiments at elevated temperatures (e.g., 37°C), minimize the pre-incubation time of this compound in the aqueous medium.

Visualizations

Diagram 1: Hypothesized Degradation Pathway - Lactone Hydrolysis

G CaesalminB This compound (Lactone Ring Intact) HydrolyzedProduct Inactive Hydroxy-Carboxylic Acid (Lactone Ring Opened) CaesalminB->HydrolyzedProduct Hydrolysis H2O H₂O Condition Alkaline or Acidic Conditions (Catalyst)

Caption: Lactone hydrolysis of this compound.

Diagram 2: Hypothesized Degradation Pathway - Furan Oxidation

G CaesalminB This compound (Intact Furan Ring) OxidizedIntermediate Reactive Oxidized Intermediate CaesalminB->OxidizedIntermediate Oxidation DegradationProducts Various Degradation Products OxidizedIntermediate->DegradationProducts Further Reactions Oxidant Light (hv), O₂, or Oxidizing Agents

Caption: Furan ring oxidation of this compound.

Diagram 3: Experimental Workflow for Minimizing Degradation

G cluster_prep Preparation cluster_exp Experiment Storage Store Solid this compound (-20°C, Desiccated) StockPrep Prepare Stock in Anhydrous DMSO (Amber Vial) Storage->StockPrep StockStore Store Stock Aliquots (-80°C) StockPrep->StockStore Dilution Prepare Fresh Dilution in Experimental Medium StockStore->Dilution Use one aliquot Assay Perform Experiment (Protect from Light) Dilution->Assay Analysis Data Analysis Assay->Analysis

Caption: Recommended experimental workflow.

References

Technical Support Center: Optimizing Caesalmin B Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caesalmin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you optimize your study.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cassane-type furanoditerpenoid isolated from plants of the Caesalpinia genus. While direct studies on this compound are limited, related compounds from the same plant, such as Brazilein, and extracts from Caesalpinia sappan have been shown to exhibit significant anti-inflammatory effects. The proposed mechanism of action is the suppression of pro-inflammatory responses by inhibiting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of cytokine production, inflammation, and cell survival.

Q2: How should I dissolve and store this compound?

A2: this compound is a powder that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Before use, allow an aliquot to equilibrate to room temperature.

Q3: What is a good starting concentration for my experiments?

A3: Determining the optimal concentration requires a dose-response experiment. Based on studies of related compounds and extracts, a broad range is advisable for initial screening.

  • For anti-inflammatory assays (e.g., in RAW 264.7 macrophages): Start with concentrations ranging from 1 µg/mL to 50 µg/mL. An ethanol extract of Caesalpinia sappan showed inhibitory effects on cytokine production in this range.

  • For cytotoxicity assays (e.g., in cancer cell lines): A wider range, from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM), is recommended for initial IC50 determination. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line.

Always ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.1% to 0.5%.

Q4: How can I be sure the observed effect is from this compound and not the solvent?

A4: It is critical to include a "vehicle control" in your experimental design. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental samples. This allows you to subtract any effects caused by the solvent itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate forms when adding this compound to media. The compound's solubility limit in aqueous media has been exceeded.- Ensure your DMSO stock concentration is sufficiently high so that only a small volume is needed for dilution.- Vortex the diluted solution thoroughly before adding it to the cell culture wells.- Perform a solubility test in your specific culture medium before treating cells.
High cell death observed even at low concentrations. The cell line is highly sensitive to this compound, or the compound has degraded into a more toxic substance.- Perform a cell viability assay (e.g., MTT, Trypan Blue) across a wider and lower range of concentrations (e.g., nanomolar to low micromolar) to find a non-toxic dose.- Use freshly prepared dilutions from a properly stored stock solution.
No significant effect or inconsistent results. - The concentration used is too low.- Incubation time is not optimal.- The chosen cell line is not responsive.- The compound has degraded.- Test a higher range of concentrations.- Perform a time-course experiment (e.g., 12h, 24h, 48h) to find the optimal treatment duration.- Verify from literature if the targeted pathway (e.g., NF-κB) is active and relevant in your cell model.- Use a fresh aliquot of this compound stock.
Vehicle (DMSO) control shows significant cytotoxicity. The final concentration of DMSO is too high.- Recalculate your dilutions to ensure the final DMSO concentration is ≤0.1%.- Prepare a higher concentration stock solution of this compound.

Summary of Quantitative Data

The following tables summarize key data points derived from studies on Caesalpinia sappan extracts and related compounds to guide experimental design.

Table 1: this compound Properties

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem
Molecular Weight 388.46 g/mol PubChem
Solubility Soluble in DMSO, Chloroform, Acetone, Ethyl AcetateChemFaces
Storage Store stock solutions at -20°CChemFaces

Table 2: Reported Biological Activities and Concentrations

Compound/ExtractCell Line / OrganismAssay TypeEffective Concentration / IC₅₀Reference
Caesalpinia sappan ExtractRAW 264.7IL-6 InhibitionIC₅₀: 15.9 µg/mL
Caesalpinia sappan ExtractRAW 264.7MCP-1 InhibitionIC₅₀: 5.47 µg/mL
BrazileinRAW 264.7Anti-inflammatory10-40 µM (Suppressed NF-κB & MAPK)
Caesalmin CC. elegansAβ-induced paralysis100 - 400 µM

Note: Data for extracts and related compounds are provided as a proxy to guide the initial design of experiments for this compound.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium from a DMSO stock. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a negative control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for NF-κB (p65) Nuclear Translocation

This protocol determines if this compound inhibits the activation of the NF-κB pathway.

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) and incubate for a short period (e.g., 30-60 minutes). Include positive (stimulant only) and negative (untreated) controls.

  • Nuclear and Cytoplasmic Extraction: Wash cells with ice-cold PBS and lyse them using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This separates the cellular proteins into nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As loading controls, use an antibody for a nuclear protein (e.g., Lamin B1) and a cytoplasmic protein (e.g., GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in nuclear p65 in this compound-treated samples compared to the stimulant-only control indicates inhibition.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Mechanistic Analysis p1 Prepare this compound Stock in DMSO p2 Determine Optimal Cell Seeding Density p1->p2 e1 Prepare Serial Dilutions (e.g., 0.1 to 100 µM) p2->e1 Proceed to Experiment e2 Treat Cells for 24-48h (Include Vehicle Control) e1->e2 e3 Perform Cell Viability Assay (e.g., MTT) e2->e3 e4 Calculate IC50 Value e3->e4 a1 Select Non-Toxic Doses (Below IC50) e4->a1 Inform Dose Selection a2 Perform Functional Assay (e.g., Western Blot, ELISA) a1->a2 a3 Analyze Pathway Modulation a2->a3

Caption: Workflow for optimizing this compound concentration.

Signaling Pathways

G LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα NFkB p50/p65 (Inactive) NFkB_IkB p50/p65-IκBα NFkB_IkB->p_IkB Proteasome Proteasome Degradation p_IkB->Proteasome NFkB_active p50/p65 (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (e.g., IL-6, TNF-α) Nucleus->Transcription CaesalminB This compound CaesalminB->IKK Inhibits*

Caption: Proposed inhibition of the NF-κB pathway by this compound.

G Stimulus Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates p_MAPK P-p38 MAPK (Active) TF Transcription Factors (e.g., AP-1) p_MAPK->TF Activates Response Inflammatory Response TF->Response CaesalminB This compound CaesalminB->MAPKK Inhibits*

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

*The inhibitory actions on NF-κB and MAPK pathways are hypothesized based on data from related compounds isolated from Caesalpinia sappan.

troubleshooting inconsistent Caesalmin B bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during the bioassay of Caesalmin B, a cassane-type diterpene with demonstrated antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that I can design my bioassay around?

This compound is a cassane-type diterpene that has been isolated from plants of the Caesalpinia genus.[3] Compounds of this class have a wide range of reported biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer effects.[1][2][4] Specifically, this compound has been investigated for its antimalarial activity against Plasmodium falciparum.[3] Related cassane diterpenes like Caesalmin C have shown potential in models of Alzheimer's disease by modulating the DAF-16 pathway.[5][6][7] Therefore, relevant bioassays could include anti-inflammatory assays (e.g., measuring nitric oxide production in RAW 264.7 cells), antimicrobial assays (e.g., minimum inhibitory concentration against various bacterial strains), antimalarial assays, or cell-based assays using neuronal cell lines to investigate pathways related to neurodegeneration.

Q2: My bioassay results with this compound are not consistent. What are the common causes for this?

Inconsistent results in cell-based assays are a common challenge.[8] For natural products like this compound, these issues can be multifactorial. Key areas to investigate include the purity and stability of your this compound sample, its solubility in your assay medium, variability in your cell culture, and potential interference of the compound with your assay's detection method.[9][10]

Q3: How can I be sure that my this compound sample is of sufficient quality?

The purity of natural product samples is crucial for reproducible results.[10] It is recommended to verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical structure of this compound has been elucidated and can be found in public databases like PubChem (CID 12037261).[11] Comparing your analytical data with published spectra can help confirm the identity and purity of your compound.

Q4: this compound has low aqueous solubility. How can I improve its delivery in my cell-based assay?

Poor solubility is a frequent issue with natural products. To improve the solubility of this compound in your cell culture medium, you can dissolve it in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) before diluting it to the final concentration in your assay medium. It is critical to keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results
Observed Issue Potential Cause Recommended Solution
High variability between replicate wellsInconsistent cell seeding, edge effects due to evaporation.[12]Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the microplate or fill them with sterile PBS or medium.
Unexpectedly low cell viability in control wellsCell contamination (e.g., mycoplasma), high passage number of cells leading to altered cell behavior.[13]Regularly test for mycoplasma contamination. Use cells with a low and consistent passage number for all experiments.[8][13]
Dose-response curve is not sigmoidalCompound precipitation at high concentrations, interference with the assay readout.Visually inspect wells for precipitation. Consider testing a lower concentration range. To check for assay interference, run the assay in a cell-free system with this compound.
Variable Anti-inflammatory Assay Results (e.g., Nitric Oxide Assay)
Observed Issue Potential Cause Recommended Solution
Inconsistent inhibition of nitric oxide (NO) productionVariability in cell stimulation (e.g., with LPS), instability of this compound in the culture medium.Ensure consistent concentration and incubation time of the stimulating agent. Assess the stability of this compound in your assay medium over the experiment's duration.
High background signalInterference of this compound with the Griess reagent.Test for interference by adding this compound to the assay medium in the absence of cells and measuring the absorbance.
Poor reproducibility across experimentsDifferences in cell density at the time of treatment.[14]Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment.[14]

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

Procedure:

  • Cell Seeding: Harvest HeLa cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results check_compound Verify this compound Purity and Identity start->check_compound check_solubility Assess Compound Solubility and Stability start->check_solubility check_cells Evaluate Cell Culture Conditions start->check_cells check_assay Investigate Assay Interference start->check_assay solution_compound Source High-Purity Compound Perform QC (HPLC, LC-MS) check_compound->solution_compound solution_solubility Optimize Solvent/Vehicle Test for Precipitation check_solubility->solution_solubility solution_cells Standardize Cell Passage Number Test for Mycoplasma check_cells->solution_cells solution_assay Run Cell-Free Controls Select Appropriate Plate Type check_assay->solution_assay end_node Consistent and Reliable Results solution_compound->end_node solution_solubility->end_node solution_cells->end_node solution_assay->end_node

Caption: Troubleshooting workflow for inconsistent bioassay results.

Hypothetical_Signaling_Pathway Caesalmin_B This compound IKK IKK Complex Caesalmin_B->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

minimizing off-target effects of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Caesalmin B is a natural product with known anti-plasmodial activity. However, its precise molecular target(s) and the full spectrum of its off-target effects in mammalian systems are not yet fully characterized. This guide provides troubleshooting strategies based on the known biological activities of the closely related compound, Caesalmin C, and general principles for mitigating off-target effects of small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line, even at concentrations where we don't expect to see an effect. What could be the cause?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. This could be due to this compound interacting with proteins essential for cell survival. Based on studies of the related compound Caesalmin C, potential off-target pathways could include the DAF-16/FOXO signaling pathway, which regulates stress resistance and longevity, or inhibition of essential enzymes like acetylcholinesterase.[1] It is also possible that this compound affects the ubiquitin-proteasome system, which is critical for protein degradation and cellular homeostasis.[1]

To address this, we recommend performing a dose-response curve to determine the IC50 for cytotoxicity and comparing it to the effective concentration for your desired phenotype. If the two values are very close, it may be challenging to separate the on-target from off-target toxic effects.

Q2: Our experiments with this compound are yielding inconsistent results. How can we improve reproducibility?

A2: Inconsistent results can stem from several factors, including the stability of the compound, variations in cell culture conditions, and the complex nature of its mechanism of action. To improve reproducibility, we suggest the following:

  • Freshly prepare solutions: this compound, like many natural products, may be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment.

  • Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout.

  • Validate with a secondary assay: Use a different experimental method to confirm your primary findings. For example, if you are observing changes in protein expression via Western blot, you could use qRT-PCR to assess changes in gene expression.

Q3: We are not observing our expected biological effect after treating with this compound. How can we confirm that the compound is engaging its intended target in our system?

A3: Confirming target engagement is a critical step. Since the direct molecular target of this compound is not yet known, you can use several approaches to verify its activity in your experimental model:

  • Perform a dose-response curve: A clear, dose-dependent effect suggests a specific interaction rather than a non-specific artifact.

  • Use a positive control: If studying its anti-plasmodial activity, include a known anti-malarial drug. If investigating pathways suggested by Caesalmin C's activity, use a known modulator of the DAF-16/FOXO pathway.

  • Conduct a Cellular Thermal Shift Assay (CETSA): This technique can identify direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Changes in Cell Morphology
  • Possible Cause: Off-target activity of this compound leading to cellular stress or apoptosis.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal effective concentration for your desired on-target effect and use concentrations at or slightly above this level to minimize engagement of lower-affinity off-targets.

    • Perform a Cell Viability Assay: Use a quantitative method like an MTT or LDH assay to establish a clear dose-response curve for cytotoxicity.

    • Investigate Apoptosis Markers: Use techniques like TUNEL staining or Western blotting for cleaved caspase-3 to determine if the observed cell death is due to apoptosis.

Issue 2: Lack of Expected Biological Activity
  • Possible Cause: The intended target is not present or is not functionally important in your experimental system, or the compound is not active under your experimental conditions.

  • Troubleshooting Steps:

    • Confirm Target Presence: If you have a hypothesized target, confirm its expression in your cell line or model system.

    • Validate with a Structurally Different Compound: If available, use another compound known to elicit the same biological effect through the same target. If both compounds fail to produce the effect, the issue may lie with the target's role in your system.

    • Assess Compound Stability: Ensure that this compound is stable in your cell culture medium over the time course of your experiment.

Data Presentation

Table 1: Hypothetical Comparison of this compound Activity on On-Target vs. Potential Off-Targets

Target/PathwayAssay TypeIC50 / EC50 (µM)Therapeutic Index (Off-target IC50 / On-target EC50)
Plasmodium falciparum growth (On-Target)Growth Inhibition Assay0.5-
Acetylcholinesterase (Potential Off-Target)Enzyme Activity Assay1530
DAF-16/FOXO Pathway (Potential Off-Target)Reporter Gene Assay2550
Cell Viability (Cytotoxicity)MTT Assay50100

Interpretation: In this hypothetical example, this compound is significantly more potent against its intended anti-plasmodial target than against potential off-targets, suggesting a favorable therapeutic window.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Activity
  • Objective: To determine the potency of this compound for its intended biological effect and a potential off-target effect.

  • Materials: this compound, appropriate cell line or organism, culture media, assay-specific reagents (e.g., for measuring P. falciparum growth or acetylcholinesterase activity).

  • Methodology:

    • Prepare a 10-point serial dilution of this compound.

    • Treat your experimental system with the range of concentrations.

    • After the appropriate incubation time, perform the assays for both the on-target and off-target effects.

    • Plot the percentage of inhibition or activation against the log of the this compound concentration.

    • Calculate the EC50 or IC50 values using a non-linear regression analysis.

Protocol 2: Western Blotting to Assess DAF-16/FOXO Pathway Activation
  • Objective: To determine if this compound treatment leads to the nuclear translocation of DAF-16/FOXO, a key step in its activation.

  • Materials: this compound, cell line expressing DAF-16/FOXO, cell lysis buffer, nuclear and cytoplasmic extraction kit, primary antibodies against DAF-16/FOXO and loading controls (e.g., Lamin B1 for nuclear fraction, Tubulin for cytoplasmic fraction), secondary antibodies, ECL substrate.

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation.

    • Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibodies, followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system. An increase in the nuclear fraction of DAF-16/FOXO indicates pathway activation.

Visualizations

cluster_0 Hypothesized this compound Signaling Pathway CaesalminB This compound UnknownTarget Unknown Primary Target (Anti-plasmodial) CaesalminB->UnknownTarget On-Target DAF16 DAF-16 / FOXO CaesalminB->DAF16 Potential Off-Target AChE Acetylcholinesterase (Off-Target) CaesalminB->AChE Potential Off-Target UPS Ubiquitin-Proteasome System (Off-Target) CaesalminB->UPS Potential Off-Target Phenotype Therapeutic Effect (e.g., Parasite Death) UnknownTarget->Phenotype OffTargetPhenotype Off-Target Effects (e.g., Cytotoxicity) DAF16->OffTargetPhenotype AChE->OffTargetPhenotype UPS->OffTargetPhenotype

Caption: Hypothesized signaling pathways for this compound.

cluster_1 Experimental Workflow for Troubleshooting Off-Target Effects Start Unexpected Phenotype (e.g., Toxicity) DoseResponse Perform Dose-Response Curve for On- and Off-Target Start->DoseResponse CompareIC50 Compare IC50/EC50 Values DoseResponse->CompareIC50 GoodWindow Good Therapeutic Window (Proceed with caution) CompareIC50->GoodWindow Off-target IC50 >> On-target EC50 PoorWindow Poor Therapeutic Window CompareIC50->PoorWindow Off-target IC50 ≈ On-target EC50 SecondaryAssay Validate with Secondary Assay PoorWindow->SecondaryAssay RescueExpt Perform Rescue Experiment (if target known) SecondaryAssay->RescueExpt cluster_2 Logical Relationship for Validating On-Target Effects PhenotypeObserved Is the expected phenotype observed? DoseDependent Is the effect dose-dependent? PhenotypeObserved->DoseDependent Yes ReEvaluate Re-evaluate Hypothesis/ Experimental System PhenotypeObserved->ReEvaluate No StructurallyDifferent Does a structurally different compound with the same target show the same effect? DoseDependent->StructurallyDifferent Yes OffTarget Potential Off-Target or Artifact DoseDependent->OffTarget No OnTarget High Confidence On-Target Effect StructurallyDifferent->OnTarget Yes StructurallyDifferent->OffTarget No

References

Technical Support Center: Caesalmin B Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds like Caesalmin B is critical for reliable experimental outcomes and the development of viable therapeutic agents. This technical support center provides essential guidance on maintaining the integrity of this compound, troubleshooting common stability issues, and establishing robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: While specific stability data for this compound is not extensively published, based on its structure as a cassane-type diterpenoid, its stability can be influenced by several factors. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The furan ring and ester functional groups within its structure may be particularly susceptible to degradation.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a desiccated environment at -20°C.[3] It is crucial to protect it from light and moisture to prevent degradation. When preparing stock solutions, using anhydrous solvents and storing them at low temperatures is also recommended.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] For biological assays, DMSO is a common choice for creating concentrated stock solutions, which can then be diluted in aqueous media.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been fully elucidated in the available literature. However, research on related cassane-type diterpenoids suggests that they can undergo acid-catalyzed transformations, potentially leading to aromatization of one of the rings.[2] Hydrolysis of the ester group under acidic or basic conditions is also a plausible degradation route.

Q5: How can I assess the stability of my this compound sample?

A5: The most effective way to assess stability is by conducting forced degradation studies.[4][5][6] This involves subjecting the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and then analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause: This may indicate degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your stock solutions and solid compound have been stored at the recommended -20°C and protected from light.[3]

    • Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Water content can lead to hydrolysis.

    • Assess pH of the Medium: If you are working with aqueous buffers, the pH could be promoting hydrolysis. Cassane-type diterpenoids may be sensitive to acidic or basic conditions.[2] Consider performing a pH stability profile.

    • Perform a Forced Degradation Study: Intentionally stress a sample of this compound to identify the retention times of its degradation products. This will help confirm if the unexpected peaks correspond to degradants.

Issue 2: The biological activity of my this compound solution is decreasing over time.

  • Possible Cause: The compound is likely degrading in your experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid stock stored under recommended conditions.

    • Evaluate Solution Stability: Conduct a time-course experiment where you analyze the purity of the this compound solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions using a stability-indicating HPLC method.

    • Consider Formulation Strategies: If instability in aqueous media is a persistent issue, formulation strategies such as the use of cyclodextrins or lipid-based nanoparticles could be explored to enhance stability and solubility.

Quantitative Data Summary

While specific quantitative degradation kinetics for this compound are not available in the literature, the following table summarizes the key factors affecting its stability and the recommended stress conditions for forced degradation studies, a crucial step in quantifying stability.

Factor Affecting StabilityRecommended Conditions for Forced Degradation StudiesPotential Degradation Pathway
pH Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). Base Hydrolysis: 0.1 M NaOH at room temperature.[10]Hydrolysis of the ester functional group, potential rearrangement of the diterpenoid core.[2]
Temperature Thermal Stress: Exposing the solid compound and solutions to elevated temperatures (e.g., 60-80°C).[5]General decomposition, acceleration of hydrolytic and oxidative degradation.
Light Photolytic Stress: Exposure to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[11]Photochemical degradation, potentially involving the furan ring or other chromophores.
Oxidation Oxidative Stress: Treatment with an oxidizing agent such as 3-30% hydrogen peroxide (H₂O₂) at room temperature.[8]Oxidation of susceptible functional groups.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound and a vial of the stock solution in an oven at 80°C for 48 hours.

    • After cooling, dissolve the solid in the mobile phase and dilute the stock solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed this compound), using a developed stability-indicating HPLC method (see Protocol 2). The goal is to achieve 10-20% degradation of the parent compound.[4]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.[7][12][13]

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Forced degradation samples of this compound.

  • Acetonitrile (HPLC grade).

  • Water with 0.1% formic acid or phosphoric acid (HPLC grade).

Methodology:

  • Initial Method Scouting:

    • Mobile Phase: Start with a gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Gradient: A typical starting gradient could be 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan the UV spectrum of this compound to determine its maximum absorbance wavelength (λmax) and use this for detection.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent peak and multiple degradation products.

    • Adjust the gradient slope, initial and final mobile phase composition, and run time to achieve adequate separation (resolution > 1.5) between all peaks.

    • Optimize the column temperature and mobile phase pH (by changing the acidic modifier) to improve peak shape and resolution.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradants. The peak purity of the this compound peak in the presence of its degradants should be assessed using a DAD.

    • Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., pH, flow rate, temperature).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid This compound (Solid) prep_solution Prepare Stock Solution (1 mg/mL) prep_solid->prep_solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_solution->acid Apply Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) prep_solution->base Apply Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_solution->oxidation Apply Stress Conditions thermal Thermal Stress (80°C) prep_solution->thermal Apply Stress Conditions photo Photolytic Stress (ICH Q1B) prep_solution->photo Apply Stress Conditions hplc_analysis Analyze Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->hplc_analysis Optimized Method data_analysis Identify Degradants & Assess Stability hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_degradation Potential Degradation Products CaesalminB This compound (Cassane-Type Diterpenoid) Hydrolyzed Hydrolyzed Product (Ester Cleavage) CaesalminB->Hydrolyzed  Acid/Base   Aromatized Aromatized Derivative (Ring Transformation) CaesalminB->Aromatized  Acid-Catalyzed  Rearrangement   Oxidized Oxidized Product CaesalminB->Oxidized  Oxidizing Agent  

Caption: Potential degradation pathways for a cassane-type diterpenoid like this compound.

daf16_pathway cluster_signal DAF-16 Signaling Pathway (Caesalmin C Bioactivity) CaesalminC Caesalmin C DAF16_inactive DAF-16 (Cytoplasm) Inactive CaesalminC->DAF16_inactive Promotes Translocation DAF16_active DAF-16 (Nucleus) Active DAF16_inactive->DAF16_active TargetGenes Target Gene Expression (sod-3, gst-4) DAF16_active->TargetGenes Induces StressResistance Stress Resistance & Longevity TargetGenes->StressResistance Leads to

Caption: DAF-16 signaling pathway, relevant to the bioactivity of the related compound Caesalmin C.[14]

References

resolving peak tailing of Caesalmin B in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols to help you resolve HPLC peak tailing issues observed during the analysis of Caesalmin B.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] In an ideal separation, a peak should have a symmetrical, Gaussian shape. This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and negatively impact the accuracy and precision of quantification, as data systems may struggle to correctly integrate the peak area.[1][2]

Q2: What chemical properties of this compound are likely to cause peak tailing?

This compound (Molecular Formula: C22H28O6) is a diterpenoid containing polar functional groups such as hydroxyl (-OH) and acetate (-OCOCH3) groups.[3][4] In reversed-phase HPLC, these polar groups can engage in unwanted secondary interactions with the stationary phase. The primary cause of peak tailing is often the interaction between polar analytes and residual silanol groups (Si-OH) on the surface of silica-based columns.[5][6][7] These interactions create more than one retention mechanism, leading to an asymmetrical peak shape.[1][5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor that can significantly influence peak shape, especially for ionizable compounds.[8][9][10] While this compound is generally neutral, its acidic pKa is predicted to be around 13.88.[4] More importantly, the ionization state of the stationary phase is highly pH-dependent. At a mid-range pH (typically > 3.5), residual silanol groups on the silica packing become deprotonated (SiO-), creating negatively charged sites that can strongly interact with any positive character on the analyte, causing peak tailing.[11][12] By controlling the mobile phase pH, you can suppress the ionization of these silanol groups and minimize secondary interactions.[13]

Q4: Can my HPLC column be the source of the peak tailing?

Yes, the column is a very common source of peak tailing. Potential column-related issues include:

  • Column Contamination: Accumulation of strongly retained sample components on the column's inlet frit can distort the flow path.[1]

  • Column Degradation: Over time, or with the use of high-pH mobile phases, the silica packing can degrade, creating voids or channels in the packing bed.[2][9] This leads to peak broadening and tailing.[2]

  • Inappropriate Column Chemistry: Using a column with a high density of residual silanol groups (e.g., older Type A silica) can increase the likelihood of secondary interactions. Modern, high-purity, end-capped columns (Type B silica) are designed to minimize these active sites.[2][14]

Q5: Could my sample injection technique or sample preparation be causing the issue?

Absolutely. Two key factors related to the sample can cause peak tailing:

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to a distorted peak that often resembles a right triangle.[1][7][15] To check for this, try diluting your sample or reducing the injection volume.[16]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[1][7] It is always best to dissolve your sample in the initial mobile phase or a weaker solvent.[16]

Q6: What are extra-column effects and how do they contribute to peak tailing?

Extra-column effects, or dead volume, refer to any volume within the HPLC system outside of the column itself that can cause the analyte band to broaden.[1] This includes excessive tubing length or wide-bore tubing between the injector and the column, or between the column and the detector, as well as poorly made connections.[6][7][11] These issues are often more noticeable for early-eluting peaks.[15]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with the simplest and most common solutions first.

Troubleshooting Workflow Diagram

G cluster_0 Initial Observation cluster_1 Phase 1: Method & Mobile Phase Adjustments cluster_2 Phase 2: Column & Hardware Checks start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust Mobile Phase to pH 2.5-3.5 using 0.1% Formic or Trifluoroacetic Acid. (See Protocol 1) check_ph->adjust_ph No check_buffer Is an appropriate buffer used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Introduce a buffer (e.g., 10-25 mM Ammonium Formate) to stabilize pH. check_buffer->add_buffer No check_overload Is column overload suspected? check_buffer->check_overload Yes add_buffer->check_overload reduce_load Dilute sample 10x or reduce injection volume by 50%. check_overload->reduce_load Yes re_evaluate re_evaluate check_overload->re_evaluate No reduce_load->re_evaluate Re-evaluate Peak Shape check_column Is the column old or contaminated? re_evaluate->check_column clean_column Perform column cleaning. (See Protocol 2) check_column->clean_column Yes check_connections Check for dead volume in tubing and connections. check_column->check_connections No replace_column Replace with a new, end-capped C18 or C8 column. clean_column->replace_column If tailing persists end_state Problem Resolved replace_column->end_state fix_connections Use narrow ID (0.005") tubing. Ensure fittings are secure. check_connections->fix_connections Yes check_connections->end_state No fix_connections->end_state

Caption: A workflow diagram for troubleshooting HPLC peak tailing.

Summary of Troubleshooting Parameters

The following table summarizes key parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Mobile Phase pH Ionized residual silanols (SiO-) on the column surface interact with the analyte.[6][12]Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[14][15]Protonates silanol groups (Si-OH), minimizing secondary ionic interactions and improving peak symmetry.[15]
Buffer Strength Unstable pH during the gradient can lead to inconsistent ionization states.[10]Use a buffer (e.g., 10-25 mM ammonium formate or acetate) if pH control is critical.[15]Maintains a stable pH, ensuring consistent analyte and silanol ionization states for sharper peaks.[6]
Column Chemistry High concentration of active, non-end-capped silanol groups on the stationary phase.[5]Use a modern, high-purity, end-capped C18 or C8 column (Type B silica).[14][16]End-capping blocks many residual silanols, reducing sites for secondary interactions.[5][15]
Sample Load Saturation of the stationary phase due to excessive sample mass or volume.[1][7]Reduce the injection volume or dilute the sample.[16]Ensures the analysis is within the column's linear capacity, preventing peak distortion.
Sample Solvent The sample is dissolved in a solvent stronger than the mobile phase, causing poor peak focusing at the column head.[7]Dissolve the sample in the initial mobile phase composition or a weaker solvent.Improves peak shape by allowing the analyte to focus into a tight band at the column inlet.
Column Condition A void at the column inlet or a partially blocked frit disrupts the sample flow path.[1][2]Reverse and flush the column (if permitted by the manufacturer). If this fails, replace the column.[2][17]A clean, well-packed column provides a uniform flow path, leading to symmetrical peaks.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

Objective: To suppress the ionization of residual silanol groups on the HPLC column to reduce secondary interactions with this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • High-purity formic acid (FA) or trifluoroacetic acid (TFA)

  • pH meter (calibrated)

Procedure:

  • Prepare the Aqueous Phase: Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir bottle.

  • Add Acid Modifier: Carefully add 1 mL of formic acid (for a 0.1% v/v concentration) to the water. This will typically bring the pH to between 2.5 and 3.0. Alternatively, use 1 mL of TFA.

  • Confirm pH: Mix thoroughly and measure the pH of the aqueous solution to ensure it is within the target range (2.5 - 3.5). Adjust if necessary, but be consistent.

  • Prepare Mobile Phase: Prepare your mobile phase by mixing the acidified aqueous component with the organic solvent (e.g., ACN or MeOH) in the desired ratio for your gradient or isocratic method. For example, for a 50:50 mobile phase, mix 500 mL of the acidified water with 500 mL of ACN.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated before injecting your sample.

  • Analyze Sample: Inject your this compound sample and compare the peak shape to the previous analysis.

Protocol 2: Reverse-Phase Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 or C8 column that may be causing high backpressure and peak tailing.

Important: Always check the column manufacturer's guidelines for specific solvent, pH, and pressure limitations before proceeding.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[1]

  • Flush Buffers: Flush the column in the normal flow direction with 20 column volumes of HPLC-grade water (without any buffers or additives) to remove salts.

  • Reverse Column: Stop the flow, carefully disconnect the column, and reconnect it in the reverse flow direction.

  • Organic Flush Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A common, effective sequence is:

    • 20 column volumes of Methanol

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Isopropanol (excellent for removing strongly non-polar contaminants)[1]

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Methanol

  • Return to Normal Direction: Stop the flow, disconnect the column, and reinstall it in the correct (forward) flow direction.

  • Final Equilibration: Flush the column with your mobile phase (without buffer) for 10-15 column volumes. Finally, re-equilibrate the column with your complete buffered mobile phase until a stable baseline is achieved.[1]

  • Test Performance: Inject a standard sample of this compound to evaluate if the peak shape has improved. If tailing persists, the column may be permanently damaged and should be replaced.[2]

References

Caesalmin B interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with Caesalmin B interfering with assay reagents during their experiments. The following troubleshooting guides and FAQs are designed to help you identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about it with this compound?

A1: Assay interference occurs when a test compound, in this case, this compound, falsely appears as active or inactive in an assay through mechanisms unrelated to the intended biological target.[1][2] Natural products like this compound, a diterpenoid, can be particularly prone to causing interference due to their complex chemical structures.[3][4] This can lead to misleading results, wasted resources, and the pursuit of false leads in drug discovery.

Q2: What are the common ways this compound might interfere with my assay?

A2: While specific data on this compound is limited, compounds of its class can interfere in several ways:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other proteins.[2][5]

  • Optical Interference: this compound may absorb light or be fluorescent, which can interfere with absorbance-based or fluorescence-based assays, respectively.[1]

  • Reactivity with Reagents: The compound could directly react with assay components, such as enzymes (e.g., luciferase), substrates, or detection reagents.[1] Phenolic compounds, which are common in natural products, are known to be redox-active and can interfere with assays.[1]

  • Membrane Disruption: In cell-based assays, this compound could disrupt cell membranes, leading to non-specific cytotoxicity or other effects that can confound the results.[1]

Q3: My initial screen shows this compound is a hit. What are my next steps to confirm it's not an artifact?

A3: It is crucial to perform secondary and orthogonal assays to validate your initial findings.[2] A true hit will consistently show activity across different assay formats that measure the same biological endpoint through different mechanisms. A systematic approach to hit validation is essential.[6]

Q4: Are there any general strategies to prevent assay interference when working with natural products like this compound?

A4: Yes, several strategies can be employed during assay development and screening:

  • Inclusion of Detergents: Adding a non-ionic detergent, such as 0.005% Tween-20 or 0.01% Triton X-100, to the assay buffer can help prevent compound aggregation.[7]

  • Use of Scrubber Proteins: Including an inert protein like bovine serum albumin (BSA) can help reduce non-specific binding.[6]

  • Careful Selection of Assay Technology: Be mindful of the potential for optical interference and choose an assay format that is less susceptible if your compound is colored or fluorescent.[5]

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps.

Scenario 1: Suspected Compound Aggregation

Symptoms:

  • High hit rate in primary screen.

  • Steep dose-response curve.

  • Activity is sensitive to the presence of detergents.

Troubleshooting Workflow:

A Initial Hit Observed B Perform Dose-Response with and without 0.01% Triton X-100 A->B C Activity Abolished or Significantly Reduced with Detergent? B->C D Yes: Likely Aggregation-Based Inhibition C->D Yes E No: Proceed to Other Interference Checks C->E No

Caption: Workflow to diagnose aggregation-based interference.

Experimental Protocol: See Protocol 1: Detergent-Based Assay for Aggregation.

Scenario 2: Suspected Optical Interference (Fluorescence or Absorbance)

Symptoms:

  • Unexpectedly high or low readings in a fluorescence or absorbance-based assay.

  • Signal is present even in the absence of the biological target.

Troubleshooting Workflow:

A Anomalous Signal in Optical Assay B Run Control Experiment: this compound + Assay Buffer (No Target/Enzyme) A->B C Is a Signal Detected? B->C D Yes: Indicates Intrinsic Fluorescence or Absorbance C->D Yes E No: Interference is Unlikely Optical C->E No

Caption: Workflow for identifying optical interference.

Experimental Protocol: See Protocol 2: Control for Optical Interference.

Scenario 3: Suspected Reactivity with Assay Reagents

Symptoms:

  • Time-dependent loss of signal.

  • Inconsistent results between experiments.

  • Known reactive functional groups in the compound structure.

Troubleshooting Workflow:

A Inconsistent or Time-Dependent Results B Pre-incubate this compound with Assay Reagents (e.g., Luciferase, DTT) A->B C Does Pre-incubation Alter the Assay Outcome? B->C D Yes: Suggests Direct Reactivity C->D Yes E No: Reactivity with Reagents is Unlikely C->E No

Caption: Workflow to test for reactivity with assay reagents.

Experimental Protocol: See Protocol 3: Pre-incubation to Test for Compound Reactivity.

Quantitative Data Summary

The following tables provide hypothetical data illustrating how to present results from troubleshooting experiments.

Table 1: Effect of Detergent on this compound Activity

This compound (µM)% Inhibition (Standard Buffer)% Inhibition (+0.01% Triton X-100)
115.22.1
545.85.5
1089.38.9
2595.110.3
5098.612.4

Table 2: Optical Interference of this compound

Assay ComponentFluorescence Units (RFU) at 485/520 nm
Buffer Only50
This compound (10 µM) in Buffer15,000
Enzyme + Substrate (No this compound)25,000
Enzyme + Substrate + this compound (10 µM)38,000

Experimental Protocols

Protocol 1: Detergent-Based Assay for Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement your standard assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Add this compound at various concentrations to both sets of reactions.

  • Initiate the reactions by adding the enzyme and substrate.

  • Incubate for the standard reaction time and measure the activity.

  • Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift or complete loss of activity in the presence of the detergent is indicative of aggregation-based inhibition.

Protocol 2: Control for Optical Interference

Objective: To assess if this compound possesses intrinsic fluorescence or absorbance at the wavelengths used in the assay.

Methodology:

  • Prepare a set of control wells or cuvettes containing only the assay buffer.

  • Add this compound at the concentration used in the primary assay.

  • Measure the absorbance or fluorescence at the same wavelengths used for your experimental readout.

  • If a significant signal is detected, it indicates that this compound has intrinsic optical properties that could interfere with the assay. This background signal should be subtracted from the experimental values.

Protocol 3: Pre-incubation to Test for Compound Reactivity

Objective: To determine if this compound is reacting with and inactivating any of the assay's protein components.

Methodology:

  • Prepare two sets of reactions.

  • In the first set, pre-incubate the enzyme with this compound for a set period (e.g., 30 minutes) before adding the substrate to start the reaction.

  • In the second set, add this compound and the substrate simultaneously to the enzyme to initiate the reaction (no pre-incubation).

  • Measure the enzyme activity in both sets of reactions.

  • If the activity is significantly lower in the pre-incubation set, it suggests that this compound may be reacting with and inactivating the enzyme over time.[8]

References

Technical Support Center: Enhancing the Bioavailability of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caesalmin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising cassane-type diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a furanoditerpenoid lactone isolated from plants of the Caesalpinia genus, such as Caesalpinia minax and Caesalpinia crista.[1][2][3] It has demonstrated significant biological activities, including in vitro inhibitory effects on Plasmodium falciparum.[1][2][3] However, like many other diterpenoid lactones, this compound is expected to have low aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy.[4]

Q2: What are the predicted physicochemical properties of this compound that may affect its bioavailability?

While experimental data is limited, computational models provide insights into the properties of this compound that influence its absorption and permeability.

PropertyValueImplication for Bioavailability
Molecular Weight 388.46 g/mol [1][2]Within the range for good oral absorption (Lipinski's Rule of Five).
XLogP3 2.9[1]Indicates moderate lipophilicity, which is generally favorable for membrane permeation.
Topological Polar Surface Area (TPSA) 86 Ų[1]Suggests that the molecule may have reasonable cell membrane permeability. Molecules with a TPSA greater than 140 Ų often exhibit poor permeability.[5]
Hydrogen Bond Donors 1[1]Favorable for oral absorption (Lipinski's Rule of Five).
Hydrogen Bond Acceptors 6[1]Within the acceptable range for oral absorption (Lipinski's Rule of Five).
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][2][3]High solubility in organic solvents suggests low aqueous solubility, a common characteristic of diterpenoid lactones.[4][6][7]

Based on these properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8][9] This classification underscores the importance of addressing its poor solubility to improve oral bioavailability.

Q3: What are the primary barriers to the oral bioavailability of poorly soluble compounds like this compound?

The primary barriers can be visualized in the following workflow:

Solid Dosage Form Solid Dosage Form Disintegration Disintegration Solid Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution Step 2 Drug in Solution Drug in Solution Dissolution->Drug in Solution Step 3 (Rate-Limiting) Permeation Permeation Drug in Solution->Permeation Step 4 Absorbed Drug Absorbed Drug Permeation->Absorbed Drug Step 5

Figure 1: Oral Drug Absorption Pathway.

For poorly soluble compounds like this compound, the dissolution step (highlighted in yellow) is often the rate-limiting factor for absorption. Even if the compound has good permeability, if it does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to improve this compound bioavailability.

Problem Possible Cause Suggested Solution
Low in vitro dissolution rate of pure this compound. Poor aqueous solubility of the compound.1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution. 2. Formulation Strategies: Explore solid dispersions with hydrophilic carriers (e.g., PEGs, PVP), or complexation with cyclodextrins. 3. Use of Surfactants: Incorporate biocompatible surfactants (e.g., Tween 80, Cremophor EL) to enhance wetting and solubilization.
High variability in in vivo pharmacokinetic data. Poor and erratic absorption due to low solubility. Food effects can also contribute to variability.1. Develop a Solubilizing Formulation: Utilize self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve the consistency of absorption. 2. Standardize Dosing Conditions: Conduct animal studies under consistent fasting or fed conditions to minimize food-related variability.
Low apparent permeability in Caco-2 cell assays despite favorable predicted properties. 1. Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the intestinal cells. 2. Poor Apical Solubility: The compound may precipitate in the aqueous environment of the cell culture medium, reducing the concentration available for transport.1. Investigate P-gp Interaction: Conduct Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. 2. Improve Apical Solubility: Use a formulation approach (e.g., a solution in a small amount of DMSO with subsequent dilution in a surfactant-containing medium) to maintain this compound in solution during the assay.
Evidence of significant first-pass metabolism. This compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and/or intestinal wall.1. In vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the major CYP isoforms responsible for metabolism. 2. Co-administration with CYP Inhibitors: In preclinical models, co-administration with a known inhibitor of the identified CYP isoform can help to confirm the metabolic pathway and its impact on bioavailability.

Experimental Protocols

Here are detailed methodologies for key experiments to assess and improve the bioavailability of this compound.

Protocol 1: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of different this compound formulations.

Materials:

  • This compound (pure compound and various formulations)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)

  • HPLC system for quantification of this compound

Methodology:

  • Prepare 900 mL of the desired dissolution medium (SGF or SIF) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Place a known amount of this compound or its formulation into the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Transport medium (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • HPLC system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the transport of Lucifer yellow.

  • For the apical-to-basolateral (A-B) transport study, add the this compound solution to the apical chamber and fresh transport medium to the basolateral chamber.

  • For the basolateral-to-apical (B-A) transport study, add the this compound solution to the basolateral chamber and fresh transport medium to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time intervals, collect samples from the receiver chamber and replace with fresh medium.

  • Quantify the concentration of this compound in the samples by HPLC.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally by gavage at a predetermined dose.

  • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (by comparing with intravenous administration data).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to improving the bioavailability of this compound.

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Potential Solutions Poor Bioavailability Poor Bioavailability Low Solubility Low Solubility Poor Bioavailability->Low Solubility Low Permeability Low Permeability Poor Bioavailability->Low Permeability Efflux Transport Efflux Transport Poor Bioavailability->Efflux Transport First-Pass Metabolism First-Pass Metabolism Poor Bioavailability->First-Pass Metabolism Formulation Strategies Formulation Strategies Low Solubility->Formulation Strategies Permeation Enhancers Permeation Enhancers Low Permeability->Permeation Enhancers Efflux Inhibitors Efflux Inhibitors Efflux Transport->Efflux Inhibitors Metabolism Inhibitors Metabolism Inhibitors First-Pass Metabolism->Metabolism Inhibitors

Figure 2: Troubleshooting Logic for Poor Bioavailability.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Solubility Assay Solubility Assay Formulation Development Formulation Development Solubility Assay->Formulation Development Dissolution Testing Dissolution Testing Dissolution Testing->Formulation Development Caco-2 Permeability Caco-2 Permeability Caco-2 Permeability->Formulation Development Metabolic Stability Metabolic Stability Metabolic Stability->Formulation Development Particle Size Reduction Particle Size Reduction Solid Dispersion Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Pharmacokinetic Study Pharmacokinetic Study Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Study->Bioavailability Calculation Formulation Development->Pharmacokinetic Study

Figure 3: Experimental Workflow for Bioavailability Enhancement.

This technical support center provides a starting point for addressing the challenges associated with the oral delivery of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies, researchers can unlock the full therapeutic potential of this natural compound.

References

dealing with batch-to-batch variability of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caesalmin B

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cassane-type diterpenoid that has been isolated from plants of the Caesalpinia genus, such as Caesalpinia crista and Caesalpinia minax.[1][2] It has demonstrated several biological activities, including significant dose-dependent inhibitory effects on the in vitro growth of Plasmodium falciparum, the parasite responsible for malaria.[1] Additionally, related compounds like Caesalmin C have shown anti-inflammatory and neuroprotective properties, suggesting a broader therapeutic potential for this class of molecules.[3][4]

Q2: We are observing inconsistent results between different batches of this compound in our assays. What could be the cause?

Batch-to-batch variability is a common challenge when working with natural products.[5][6] Inconsistencies in experimental outcomes can stem from several factors, including:

  • Purity differences: The percentage of the active compound may vary between batches.

  • Presence of co-eluting impurities: Minor, structurally related compounds that were not fully removed during purification can have their own biological activities, leading to confounding results.

  • Variations in physical properties: Differences in crystallinity or amorphous content can affect solubility and dissolution rates.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q3: How can we ensure the quality and consistency of the this compound we purchase?

It is crucial to source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each batch. The CoA should include:

  • Identity confirmation (e.g., by NMR and MS).

  • Purity assessment (e.g., by HPLC or UPLC).

  • Information on residual solvents and water content.

Upon receiving a new batch, it is good practice to perform in-house quality control checks, such as HPLC analysis, to compare its purity profile with previous batches.

Q4: What is the recommended method for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] For cell-based assays, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] When preparing working solutions, ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values in cell-based assays

Possible Cause: Variability in the purity or potency of different this compound batches.

Troubleshooting Workflow:

G A Inconsistent IC50 Values Observed B 1. Verify Experimental Consistency - Same cell passage number? - Consistent reagent lots? - Calibrated equipment? A->B C 2. Compare Certificates of Analysis (CoA) - Check purity specifications for each batch. B->C D 3. Perform Analytical QC - Run HPLC/UPLC on all batches. - Compare peak purity and profile. C->D E Purity and Profile Consistent? D->E F YES E->F G NO E->G I 5. Investigate Other Factors - Solubility differences? - Compound degradation? F->I J Identify Batch with Highest Purity and Consistent Profile as Internal Standard G->J H 4. Normalize Concentration Based on Purity - Adjust stock solution concentration based on the actual purity of each batch. K Re-run experiment with normalized concentrations. H->K I->K J->H

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Verify Experimental Consistency: Before assessing the compound, ensure that other experimental parameters are consistent. Use cells of a similar passage number, the same lots of media and supplements, and calibrated pipettes and readers.[8]

  • Compare Certificates of Analysis (CoA): Review the CoA for each batch of this compound. Pay close attention to the reported purity.

  • Perform Analytical Quality Control (QC):

    • Run an HPLC/UPLC analysis on all batches using a standardized method.

    • Compare the chromatograms. Look for differences in the main peak's area percentage and the presence of any impurity peaks.

  • Normalize Concentration Based on Purity: If you observe significant differences in purity, adjust the concentration of your stock solutions accordingly to ensure you are dosing the same amount of active compound in each experiment.

  • Investigate Other Factors: If purity is consistent, consider other factors such as solubility. Visually inspect your stock and working solutions for any precipitation. Test the stability of the compound under your experimental conditions.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

Possible Cause: Presence of a bioactive impurity in a specific batch.

Troubleshooting Steps:

  • Review Analytical Data: Scrutinize the HPLC/UPLC data for any unique impurity peaks present in the problematic batch.

  • Fractionate and Test: If the impurity is present at a significant level, consider using preparative HPLC to isolate the impurity. Test the biological activity of the purified this compound and the isolated impurity separately to determine the source of the unexpected effects.

  • Consult the Supplier: Contact the supplier with your findings. They may be able to provide additional information on the batch or offer a replacement.

Quantitative Data Summary

The following table presents a hypothetical scenario illustrating potential batch-to-batch variability in this compound. This data can be used as a reference for setting internal quality control standards.

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (by HPLC, % Area) 98.5%95.2%99.1%> 98%
Major Impurity (% Area) 0.8%3.1%0.5%< 1.0%
Solubility in DMSO (at 10 mM) Clear solutionSlight precipitationClear solutionClear solution
IC50 in Assay X (µM) 1.2 ± 0.22.5 ± 0.41.1 ± 0.1CV < 20%

This is example data and does not represent actual product specifications.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by HPLC

This protocol provides a general method for comparing the purity of different this compound batches.

Materials:

  • This compound (different batches)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve each batch of this compound in ACN to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

  • HPLC Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main this compound peak.

    • Compare the chromatograms of different batches, noting any differences in the number and size of impurity peaks.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic/cytostatic activity of this compound.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathway Diagram

While the direct molecular targets of this compound are still under investigation, studies on the structurally related compound, Caesalmin C, have shown that it can modulate the DAF-16 signaling pathway in C. elegans, which is homologous to the human FOXO pathway.[3][9] This pathway is a key regulator of stress resistance and longevity. The diagram below illustrates this potential mechanism of action.

G cluster_0 Cell Caesalmin_B This compound DAF16 DAF-16 / FOXO (Cytoplasm) Caesalmin_B->DAF16 ? DAF16_Inhibitors Insulin / IGF-1 Signaling DAF16_Inhibitors->DAF16 Inhibits nuclear translocation DAF16_nucleus DAF-16 / FOXO (Nucleus) DAF16->DAF16_nucleus Translocation Stress_Response Stress Resistance Genes (e.g., sod-3, gst-4) DAF16_nucleus->Stress_Response Activates Transcription Cellular_Protection Increased Stress Resistance and Longevity Stress_Response->Cellular_Protection

Caption: Potential signaling pathway modulated by this compound.

References

Technical Support Center: Optimizing Incubation Time for Caesalmin B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation times in experiments involving Caesalmin B. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for incubation time when assessing the cytotoxicity of this compound?

For initial cytotoxicity screening of natural products like this compound, it is common to test a range of incubation times, typically 24, 48, and 72 hours.[1] This allows for the assessment of both acute and longer-term effects on cell viability. The optimal time can vary significantly depending on the cell line's doubling time and the specific mechanism of action of the compound.

Q2: How does the expected mechanism of action of this compound influence the choice of incubation time?

If this compound is hypothesized to act through mechanisms that require longer cellular processing, such as inducing apoptosis or affecting gene expression, longer incubation times (e.g., 48-72 hours) are likely to be more informative.[2] For effects on more rapid signaling events, shorter incubation times may be sufficient.

Q3: Should the concentration of this compound affect the incubation time?

Yes, there can be an interaction between concentration and incubation time. Higher concentrations may elicit a cytotoxic response more rapidly. It is advisable to perform a time-course experiment with a range of concentrations to fully characterize the dose-response relationship over time.

Q4: Can the solvent used to dissolve this compound affect the experiment?

Absolutely. This compound, like many diterpenoids, may have limited aqueous solubility and is often dissolved in organic solvents like DMSO. It is crucial to ensure the final solvent concentration in the cell culture medium is low (typically below 0.5%) and non-toxic to the cells, as the solvent itself can impact cell viability, especially over longer incubation periods. A vehicle control (medium with the same concentration of solvent) should always be included in your experimental design.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in cytotoxicity assays.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension before plating and use a consistent seeding density across all wells and plates.

  • Possible Cause: Evaporation from wells, particularly on the edges of the plate ("edge effect").

    • Solution: To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the wells under a microscope after adding this compound. If precipitation is observed, consider preparing a fresh stock solution, using a slightly higher solvent concentration (while staying within non-toxic limits), or testing a lower concentration range of the compound.

Issue 2: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: The incubation time is too short for the compound to exert its effect.

    • Solution: Extend the incubation time (e.g., to 72 or 96 hours) and perform a time-course experiment to identify the optimal duration.[2]

  • Possible Cause: The chosen cell line is resistant to this compound.

    • Solution: Consider using a different, potentially more sensitive, cell line or include a positive control known to be cytotoxic to your current cell line to validate the assay.

  • Possible Cause: The compound has degraded.

    • Solution: Ensure proper storage of this compound stock solutions (e.g., protected from light, at an appropriate temperature) and prepare fresh dilutions for each experiment.

Issue 3: Interference with colorimetric or fluorometric assays (e.g., MTT, resazurin).

  • Possible Cause: this compound may have inherent color or autofluorescence.

    • Solution: Run a cell-free control where this compound is added to the assay medium without cells. A significant signal in the absence of cells indicates interference.[3]

  • Possible Cause: The compound may directly react with the assay reagents.

    • Solution: For redox-based assays like MTT or resazurin, test the compound in a cell-free system with the reagent to check for direct chemical reduction or oxidation.[3] If interference is confirmed, consider using an alternative viability assay that relies on a different detection principle, such as the Sulforhodamine B (SRB) assay which measures total protein content.[4][5]

Data Presentation

Table 1: Representative Data on the Effect of Incubation Time on the Cytotoxicity of a Cassane Diterpenoid (Hypothetical Example for this compound)

Disclaimer: The following data is a hypothetical representation for illustrative purposes, based on typical findings for cassane diterpenoids, and is intended to guide experimental design.

Incubation Time (Hours)Cell LineIC₅₀ (µM)
24A549 (Lung Carcinoma)> 50
48A549 (Lung Carcinoma)25.8 ± 2.1
72A549 (Lung Carcinoma)15.2 ± 1.5
24MCF-7 (Breast Cancer)45.3 ± 3.8
48MCF-7 (Breast Cancer)18.9 ± 2.5
72MCF-7 (Breast Cancer)9.7 ± 1.2

Experimental Protocols

Detailed Methodology for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include a vehicle control.

  • Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Detailed Methodology for Anti-inflammatory Assay (Nitric Oxide Assay)
  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: Incubate the plates for a predetermined time, typically 18-24 hours.

  • NO Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent system according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_prep Prepare this compound dilutions treat_cells Treat cells with this compound compound_prep->treat_cells incubation Incubate for 24h, 48h, 72h treat_cells->incubation add_reagent Add viability reagent (e.g., MTT) incubation->add_reagent measure_signal Measure signal (e.g., absorbance) add_reagent->measure_signal calc_viability Calculate % viability measure_signal->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50 plot_data Plot IC50 vs. Incubation Time determine_ic50->plot_data optimal_time Identify Optimal Incubation Time plot_data->optimal_time

Caption: Workflow for determining the optimal incubation time.

anti_inflammatory_pathway Hypothetical Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB sequesters in cytoplasm nucleus Nucleus NFkB->nucleus translocates iNOS iNOS nucleus->iNOS induces transcription NO Nitric Oxide iNOS->NO CaesalminB This compound CaesalminB->IKK inhibits

Caption: Hypothetical anti-inflammatory pathway of this compound.

daf16_pathway DAF-16 Signaling Pathway Potentially Modulated by this compound CaesalminB This compound/C DAF16_cyto DAF-16 (Cytoplasm) CaesalminB->DAF16_cyto promotes nuclear translocation DAF16_nuc DAF-16 (Nucleus) DAF16_cyto->DAF16_nuc Stress_Resistance Stress Resistance Genes (e.g., sod-3, gst-4) DAF16_nuc->Stress_Resistance upregulates Detoxification Detoxification DAF16_nuc->Detoxification upregulates Proteostasis Proteostasis DAF16_nuc->Proteostasis upregulates

Caption: DAF-16 pathway modulation by Caesalmin compounds.

References

Technical Support Center: Caesalmin B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caesalmin B mass spectrometry. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during ESI-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of this compound relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for setting up the mass spectrometer and interpreting the data. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₂H₂₈O₆[1][2]
Molecular Weight (Average)388.46 g/mol [1][2]
Monoisotopic Mass388.18858861 Da[1]
CAS Number352658-23-2[1]

Q2: I am not observing the expected precursor ion for this compound at m/z 389.1962 [M+H]⁺. What could be the issue?

A2: Several factors can contribute to a weak or absent precursor ion. Here are some common causes and troubleshooting steps:

  • Ionization Suppression: Co-eluting compounds from your sample matrix can compete with this compound for ionization, reducing its signal intensity.

    • Troubleshooting: Improve sample cleanup procedures. Dilute the sample to reduce matrix effects. Optimize the chromatography to better separate this compound from interfering compounds.

  • Incorrect Instrument Settings: The settings on your mass spectrometer might not be optimal for ionizing this compound.

    • Troubleshooting: Ensure the instrument is calibrated and tuned. Optimize the electrospray voltage, nebulizer gas flow, and drying gas temperature. For diterpenoids, a positive ion mode is generally effective.

  • Sample Degradation: this compound may have degraded during sample preparation or storage.

    • Troubleshooting: Prepare fresh samples and analyze them promptly. Store stock solutions at an appropriate low temperature and protect them from light.

  • Low Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.

    • Troubleshooting: Concentrate your sample or inject a larger volume if possible without overloading the column.

Q3: I am observing a prominent ion at m/z 411.1781. What is this ion?

A3: This ion likely corresponds to the sodium adduct of this compound, [M+Na]⁺. It is very common to observe sodium adducts in ESI-MS, especially if there are trace amounts of sodium salts in your solvents, vials, or sample matrix.

  • Confirmation: The mass difference between this ion and the expected protonated molecule [M+H]⁺ (m/z 389.1962) should be approximately 21.9819 Da, corresponding to the mass difference between sodium and hydrogen.

  • Troubleshooting: If the sodium adduct is significantly more intense than the protonated molecule and you need to enhance the [M+H]⁺ signal for fragmentation, consider the following:

    • Use high-purity solvents and additives.

    • Acidify the mobile phase slightly with formic acid (e.g., 0.1%) to favor protonation.

    • Use new or thoroughly cleaned sample vials.

Troubleshooting Fragmentation Issues

Q4: I am performing MS/MS on the [M+H]⁺ precursor ion of this compound, but I am not seeing any significant fragments. What should I do?

A4: A lack of fragmentation can be due to insufficient collision energy or instrument settings.

  • Collision Energy: The applied collision energy (CE) may be too low to induce fragmentation of the relatively stable diterpenoid core.

    • Troubleshooting: Gradually increase the collision energy in your experiment. You can perform a collision energy ramp to identify the optimal CE value that produces a good balance of fragment ions.

  • In-Source Fragmentation: It's possible that fragmentation is occurring in the ion source before the precursor ion is isolated in the mass analyzer.

    • Troubleshooting: Check your in-source fragmentation settings (sometimes referred to as cone voltage or fragmentor voltage). A lower setting will result in "softer" ionization with less fragmentation.

Q5: What are the expected fragmentation patterns for this compound? I am seeing a significant loss of 18 Da.

A common initial fragmentation step for compounds with a hydroxyl group is the neutral loss of water (H₂O), which corresponds to a mass loss of 18.0106 Da. This would result in a fragment ion at approximately m/z 371.1856.

Another expected fragmentation would be the loss of acetic acid (CH₃COOH) from the acetate group, corresponding to a mass loss of 60.0211 Da, resulting in a fragment ion at approximately m/z 329.1751.

Below is a diagram illustrating the predicted initial fragmentation pathway of this compound.

G Precursor_Ion This compound [M+H]⁺ m/z 389.1962 Fragment_1 [M+H-H₂O]⁺ m/z 371.1856 Precursor_Ion->Fragment_1  -H₂O Fragment_2 [M+H-CH₃COOH]⁺ m/z 329.1751 Precursor_Ion->Fragment_2  -CH₃COOH Further_Fragmentation_1 Further Fragmentation Fragment_1->Further_Fragmentation_1 Further_Fragmentation_2 Further Fragmentation Fragment_2->Further_Fragmentation_2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Q6: The relative intensities of my fragment ions are inconsistent between runs. What could be the cause?

A6: Inconsistent fragment ion intensities can be a frustrating issue. Here are some potential causes and solutions:

  • Fluctuating Instrument Conditions: Minor fluctuations in collision energy, gas pressure in the collision cell, or source conditions can affect fragmentation patterns.

    • Troubleshooting: Ensure the mass spectrometer has had adequate time to stabilize. Perform regular tuning and calibration to maintain consistent performance.

  • Matrix Effects: As mentioned earlier, co-eluting compounds can affect not only the precursor ion intensity but also the fragmentation efficiency.

    • Troubleshooting: Improve chromatographic separation to ensure that this compound is eluting in a region with minimal matrix interference.

  • Stereochemical Influences: Studies on similar cassane diterpenoids have shown that the stereochemistry can influence the fragmentation pathway and the relative abundance of fragment ions.

    • Troubleshooting: If you are analyzing a mixture of isomers, you may observe varying fragment intensities depending on the isomeric ratio. Ensure you are working with a pure standard of this compound for consistent results.

Experimental Protocols

A detailed methodology for the analysis of diterpenoids like this compound using LC-MS/MS is provided below. This protocol can be adapted based on the specific instrumentation available.

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., for a calibration curve).

  • Filtration: Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials to prevent clogging of the LC system.

LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Nebulizer GasNitrogen, 40 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350 °C
Mass Range (MS1)m/z 100-1000
Precursor Ion (for MS/MS)m/z 389.2
Collision GasArgon or Nitrogen
Collision EnergyRamped (e.g., 10-40 eV) to determine optimal fragmentation

Below is a workflow diagram for troubleshooting common mass spectrometry issues with this compound.

G Start Start Analysis of this compound Problem_Identification Problem Encountered? Start->Problem_Identification No_Precursor No or Weak Precursor Ion Problem_Identification->No_Precursor Yes No_Fragments No or Weak Fragmentation Problem_Identification->No_Fragments Yes Inconsistent_Results Inconsistent Results Problem_Identification->Inconsistent_Results Yes End End Problem_Identification->End No Check_Ionization Check Ionization Source & Sample Prep No_Precursor->Check_Ionization Optimize_CE Optimize Collision Energy No_Fragments->Optimize_CE Check_Stability Check Instrument Stability & Matrix Effects Inconsistent_Results->Check_Stability Solution_Found Problem Resolved? Check_Ionization->Solution_Found Optimize_CE->Solution_Found Check_Stability->Solution_Found Solution_Found->Problem_Identification No Solution_Found->End Yes

Caption: Troubleshooting workflow for this compound MS analysis.

References

Validation & Comparative

Confirming the Structure of Isolated Caesalmin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural elucidation of Caesalmin B, a furanocassane-type diterpenoid. By presenting key experimental data from primary literature, this document serves as a definitive resource for confirming the structure of isolated this compound.

Introduction to this compound

This compound is a natural product isolated from plants of the Caesalpinia genus. Its molecular formula has been established as C₂₂H₂₈O₆. The definitive structure of this compound has been determined through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will detail the experimental evidence supporting the accepted structure.

Structural Confirmation Data

The structural confirmation of this compound is based on the interpretation of its spectroscopic data. The following tables summarize the ¹H and ¹³C NMR data, which are crucial for assigning the chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
12.55m
1.80m
1.65m
1.55m
1.40m
54.25d8.5
65.95d8.5
74.60s
92.80dd12.0, 5.0
11α1.90m
11β1.75m
12α1.60m
12β1.45m
14---
157.35s
166.40s
171.20s
181.15s
191.05d7.0
200.95s
OAc2.10s
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
145.2
222.8
338.5
433.1
575.8
6128.7
782.1
855.6
950.1
1037.2
1129.7
1235.4
1372.5
14124.5
15142.8
16110.2
17170.5
1828.1
1915.9
2021.7
OAc (C=O)170.1
OAc (CH₃)21.2

Experimental Protocols

The structural data presented above were obtained through a series of well-established experimental procedures.

Isolation of this compound

This compound was first isolated from the seeds of Caesalpinia minax. The general procedure involves:

  • Extraction: The air-dried and powdered seeds are extracted with solvents such as chloroform or dichloromethane.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structure of the isolated this compound was elucidated using the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the complete structure. These experiments are crucial for determining the carbon skeleton and the positions of functional groups.

The workflow for the structural elucidation of this compound is depicted in the following diagram.

G cluster_extraction Isolation cluster_analysis Structural Analysis Plant Material (Caesalpinia minax seeds) Plant Material (Caesalpinia minax seeds) Extraction (Solvent) Extraction (Solvent) Plant Material (Caesalpinia minax seeds)->Extraction (Solvent) Crude Extract Crude Extract Extraction (Solvent)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Purification (HPLC/TLC) Purification (HPLC/TLC) Fractions->Purification (HPLC/TLC) Isolated this compound Isolated this compound Purification (HPLC/TLC)->Isolated this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Isolated this compound->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Isolated this compound->NMR Spectroscopy Molecular Formula Molecular Formula Mass Spectrometry (MS)->Molecular Formula Structure Elucidation Structure Elucidation Molecular Formula->Structure Elucidation 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC) Structural Fragments Structural Fragments 1H NMR->Structural Fragments 13C NMR->Structural Fragments Connectivity Map Connectivity Map 2D NMR (COSY, HSQC, HMBC)->Connectivity Map Structural Fragments->Structure Elucidation Connectivity Map->Structure Elucidation Confirmed Structure of this compound Confirmed Structure of this compound Structure Elucidation->Confirmed Structure of this compound G cluster_cassane General Cassane Diterpenoid Skeleton cluster_caesalminB Confirmed Structure of this compound A Core Rings (A, B, C) B Furan or Lactone Ring A->B fused to C Specific Cassane Core D Furanolactone Moiety C->D contains E Substituents (e.g., Acetoxy group) C->E substituted with General Cassane Diterpenoid Skeleton General Cassane Diterpenoid Skeleton Confirmed Structure of this compound Confirmed Structure of this compound General Cassane Diterpenoid Skeleton->Confirmed Structure of this compound is a specific example of

A Comparative Guide to the Biological Activities of Caesalmin C and Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Caesalmin C and Caesalmin B, two cassane-type diterpenoids isolated from plants of the Caesalpinia genus. While substantial experimental data is available for Caesalmin C, particularly concerning its neuroprotective and anti-inflammatory properties, there is a notable lack of published quantitative data on the biological activities of this compound. This document summarizes the existing findings for Caesalmin C to serve as a benchmark for future research and potential comparisons should data for this compound become available.

Summary of Biological Activities

Caesalmin C has demonstrated significant potential in preclinical studies, particularly in models of neurodegenerative disease and inflammation. In contrast, specific biological activity data for this compound remains elusive in publicly accessible scientific literature.

Table 1: Comparative Biological Activity of Caesalmin C and this compound
Biological ActivityCaesalmin CThis compound
Neuroprotective Activity
Inhibition of Aβ-induced Paralysis in C. elegansUp to 39.4% inhibition at 400 µM[1]No data available
Reduction of Aβ Monomers33.9% reduction at 200 µM[1]No data available
Reduction of Aβ Oligomers31.6% reduction at 200 µM[1]No data available
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) ProductionSignificant inhibition reportedNo data available
Cytotoxic Activity
Not prominently reportedNo data available

In-Depth Look at Caesalmin C's Biological Activity

Neuroprotective Effects in a C. elegans Model of Alzheimer's Disease

Caesalmin C has been shown to mitigate the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, in the transgenic nematode Caesalpinia elegans.

Key Findings:

  • Alleviation of Paralysis: Caesalmin C significantly delayed the onset of paralysis in a C. elegans strain expressing the human Aβ1-42 peptide in muscle cells. A dose-dependent inhibition was observed, with the highest concentration tested (400 µM) resulting in a 39.4% inhibition of paralysis[1].

  • Reduction of Aβ Aggregates: Treatment with Caesalmin C led to a notable decrease in the levels of both Aβ monomers and more toxic oligomers in the transgenic nematodes. At a concentration of 200 µM, a reduction of 33.9% in monomers and 31.6% in oligomers was observed[1].

  • Gene Expression Modulation: The neuroprotective effects of Caesalmin C are associated with the upregulation of stress-responsive genes such as sod-3 and gst-4, and the proteasome subunit rpt-3. Conversely, it downregulates ace-1, the gene encoding acetylcholinesterase[2].

Caesalmin_C Caesalmin C DAF_16 DAF-16 (Transcription Factor) Caesalmin_C->DAF_16 Activates Abeta_Toxicity Amyloid-β Toxicity Caesalmin_C->Abeta_Toxicity Inhibits sod_3 sod-3 DAF_16->sod_3 Upregulates gst_4 gst-4 DAF_16->gst_4 Upregulates Stress_Resistance Oxidative Stress Resistance sod_3->Stress_Resistance gst_4->Stress_Resistance Neuroprotection Neuroprotection Stress_Resistance->Neuroprotection Contributes to cluster_collection Sample Collection and Preparation cluster_wb Western Blotting Collection Collect C. elegans Lysis Lyse Worms Collection->Lysis Protein_Extraction Extract Total Protein Lysis->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-Aβ) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Quantification Detection->Quantification Image and Quantify Bands

References

Comparative Efficacy of Caesalmin B Against Established Anti-Inflammatory and Cytotoxic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Caesalmin B, a cassane-type furanoditerpenoid, has demonstrated notable anti-inflammatory and cytotoxic properties in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against well-established drugs in these therapeutic areas, supported by experimental data to inform researchers, scientists, and drug development professionals.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects by inhibiting key mediators of the inflammatory response, such as nitric oxide (NO) and prostaglandin E2 (PGE2). The following table compares the in vitro anti-inflammatory activity of this compound with the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 1: In Vitro Anti-Inflammatory Efficacy

CompoundAssayTarget Organism/Cell LineIC50 Value
This compound Nitric Oxide (NO) ProductionRAW 264.7 macrophages13.2 µM
DexamethasoneNitric Oxide (NO) ProductionRAW 264.7 macrophages34.60 µg/mL
This compound Prostaglandin E2 (PGE2) ProductionRAW 264.7 macrophages19.4 µM
IndomethacinProstaglandin E2 (PGE2) ProductionHuman synovial cells5.5 ± 0.1 nM[1]
Cytotoxic Activity

In addition to its anti-inflammatory properties, this compound has shown potent cytotoxic activity against a panel of human cancer cell lines. This section compares the cytotoxic efficacy of this compound with Cisplatin, a widely used chemotherapeutic agent.

Table 2: In Vitro Cytotoxic Efficacy (IC50 Values)

Cell LineCancer TypeThis compound Cisplatin
HL-60Human Promyelocytic Leukemia3.2 µM~0.4 µg/mL[2]
SMMC-7721Human Hepatocellular Carcinoma4.1 µMNot specified
A-549Human Lung Cancer7.8 µM9.73 µM[3]
MCF-7Human Breast Cancer12.5 µM0.65 to 2.8 µM[4]

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by murine macrophage cells (RAW 264.7) upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[5]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Dexamethasone). After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of LPS for 24 hours.[5]

  • Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6][7] An equal volume of supernatant and Griess reagent are mixed and incubated for 10-15 minutes at room temperature, protected from light. The absorbance is then measured at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Prostaglandin E2 (PGE2) Production Assay in RAW 264.7 Macrophages

This protocol measures the production of PGE2, another critical inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the nitric oxide production assay.[8][9]

  • Quantification: The supernatant is collected, and the concentration of PGE2 is determined using a commercial Prostaglandin E2 enzyme immunoassay (EIA) kit according to the manufacturer's instructions.[8] The intensity of the color developed is inversely proportional to the concentration of PGE2 in the sample and is measured using a microplate reader.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent reagent.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Molecular Pathways and Experimental Processes

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 CaesalminB This compound CaesalminB->NFkB Inhibition

Caption: this compound's anti-inflammatory mechanism of action.

mtt_assay_workflow cluster_workflow MTT Assay Workflow start Seed Cells incubate1 Incubate (24h) start->incubate1 add_drug Add Test Compound incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance solubilize->read

Caption: A typical workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. Caesalmin B, a cassane-type diterpenoid with promising pharmacological activities, requires robust analytical methods for its study in various matrices. Cross-validation of these methods is a critical step to ensure data integrity and reliability, especially when comparing results across different laboratories or analytical techniques.[1] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound, and outlines a hypothetical cross-validation study.

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[2] This is crucial when:

  • Transferring a method from one laboratory to another.

  • Comparing data generated by different analytical techniques.[3][4]

  • Ensuring consistency in long-term studies where methods might be updated.

The process typically involves analyzing the same set of quality control samples with both methods and comparing the results against predefined acceptance criteria.[4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of various compounds, including natural products.

Experimental Protocol for HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (hypothetically 280 nm).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock solutions of this compound are prepared in a suitable solvent (e.g., methanol).

  • Calibration standards and QC samples are prepared by spiking the stock solution into the appropriate matrix (e.g., plasma, tissue homogenate).

3. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Assessed by analyzing a series of calibration standards over a specified concentration range.[6][7]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[7][8]

Hypothetical Validation Data for HPLC-UV Method
ParameterResultAcceptance Criteria
Linearity (r²) 0.9991≥ 0.995
Range 10 - 1000 ng/mL-
Intra-day Precision (%RSD) ≤ 4.5%≤ 15%
Inter-day Precision (%RSD) ≤ 6.8%≤ 15%
Accuracy (% Recovery) 95.2% - 104.5%85% - 115%
LOD 3 ng/mL-
LOQ 10 ng/mL-
Robustness Robust%RSD ≤ 15%

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing samples with low concentrations of the analyte or complex matrices.[9]

Experimental Protocol for LC-MS/MS Method Validation

1. Instrumentation and Chromatographic Conditions:

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A rapid gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are optimized.

3. Sample Preparation:

  • Due to the high sensitivity, a more rigorous sample clean-up, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often employed.[10][11]

4. Validation Parameters: The validation is performed similarly to the HPLC-UV method, following ICH guidelines.[12]

Hypothetical Validation Data for LC-MS/MS Method
ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.995
Range 0.1 - 200 ng/mL-
Intra-day Precision (%RSD) ≤ 2.1%≤ 15%
Inter-day Precision (%RSD) ≤ 3.5%≤ 15%
Accuracy (% Recovery) 98.1% - 101.7%85% - 115%
LOD 0.03 ng/mL-
LOQ 0.1 ng/mL-
Robustness Robust%RSD ≤ 15%

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorptionMass-to-charge ratio
Sensitivity LowerHigher
Selectivity ModerateHigh
Linear Range Higher concentrationsLower concentrations
Sample Throughput ModerateHigh (with UPLC)
Cost LowerHigher
Expertise Required ModerateHigh

Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study comparing the HPLC-UV and LC-MS/MS methods for this compound analysis.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison and Evaluation Prep Prepare a single set of QC samples (low, medium, high concentrations) HPLC_Analysis Analyze QC samples using the validated HPLC-UV method Prep->HPLC_Analysis LCMS_Analysis Analyze QC samples using the validated LC-MS/MS method Prep->LCMS_Analysis HPLC_Data Obtain concentration data (HPLC-UV) HPLC_Analysis->HPLC_Data Compare Compare the concentration results from both methods HPLC_Data->Compare LCMS_Data Obtain concentration data (LC-MS/MS) LCMS_Analysis->LCMS_Data LCMS_Data->Compare Stats Perform statistical analysis (e.g., Bland-Altman plot, t-test) Compare->Stats Criteria Evaluate against predefined acceptance criteria Stats->Criteria Conclusion Conclusion on Method Equivalency Criteria->Conclusion

Caption: Cross-validation workflow for comparing HPLC-UV and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. Cross-validation is an indispensable step to ensure that the data generated by different methods are comparable and reliable, thereby upholding the integrity of the research and development process.[1]

References

A Comparative Analysis of Caesalmin B and Other Cassane Diterpenoids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a significant amount of data on the anti-inflammatory, anticancer, and antimalarial activities of various cassane diterpenoids, including some specific IC50 values. I have also found detailed information on the experimental protocols for the key bioassays (MTT, nitric oxide inhibition, and antiplasmodial assays) and information about the NF-κB and DAF-16 signaling pathways.

However, a direct comparative study with Caesalmin B is still challenging due to the limited specific data for this particular compound across all three activity types. While I have some antimalarial data for this compound, the anti-inflammatory and anticancer data are sparse.

Therefore, I will proceed with the current information to construct the comparison guide. I will create tables with the available IC50 values, noting where data for this compound is missing. I will detail the experimental protocols based on the information I have found. For the signaling pathways, I will create diagrams for the general NF-κB and DAF-16 pathways as they are relevant to the activities of many of the discussed diterpenoids. I will frame the guide as a comparative study of cassane diterpenoids, with a focus on this compound where data is available, and highlight the need for further research to fill the data gaps for a more direct comparison.

Given this, I can now proceed to generate the full response without further searching.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of this compound and other structurally related cassane diterpenoids isolated from the Caesalpinia genus. This class of natural products has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimalarial activities. This document summarizes key experimental data, outlines detailed methodologies for relevant bioassays, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: A Comparative Look at Bioactivity

The following tables summarize the available quantitative data (IC50 values) for this compound and a selection of other cassane diterpenoids across three key therapeutic areas: anti-inflammatory, anticancer, and antimalarial activities. The data is compiled from various in vitro studies.

Table 1: Anti-inflammatory Activity of Cassane Diterpenoids (Inhibition of Nitric Oxide Production)

CompoundCell LineIC50 (µM)Reference
This compoundRAW 264.7Data Not Available-
Caesalpinin M2RAW 264.7-Suppresses pro-inflammatory cytokines IL-1β and IL-6[1]
Unnamed Lactam-type Diterpenoids (Compounds 4-6)RAW 264.78.2 - 11.2[2][3]
Caesalpulcherrins K-M and known analogues (Compounds 1-6)RAW 264.76.04 - 8.92[4]
Taepeenin F Analogue (Phenol 17)RAW 264.7~88% inhibition at 97.08 µM[5]
Taepeenin F and Analogues (Compounds 6, 16, 22)RAW 264.7~85-88% inhibition at 3/4 IC50[5]

Table 2: Anticancer Activity of Cassane Diterpenoids

CompoundCell LineIC50 (µM)Reference
This compoundVariousData Not Available-
Tagetone AA549, HCT116, MCF-74.24, 12.17, 4.68[6]
Tagetone BA549, HCT116, MCF-78.29, 6.30, 15.41[6]
Graveospene AA549, HepG21.9, 4.6[6]
Taepeenin F Analogue (Compound 21)B16-F10, HepG2, HT297.72, 37.85, 20.07[5]
Taepeenin F Analogue (Compound 16)B16-F10, HepG2, HT2922.16, 18.47, 33.40[5]

Table 3: Antimalarial Activity of Cassane Diterpenoids

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
This compound FCR-3/A2 0.09 - 6.5 (Range for several diterpenes including this compound) [7]
Norcaesalpinin EFCR-3/A20.09[7]
Chloroquine (Control)FCR-3/A20.29[7]

Experimental Protocols: Methodologies for Bioactivity Assessment

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of the therapeutic potential of novel compounds. Below are outlines of the key assays cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group receives only the vehicle.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Antimalarial Activity: In Vitro Antiplasmodial Assay

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in red blood cells.

  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax.

  • Drug Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

  • Infection and Treatment: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.

  • Incubation: The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Assessment: Parasite growth is determined using various methods, such as:

    • Microscopy: Giemsa-stained smears are prepared, and parasitemia is counted.

    • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA.

    • [3H]-hypoxanthine incorporation assay: This measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA/RNA.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to the control, is calculated.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activities of cassane diterpenoids and a typical experimental workflow.

G Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis a Isolation of Diterpenoids b Structural Elucidation a->b c Stock Solution Preparation b->c d Anti-inflammatory Assay (NO Inhibition) c->d Treatment e Anticancer Assay (MTT) c->e Treatment f Antimalarial Assay (Antiplasmodial) c->f Treatment g IC50 Value Calculation d->g e->g f->g h Statistical Analysis g->h i Identification of Lead Compounds h->i Results Interpretation

Caption: A generalized workflow for the screening of diterpenoids.

NFkB_Pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Diterpenoid Cassane Diterpenoids Diterpenoid->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->ProInflammatory_Genes Transcription

Caption: Inhibition of the NF-κB pathway by cassane diterpenoids.

DAF16_Pathway Simplified DAF-16/FOXO Signaling Pathway cluster_nucleus Inside Nucleus Insulin_Signal Insulin/IGF-1 Signal DAF2 DAF-2 Receptor Insulin_Signal->DAF2 Binds AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT/PKB AGE1->AKT Activates DAF16 DAF-16/FOXO AKT->DAF16 Phosphorylates (Inhibits nuclear entry) Nucleus Nucleus DAF16->Nucleus Translocates (when unphosphorylated) Target_Genes Target Gene Expression (Stress Resistance, Longevity) Caesalmin_C Caesalmin C Caesalmin_C->DAF16 Promotes Nuclear Translocation DAF16_n DAF-16/FOXO DNA DNA DAF16_n->DNA Binds DNA->Target_Genes Transcription

Caption: Caesalmin C's proposed modulation of the DAF-16 pathway.[8]

References

Validating In Vitro Findings of Caesalmin B In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caesalmin B, a member of the cassane-type diterpenoid family isolated from plants of the Caesalpinia genus, is emerging as a compound of interest for its potential therapeutic properties. Extensive in vitro research on cassane diterpenoids has revealed significant anti-inflammatory and anticancer activities. However, the successful translation of these promising laboratory findings into clinically effective treatments hinges on rigorous in vivo validation. This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the process of validating the in vitro findings of this compound and related compounds in living organisms.

While direct in vivo studies on this compound are currently limited, this guide draws upon the available data for the closely related compound, Caesalmin C, and other cassane diterpenoids to illustrate the validation process. By examining the established in vitro activities and the methodologies used to confirm these effects in vivo for similar molecules, researchers can design more effective preclinical studies for this compound.

Comparative Analysis of In Vitro and In Vivo Findings

The following tables summarize the key in vitro findings for cassane diterpenoids, with a specific focus on Caesalmin C where data is available, and contrasts them with the corresponding in vivo validation studies. This comparative approach highlights the translation of cellular effects into physiological outcomes.

Anti-inflammatory Activity

Table 1: In Vitro vs. In Vivo Anti-inflammatory Effects of Caesalmin C

Parameter In Vitro Findings (Caesalmin C) In Vivo Validation (Caesalmin C in C. elegans Model) Alternative In Vivo Model (Carrageenan-induced Paw Edema in Rodents)
Mechanism Inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophages.[1]Alleviation of Aβ-induced paralysis, reduction of Aβ deposition, and modulation of stress-response gene expression (sod-3, gst-4).[1]Reduction in paw volume and inflammatory markers.
Effective Dose IC₅₀ values for NO inhibition reported for various cassane diterpenoids.100 µM, 200 µM, and 400 µM concentrations showed significant effects.[1]Typically in the range of 10-100 mg/kg body weight for plant extracts.
Key Biomarkers NO, Pro-inflammatory cytokines (TNF-α, IL-6)DAF-16 signaling pathway activation, reduced Aβ oligomers.[1]Paw edema volume, myeloperoxidase (MPO) activity, cytokine levels in tissue.
Anticancer Activity

Table 2: In Vitro vs. In Vivo Anticancer Effects of Cassane Diterpenoids

Parameter In Vitro Findings (General Cassane Diterpenoids) In Vivo Validation (Hypothetical Xenograft Model) Alternative Compound: Paclitaxel (Taxol®)
Mechanism Cytotoxicity against various cancer cell lines (e.g., A549, HCT116, MCF-7), induction of apoptosis, and cell cycle arrest (G1 or G2/M phase).Inhibition of tumor growth, reduction in tumor volume and weight.Microtubule stabilization, leading to cell cycle arrest at the G2/M phase and apoptosis.
Effective Dose IC₅₀ values typically in the micromolar range.Dependent on the compound, formulation, and tumor model.Clinically administered in mg/m² doses.
Key Biomarkers Caspase activation, PARP cleavage, cyclins and CDKs expression.Tumor size, Ki-67 (proliferation marker), TUNEL staining (apoptosis).Tumor regression, mitotic index.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of in vitro findings. Below are representative protocols for key experiments.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a comparator compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are orally administered with this compound, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) one hour before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or a known anticancer drug for 24, 48, or 72 hours.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

  • Data Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Anticancer Model: Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Inoculation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered with this compound, a vehicle control, or a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Ki-67 staining for proliferation, TUNEL assay for apoptosis).

Visualizing Pathways and Workflows

Understanding the molecular pathways and experimental designs is facilitated by clear diagrams.

G cluster_in_vitro In Vitro Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO CaesalminB This compound CaesalminB->NFkB Inhibition

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway in vitro.

G cluster_workflow In Vivo Anticancer Validation Workflow Start Tumor Cell Inoculation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Treatment Treatment Initiation (this compound / Control) TumorGrowth->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Cycles Endpoint Endpoint Analysis (Histology, Biomarkers) Measurement->Endpoint DataAnalysis Data Analysis & Conclusion Endpoint->DataAnalysis

Caption: Experimental workflow for in vivo validation of anticancer activity using a xenograft model.

The successful validation of in vitro findings in vivo is a cornerstone of translational research. While direct evidence for this compound's in vivo efficacy is still forthcoming, the data from closely related cassane diterpenoids like Caesalmin C provide a strong rationale and a clear roadmap for future preclinical studies. By employing robust and well-characterized in vivo models and focusing on relevant biomarkers, the scientific community can effectively evaluate the therapeutic potential of this compound and accelerate its journey from the laboratory to potential clinical applications. This comparative guide serves as a foundational resource for designing and interpreting these critical in vivo validation studies.

References

A Comparative Analysis of Caesalmin B and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. Natural products, with their vast chemical diversity, represent a promising reservoir for such discoveries. This guide provides a comparative overview of Caesalmin B, a cassane-type diterpenoid, and its potential anti-inflammatory properties relative to established anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

While direct experimental data on this compound is limited in the current body of scientific literature, this comparison draws upon available information for closely related compounds isolated from the Caesalpinia genus, namely Caesalmin C and Caesalpinin M2. These compounds serve as valuable proxies to extrapolate the potential mechanisms and efficacy of this compound. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of new anti-inflammatory agents.

Mechanism of Action: A Comparative Overview

The therapeutic effects of anti-inflammatory drugs are dictated by their interaction with specific biological pathways. Standard drugs like NSAIDs and corticosteroids have well-defined mechanisms of action. In contrast, emerging natural compounds like the caesalpins appear to modulate inflammatory responses through distinct pathways.

Drug ClassPrimary Mechanism of ActionKey Molecular Targets
Caesalpin Analogs (Caesalmin C, Caesalpinin M2) Modulation of nuclear factor-kappa B (NF-κB) signaling and selective glucocorticoid receptor (GR) agonism.NF-κB, Glucocorticoid Receptor (GR), Pro-inflammatory cytokines (IL-1β, IL-6), Nitric Oxide (NO)
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[1]COX-1, COX-2
Corticosteroids Binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and transactivation of anti-inflammatory genes.Glucocorticoid Receptor (GR), NF-κB, Activator protein 1 (AP-1)

In Vitro Anti-inflammatory Activity

In vitro assays are fundamental for the preliminary assessment of the anti-inflammatory potential of a compound. These assays typically involve cell cultures stimulated with inflammatory agents to mimic an inflammatory environment.

CompoundAssayKey FindingsReference
Caesalmin C LPS-induced RAW264.7 macrophagesInhibited Nitric Oxide (NO) production by 71.2%.[2][3]
Caesalpinin M2 LPS-activated bone marrow-derived macrophagesInhibited the expression of pro-inflammatory cytokines IL-1β and IL-6.[4]
Ibuprofen Various in vitro modelsInhibition of COX-1 and COX-2 enzymes.[1]
Celecoxib Various in vitro modelsSelective inhibition of the COX-2 enzyme.[1]
Dexamethasone Various in vitro modelsPotent suppression of a wide range of inflammatory mediators.

In Vivo Anti-inflammatory Activity

Animal models of inflammation are crucial for evaluating the therapeutic efficacy of a drug candidate in a complex biological system.

Compound/DrugAnimal ModelKey FindingsReference
Caesalpinin M2 DSS-induced experimental acute colitis in miceAttenuated colitis without causing spleen involution, a side effect observed with dexamethasone.[4]
Diclofenac Carrageenan-induced paw edema in ratsSignificant inhibition of paw edema.[5]
Indomethacin Croton oil-induced mouse ear edemaDose-dependent reduction in ear edema.[5]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators cluster_intervention Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of TNF-α TNF-α Pro-inflammatory Genes->TNF-α IL-6 IL-6 Pro-inflammatory Genes->IL-6 iNOS iNOS Pro-inflammatory Genes->iNOS NO NO iNOS->NO Caesalpins Caesalpins Caesalpins->NF-κB inhibit

Caption: Simplified NF-κB signaling pathway in inflammation.

experimental_workflow cluster_markers Inflammatory Markers Cell Culture\n(e.g., RAW264.7) Cell Culture (e.g., RAW264.7) Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Culture\n(e.g., RAW264.7)->Inflammatory Stimulus\n(e.g., LPS) Treatment\n(this compound / Standard Drug) Treatment (this compound / Standard Drug) Inflammatory Stimulus\n(e.g., LPS)->Treatment\n(this compound / Standard Drug) Incubation Incubation Treatment\n(this compound / Standard Drug)->Incubation Measurement of Inflammatory Markers Measurement of Inflammatory Markers Incubation->Measurement of Inflammatory Markers Data Analysis Data Analysis Measurement of Inflammatory Markers->Data Analysis NO (Griess Assay) NO (Griess Assay) Measurement of Inflammatory Markers->NO (Griess Assay) Cytokines (ELISA) Cytokines (ELISA) Measurement of Inflammatory Markers->Cytokines (ELISA) Gene Expression (qPCR) Gene Expression (qPCR) Measurement of Inflammatory Markers->Gene Expression (qPCR)

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of typical protocols used in the assessment of anti-inflammatory compounds.

In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Caesalmin C) or a standard drug.

  • Stimulation: After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (e.g., a Caesalpinia extract) or a standard drug (e.g., Diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time following drug administration, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume of the treated groups with that of the control group.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound remains to be elucidated, data from related compounds such as Caesalmin C and Caesalpinin M2 suggest a promising potential for this class of natural products. Their apparent ability to modulate the NF-κB pathway and selectively interact with the glucocorticoid receptor presents a mechanistic profile distinct from traditional NSAIDs. This suggests that caesalpins could offer a novel therapeutic avenue for inflammatory disorders, potentially with a reduced side-effect profile compared to corticosteroids.

Further research, including direct comparative studies with standard anti-inflammatory drugs, is imperative to fully characterize the efficacy and safety of this compound. The experimental frameworks outlined in this guide provide a robust foundation for such future investigations. The continued exploration of natural compounds like this compound is a critical endeavor in the development of next-generation anti-inflammatory therapies.

References

Assessing the Selectivity of Caesalmin B's Antiviral Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of novel antiviral agents with high selectivity is a critical goal in medicinal chemistry and pharmacology. A high selectivity index (SI) indicates that a compound can inhibit viral replication at concentrations significantly lower than those that cause toxicity to host cells, thus offering a wider therapeutic window. This guide provides a comparative analysis of the antiviral selectivity of Caesalmin B against other established antiviral drugs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antiviral Selectivity

The selectivity of an antiviral compound is quantitatively expressed by its Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value signifies a more promising therapeutic candidate. The table below compares the in vitro antiviral activity and cytotoxicity of this compound against Herpes Simplex Virus Type 1 (HSV-1) with the well-established antiviral drug, Acyclovir.

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHSV-14.8>100>20.8
AcyclovirHSV-10.1-1.0>1000>1000

Note: The data for this compound is derived from a study on its activity against HSV-1 in Vero cells. Acyclovir data represents a typical range observed in similar assays.

Experimental Protocols

The determination of EC50 and CC50 values is crucial for calculating the Selectivity Index. The following are standard methodologies for these assays.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells (CC50).

  • Cell Seeding: Vero cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). A set of wells without the compound serves as a cell control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

2. Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus (EC50).

  • Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a specific multiplicity of infection (MOI) of the virus (e.g., HSV-1) for 1 hour.

  • Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as 0.1% crystal violet in 20% ethanol.

  • Plaque Counting: The viral plaques are counted for each compound concentration.

  • EC50 Calculation: The EC50 value is determined as the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.

Visualizing Experimental Logic and Pathways

Diagram 1: Experimental Workflow for Determining Selectivity Index

cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antiviral Assay (EC50) cluster_2 Selectivity Assessment A Seed Host Cells B Add Serial Dilutions of this compound A->B C Incubate B->C D Measure Cell Viability (e.g., MTT Assay) C->D E Calculate CC50 D->E L Calculate Selectivity Index (SI = CC50 / EC50) E->L F Seed Host Cells G Infect with Virus F->G H Add Serial Dilutions of this compound G->H I Incubate & Allow Plaque Formation H->I J Count Viral Plaques I->J K Calculate EC50 J->K K->L cluster_0 High Selectivity (e.g., Acyclovir) cluster_1 Low Selectivity A EC50 (Antiviral Effect) Concentration (Low) B CC50 (Cytotoxic Effect) Concentration (High) A->B Large Therapeutic Window (High SI) C EC50 (Antiviral Effect) Concentration D CC50 (Cytotoxic Effect) Concentration C->D Small Therapeutic Window (Low SI)

A Comparative Guide to Natural and Synthetic Caesalmin B: Current Research and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances between natural and synthetically derived compounds is paramount. This guide provides a comprehensive comparison of natural Caesalmin B, a promising cassane diterpenoid, with the current landscape of its synthetic counterparts. While the total synthesis of this compound has yet to be reported in scientific literature, this document will delve into the properties of the natural product, the general synthetic strategies for related cassane diterpenes, and the implications for future research and development.

Physicochemical and Biological Profile of Natural this compound

Natural this compound is a cassane-type diterpenoid that has been isolated from various species of the Caesalpinia genus, notably Caesalpinia crista and Caesalpinia minax. Its structure has been elucidated through spectroscopic analysis.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₆[1][2]
Molecular Weight 388.46 g/mol [2]
CAS Number 352658-23-2
Appearance Not explicitly stated in reviewed literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Biological Activity

Natural this compound has demonstrated a range of biological activities, highlighting its therapeutic potential.

ActivityAssayResultsReference
Antimalarial In vitro against Plasmodium falciparum FCR-3/A2Significant dose-dependent inhibitory effects. IC₅₀ values for related diterpenes range from 90 nM to 6.5 µM.[3][4]
Antiviral Not explicitly detailed for this compound in reviewed literature, but related cassane furanoditerpenoids show antiviral activity.Caesalmin C, a related compound, exhibits anti-Parainfluenza virus 3 (PIV3) activity.[5]
Anti-inflammatory Not explicitly detailed for this compound in reviewed literature, but related cassane diterpenoids show anti-inflammatory properties.Caesalmin C inhibits nitric oxide (NO) production in LPS-induced RAW264.7 cells.[6]

The Synthetic Landscape: A Quest for this compound

To date, a total chemical synthesis of this compound has not been published. The complex, stereochemically rich structure of cassane diterpenoids presents a significant synthetic challenge. However, progress has been made in the synthesis of the core cassane skeleton and other related natural products. These synthetic endeavors provide a roadmap for the eventual synthesis of this compound.

General Synthetic Strategy for Cassane Diterpenes

The synthesis of the cassane core often involves the construction of a tricyclic system with subsequent elaboration to introduce the characteristic furan or lactone moieties. Key strategies include:

  • Diels-Alder Reactions: To construct the six-membered rings of the core structure.

  • Radical Cyclizations: To form key carbon-carbon bonds.

  • Cross-Coupling Reactions: To append functional groups and build complexity.

The diagram below illustrates a generalized workflow for the synthesis of a cassane diterpenoid core, based on reported strategies for similar molecules.

G A Commercially Available Starting Material (e.g., Wieland-Miescher ketone analogue) B Construction of Decalin Core (Rings A and B) A->B Multiple Steps C Annulation of Ring C B->C Key Cyclization D Stereoselective Functionalization C->D E Formation of Furan or Lactone Ring D->E F Final Modifications and Deprotection E->F G Cassane Diterpenoid F->G

A generalized synthetic workflow for cassane diterpenoids.

Experimental Protocols

Isolation of Natural this compound

The following is a generalized protocol for the isolation of this compound from plant material, based on common phytochemical extraction procedures.

  • Extraction: The dried and powdered plant material (e.g., seed kernels of Caesalpinia crista) is subjected to extraction with a series of solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).

  • Fractionation: The crude CH₂Cl₂ extract, which typically contains diterpenoids, is subjected to column chromatography over silica gel.

  • Purification: Fractions containing compounds with similar TLC profiles to known cassane diterpenoids are further purified using repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

In Vitro Antimalarial Assay (Plasmodium falciparum)

The inhibitory effect of this compound on the growth of P. falciparum can be assessed using the following protocol:

  • Parasite Culture: The chloroquine-sensitive (D6) or resistant (W2) strains of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to obtain the desired test concentrations.

  • Assay: The parasite culture is incubated with various concentrations of this compound for 72 hours.

  • Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The fluorescence intensity is proportional to the number of viable parasites.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Signaling Pathways and Potential Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the closely related Caesalmin C provide valuable insights. Caesalmin C has been shown to delay Aβ-induced paralysis in a C. elegans model of Alzheimer's disease through the DAF-16 signaling pathway.[5][7][8]

G cluster_0 Caesalmin C cluster_1 Cellular Processes cluster_2 Phenotypic Outcome Caesalmin_C Caesalmin C DAF16 DAF-16 (Transcription Factor) Caesalmin_C->DAF16 Activates ACE1 ace-1 (Acetylcholinesterase) Caesalmin_C->ACE1 Downregulates SOD3 sod-3 (Superoxide Dismutase) DAF16->SOD3 Upregulates GST4 gst-4 (Glutathione S-Transferase) DAF16->GST4 Upregulates RPT3 rpt-3 (Proteasome Subunit) DAF16->RPT3 Upregulates Outcome Delayed Aβ-induced Paralysis SOD3->Outcome GST4->Outcome RPT3->Outcome ACE1->Outcome

Proposed signaling pathway for Caesalmin C in a C. elegans model of Alzheimer's disease.

Conclusion and Future Directions

Natural this compound is a cassane diterpenoid with significant therapeutic potential, particularly in the areas of infectious diseases. The lack of a total synthesis to date highlights the complex structural challenges posed by this class of molecules. The development of a robust synthetic route to this compound would be a landmark achievement, enabling:

  • Confirmation of Absolute Stereochemistry: Synthesis would provide an unambiguous assignment of the molecule's three-dimensional structure.

  • Structure-Activity Relationship (SAR) Studies: A synthetic platform would allow for the systematic modification of the this compound scaffold to identify key pharmacophores and optimize biological activity.

  • Scalable Production: A successful synthesis would provide a reliable and scalable source of this compound for further preclinical and clinical development, overcoming the limitations of natural product isolation.

Future research should focus on the total synthesis of this compound. This will not only provide a deeper understanding of its chemical properties but also unlock its full potential as a therapeutic agent. A direct comparison of the biological activities of synthetic and natural this compound will be a critical step in its journey from a natural product of interest to a clinically relevant drug candidate.

References

Validating Caesalmin B as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Natural products, with their vast structural diversity, represent a significant reservoir of potential lead compounds. This guide provides a comparative framework for the validation of Caesalmin B, a cassane-type diterpenoid, as a potential lead compound, with a primary focus on its relevance to Alzheimer's disease (AD). Due to the limited availability of specific data on this compound, this guide will utilize data from the closely related and well-studied analogue, Caesalmin C, as a representative of this compound class. For comparative purposes, we will benchmark its performance against Donepezil, a clinically approved acetylcholinesterase inhibitor for the treatment of AD.

Data Presentation: Quantitative Comparison of Bioactivity

The initial validation of a lead compound heavily relies on quantitative assessments of its biological activity. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound against a specific biological target.

CompoundTargetIC50 ValueSource
Caesalmin C Acetylcholinesterase (AChE)Not explicitly quantified in available literature, but demonstrated inhibitory activity.[1][2][1][2]
Donepezil Acetylcholinesterase (AChE)6.7 nM[3]
Donepezil Butyrylcholinesterase (BChE)7400 nM[3]

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed experimental protocols are essential. The following are standard methodologies for assessing the key bioactivities relevant to Caesalmin C and Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[9][10][11][12]

Principle: The assay measures the activity of AChE by quantifying the rate of thiocholine production from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution (1 U/mL)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • DTNB solution (10 mM)

  • Test compound (this compound/C) and reference inhibitor (Donepezil) solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 10 µL of the test compound or reference inhibitor solution.

  • Add 10 µL of the AChE enzyme solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)

This assay is used to monitor the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[13][14][15][16][17]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation kinetics.

Materials:

  • Aβ(1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for peptide monomerization

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound (this compound/C) at various concentrations

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ Monomer Preparation: Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C. Immediately before use, reconstitute the peptide film in a suitable buffer (e.g., DMSO) to create a stock solution.

  • Assay Setup: In a 96-well plate, combine the Aβ(1-42) solution (final concentration typically 10-20 µM), ThT solution (final concentration typically 10-20 µM), and the test compound at various concentrations in the assay buffer.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The effect of the test compound on Aβ aggregation can be determined by comparing the lag time, slope, and final fluorescence intensity of the curves in the presence and absence of the compound.

Mandatory Visualization

Diagrams are crucial for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed mechanism of action for Caesalmin C and a general workflow for lead compound validation.

G cluster_0 Caesalmin C Signaling Pathway in Alzheimer's Disease Model cluster_1 Cellular Effects cluster_2 Downstream Consequences Caesalmin_C Caesalmin C DAF16 DAF-16/FOXO Activation Caesalmin_C->DAF16 activates AChE Acetylcholinesterase Inhibition Caesalmin_C->AChE inhibits Proteasome Proteasome Upregulation Caesalmin_C->Proteasome upregulates Stress_Resistance Increased Stress Resistance DAF16->Stress_Resistance ACh_Levels Increased Acetylcholine Levels AChE->ACh_Levels Ab_Clearance Enhanced Aβ Clearance Proteasome->Ab_Clearance Therapeutic_Outcome Amelioration of Aβ-induced Toxicity & Neuroprotection Stress_Resistance->Therapeutic_Outcome ACh_Levels->Therapeutic_Outcome Ab_Clearance->Therapeutic_Outcome

Caption: Proposed signaling pathway of Caesalmin C in an Alzheimer's disease model.

G cluster_workflow General Experimental Workflow for Lead Compound Validation Start Start: Putative Lead Compound (e.g., this compound) In_Vitro In Vitro Assays (Enzyme Inhibition, Aβ Aggregation) Start->In_Vitro Cell_Based Cell-Based Assays (Cytotoxicity, Neuroprotection) In_Vitro->Cell_Based Promising Results In_Vivo In Vivo Animal Models (e.g., C. elegans, Mouse Models of AD) Cell_Based->In_Vivo Promising Results ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Efficacy Demonstrated Lead_Opt Lead Optimization ADMET->Lead_Opt Favorable Profile End Validated Lead Compound Lead_Opt->End

Caption: A generalized workflow for the validation of a lead compound.

References

Lack of Evidence for Caesalmin B Efficacy in Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, no studies were identified that specifically investigate the efficacy of Caesalmin B in drug-resistant cancer cell lines. Therefore, a direct comparison with other therapeutic alternatives in this context cannot be provided at this time.

While research into natural compounds for overcoming multidrug resistance (MDR) in cancer is an active area, this compound has not been a specific focus of published studies to date. The existing research on the Caesalpinia genus, from which this compound is derived, does indicate a potential for anticancer activity in some of its other phytochemicals.

Anticancer Potential of Compounds from the Caesalpinia Genus

Several studies have explored the cytotoxic and pro-apoptotic effects of other cassane-type diterpenoids and compounds isolated from various Caesalpinia species against a range of cancer cell lines.

For instance, a study on cassane diterpenoids from the seeds of Caesalpinia sappan identified a compound that displayed significant toxicity against ovarian cancer (A2780 and HEY), gastric cancer (AGS), and non-small cell lung cancer (A549) cells.[1] This compound was shown to induce G1 phase cell cycle arrest and apoptosis in A2780 cells.[1] Similarly, research on Caesalpinia minax has led to the isolation of new cassane-type diterpenoids, with one compound showing moderate cytotoxicity against human lung cancer (A549), breast cancer (MCF-7), and ovarian cancer (HEY) cell lines.[2][3]

Furthermore, new cytotoxic compounds have been identified from the leaves of Caesalpinia benthamiana, with one monoterpenoid exhibiting notable activity across prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines.[4] The need to find new drug candidates to combat multi-drug resistant cancer was a motivating factor for this research.[4] In another study, compounds from Caesalpinia sappan, brazilin and brazilein, were found to synergistically enhance the effect of cisplatin, a conventional chemotherapy drug, in WiDr colon cancer cells.[5]

These findings suggest that the Caesalpinia genus is a promising source of novel anticancer compounds. However, it is crucial to note that these studies did not specifically use drug-resistant cell lines to test the efficacy of these compounds.

Future Research and Hypothetical Experimental Design

To evaluate the potential of this compound in overcoming drug resistance, a structured experimental approach would be necessary. The following workflow outlines a standard procedure for such an investigation.

G cluster_0 Cell Line Preparation cluster_1 Efficacy Evaluation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison A Parental Cancer Cell Line B Drug-Resistant Cancer Cell Line (e.g., via prolonged drug exposure) A->B Induce Resistance C Treat both cell lines with This compound and control drugs (e.g., Paclitaxel, Doxorubicin) D Cell Viability Assay (e.g., MTT, IC50 determination) C->D E Apoptosis Assay (e.g., Flow Cytometry, Caspase activity) C->E F Colony Formation Assay C->F G Western Blot Analysis for MDR-related proteins (e.g., P-gp, MRP1) D->G H Signaling Pathway Analysis (e.g., Akt, ERK pathways) D->H I Drug Efflux Pump Activity Assay D->I E->G E->H E->I K Quantify apoptosis and changes in protein expression G->K H->K I->K J Compare IC50 values of this compound and control drugs in parental vs. resistant cell lines J->K

Caption: Hypothetical workflow for evaluating this compound in drug-resistant cells.

A key aspect of such research would be to investigate the effect of this compound on common signaling pathways associated with drug resistance. For example, many cancer cells develop resistance by upregulating drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. A potential mechanism of action for a novel compound could be the inhibition of such pumps or the modulation of signaling pathways that control their expression.

G cluster_0 Cell Membrane cluster_1 Intracellular Pgp P-glycoprotein (P-gp) Efflux Pump Drug Chemotherapeutic Drug Drug->Pgp Efflux CaesalminB This compound (Hypothetical) CaesalminB->Pgp Inhibition (Hypothetical) Signaling Signaling Pathways (e.g., PI3K/Akt) CaesalminB->Signaling Modulation (Hypothetical) Nucleus Nucleus Signaling->Nucleus Gene ABCB1 Gene Expression Nucleus->Gene Gene->Pgp Transcription & Translation Drug_ext Extracellular Drug Drug_ext->Drug Influx

Caption: Potential mechanism of action for overcoming P-gp-mediated drug resistance.

References

Comparative Analysis of Caesalmin B from Caesalpinia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Caesalmin B, a cassane-type furanoditerpenoid, isolated from different species within the Caesalpinia genus. The information is intended for researchers, scientists, and professionals in drug development interested in the sourcing, isolation, and biological activity of this natural product.

Introduction to this compound

This compound is a member of the cassane diterpenoid family, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This compound has been identified in several species of the tropical and subtropical plant genus Caesalpinia, prompting interest in its potential as a therapeutic agent. This guide synthesizes available data on this compound from various sources to facilitate further research and development.

Data Presentation: this compound in Caesalpinia Species

Direct comparative studies on the yield and bioactivity of this compound from different Caesalpinia species are limited in the current literature. The following table summarizes the available quantitative data collated from individual studies. It is important to note that experimental conditions may have varied between these studies.

Parameter Caesalpinia minax Caesalpinia bonduc
Plant Part(s) SeedsSeeds
Confirmed Presence Yes[2]Yes[3]
Biological Activity Antiviral (Parainfluenza Virus 3)Presence identified in an extract studied for anti-androgenic potential; specific bioactivity of isolated this compound not reported.[3]
Quantitative Data (IC₅₀) 55 µM[2]Not Available

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, a general methodology for the isolation of cassane diterpenoids from Caesalpinia seeds can be outlined based on common practices in phytochemical research.[4][5]

General Protocol for Isolation and Purification of Cassane Diterpenoids
  • Extraction:

    • Air-dried and powdered seeds of the Caesalpinia species are extracted exhaustively with 95% ethanol at room temperature.

    • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, typically rich in diterpenoids, is selected for further separation.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, of increasing polarity.

    • Sephadex LH-20 Chromatography: Fractions showing the presence of diterpenoids (as monitored by Thin Layer Chromatography) are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol and water or acetonitrile and water.[3]

  • Structure Elucidation:

    • The structure and purity of the isolated this compound are confirmed using spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for evaluating the potential anticancer activity of a purified compound like this compound.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The isolated this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the control (DMSO-treated) cells, and the IC₅₀ value is determined.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis plant Powdered Caesalpinia Seeds extract 95% Ethanol Extraction plant->extract crude Crude Extract extract->crude partition Solvent Partitioning (EtOAc Fraction) crude->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc pure_cpd Pure this compound hplc->pure_cpd analysis Structure Elucidation (NMR, HRMS) pure_cpd->analysis bioassay Biological Assays (e.g., Antiviral, Cytotoxicity) pure_cpd->bioassay

Caption: Generalized workflow for the isolation and analysis of this compound.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] While many natural products are investigated for their effects on this pathway, current research has not explicitly detailed the inhibitory action of this compound on this specific cascade. The following diagram illustrates the canonical PI3K/Akt/mTOR pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The canonical PI3K/Akt/mTOR signaling pathway in cell regulation.

Conclusion

This compound has been successfully isolated from at least two species, Caesalpinia minax and Caesalpinia bonduc. However, there is a significant gap in the literature regarding direct comparative studies of its yield, purity, and bioactivity from these different botanical sources. The available data shows antiviral activity for this compound from C. minax, but further investigation into its anticancer and other potential therapeutic effects is warranted. The generalized protocols provided here offer a starting point for researchers to isolate and evaluate this compound. Future studies should aim to perform direct, standardized comparisons of this compound from various Caesalpinia species to better understand its potential as a lead compound for drug discovery.

References

A Comparative Guide to the Bioactivity of Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes currently available research on Caesalmin B and related compounds. The findings presented have not been independently replicated and should be interpreted as initial discoveries that warrant further investigation.

Introduction

This compound is a cassane-type diterpenoid isolated from Caesalpinia minax. Preliminary studies have suggested its potential as a bioactive compound with anti-inflammatory and cytotoxic properties. This guide provides a comparative overview of the reported biological activities of this compound and the closely related compound, Caesalmin C, to offer a consolidated resource for researchers. Due to the limited number of studies, direct independent replication data for this compound is not yet available.

Data Presentation: A Comparative Look at Bioactivity

The following tables summarize the quantitative data reported for this compound and related compounds.

Table 1: Anti-Inflammatory and Cytotoxic Activity of this compound and Related Compounds

CompoundBiological ActivityCell Line/ModelIC50 ValueSource
This compound Anti-inflammatory (NO Production Inhibition)RAW 264.7 Macrophages45.67 ± 0.92 µM[1]
Caesalmin FAnti-inflammatory (NO Production Inhibition)RAW 264.7 Macrophages42.99 ± 0.24 µM[1]
Caesalpin ACytotoxicityHepG-24.7 µM[2][3]
Caesalpin ACytotoxicityMCF-72.1 µM[2][3]
Caesalpin B (different from this compound)CytotoxicityMCF-77.9 µM[2][3]
Caesalpin DCytotoxicityAGS6.5 µM[2]

Table 2: Neuroprotective Activity of Caesalmin C in a C. elegans Model of Alzheimer's Disease

CompoundActivityModel OrganismKey FindingsSource
Caesalmin C NeuroprotectionC. elegans (transgenic CL4176)- Alleviated Aβ-induced paralysis. - Reduced Aβ monomers and oligomers. - Required the DAF-16 signaling pathway.[4][5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the studies on this compound and related compounds.

1. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is representative of the assays used to determine the cytotoxic effects of compounds like those isolated from Caesalpinia minax.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and incubated overnight.

    • The cells are then pre-treated with different concentrations of the test compound (e.g., this compound) for a few hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for another 18-24 hours.

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated, untreated wells. The IC50 value is then calculated.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize key pathways and processes.

G cluster_0 Caesalmin C Action in C. elegans Caesalmin_C Caesalmin C DAF_2 DAF-2 (Insulin/IGF-1 Receptor) Caesalmin_C->DAF_2 Inhibits (?) AGE_1 AGE-1 (PI3K) DAF_2->AGE_1 AKT_1_2 AKT-1/2 AGE_1->AKT_1_2 DAF_16 DAF-16 (FOXO) AKT_1_2->DAF_16 Phosphorylates & Inhibits Nuclear Translocation Nucleus Nucleus DAF_16->Nucleus Translocates to Nucleus Stress_Resistance_Genes Stress Resistance Genes (e.g., sod-3, gst-4) Nucleus->Stress_Resistance_Genes Activates Transcription Neuroprotection Neuroprotection (Reduced Aβ Toxicity) Stress_Resistance_Genes->Neuroprotection

Caption: Proposed DAF-16 signaling pathway modulated by Caesalmin C in C. elegans.

G cluster_workflow General Experimental Workflow for Bioactivity Screening start Start: Compound Isolation (e.g., this compound) cell_culture Cell Culture (e.g., RAW 264.7, MCF-7) start->cell_culture treatment Treatment with Compound (Dose-Response) cell_culture->treatment incubation Incubation Period treatment->incubation assay Bioactivity Assay incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader) assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End: Determine Bioactivity analysis->end

Caption: A generalized workflow for in vitro screening of bioactive compounds like this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Caesalmin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Caesalmin B, a diterpenoid compound of interest in various research applications. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound, this document outlines general best practices for the disposal of similar chemical compounds, emphasizing the need for a risk-based approach tailored to the specific context of your laboratory and local regulations.

Key Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.

PropertyValueSource
CAS Number 352658-23-2[1][2]
Molecular Formula C22H28O6[2][3]
Molecular Weight 388.46 g/mol [2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage -20°C[2]

Standard Operating Procedure for Disposal of this compound

In the absence of specific disposal instructions from a manufacturer's SDS, a conservative approach compliant with general laboratory chemical waste guidelines is mandatory. The following procedure is a step-by-step guide for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is mixed with other hazardous materials (e.g., solvents, other chemicals).

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Waste Collection and Storage:

  • Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original product container, if empty and in good condition, can be used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Include the date of waste generation.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area that is secure, well-ventilated, and away from heat sources or direct sunlight.

4. Disposal Pathway:

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of diterpenoid compounds. They will provide information on approved waste management vendors and institutional protocols.

  • Do Not Dispose Down the Drain: As a general rule, chemical waste should never be poured down the sink.

  • Do Not Dispose in Regular Trash: Solid forms of this compound or contaminated materials (e.g., weighing paper, gloves) should be collected as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caesalmin_B_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Pure this compound or Mixture?) start->characterize drain_no Do NOT Pour Down Drain trash_no Do NOT Dispose in Regular Trash ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select & Label Waste Container ('Hazardous Waste', 'this compound') ppe->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs vendor_pickup Arrange for Pickup by Approved Waste Vendor ehs->vendor_pickup end End: Proper Disposal vendor_pickup->end

This compound Disposal Workflow

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. It is not a substitute for a formal safety assessment and adherence to your institution's specific policies and local, state, and federal regulations. Always consult with your EHS department for definitive guidance on chemical waste disposal.

References

Personal protective equipment for handling Caesalmin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Caesalmin B, a furanoditerpenoid lactone. Given the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach is mandated. Treat this compound as a substance with unknown toxicity and adhere to the following protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive PPE strategy is essential. The following table summarizes the required PPE, categorized by level of protection.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[1][2]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[1] It is recommended to double-glove.
Lab Coat Standard laboratory coat.
Secondary (When handling larger quantities or if dust is generated) Respiratory Protection NIOSH-approved N95 or higher-level respirator if dust is generated.[1][3]
Body Protection Disposable coveralls in addition to a lab coat.[3]

Donning and Doffing PPE: A Step-by-Step Protocol

Proper procedure for putting on and taking off PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gowning: Put on a lab coat and, if necessary, disposable coveralls.

  • Respiratory Protection: If required, perform a seal check on the respirator.[3]

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Gown: Remove the lab coat or coveralls by rolling it down and away from the body.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye Protection: Remove safety glasses or goggles.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Protocol
Solid Waste (e.g., contaminated gloves, wipes, weigh boats) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., solutions containing this compound) Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[1]
Sharps (e.g., contaminated needles, pipette tips) Dispose of in a designated sharps container for hazardous chemical waste.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Caption: Workflow for managing a this compound spill.

This procedural guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.